Minimycin
Descripción
Minimycin has been reported in Streptomyces lavendulae, Streptomyces tanashiensis, and Sphingomonas paucimobilis with data available.
structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO7/c11-1-4-5(12)6(13)7(17-4)3-2-16-9(15)10-8(3)14/h2,4-7,11-13H,1H2,(H,10,14,15)/t4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFHNSOTFKKRAI-GBNDHIKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)O1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)O1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186102 | |
| Record name | Minimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32388-21-9 | |
| Record name | Minimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32388-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Minimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The C-Nucleoside Antibiotic Minimycin: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minimycin, also known as oxazinomycin, is a C-nucleoside antibiotic first isolated in the early 1970s from Streptomyces hygroscopicus. Possessing a unique 1,3-oxazine-2,4-dione ring C-glycosidically linked to a ribose sugar, it exhibits a broad spectrum of biological activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as notable antitumor properties. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and mechanism of action of this compound, with a focus on the experimental data and methodologies that have defined our understanding of this unique natural product.
Discovery and Initial Characterization
This compound was independently discovered and reported in 1972 by two research groups in Japan. Kusakabe et al. described its isolation from the culture broth of Streptomyces hygroscopicus strain No. B-527 and named it this compound. Concurrently, Sasaki et al. elucidated its structure, highlighting its novel carbon-linked nucleoside nature, distinguishing it from the more common N-glycosidic nucleosides[1]. The compound was also named Oxazinomycin by another group.
Producing Organism and Fermentation
Experimental Protocol: General Fermentation of Streptomyces hygroscopicus for Antibiotic Production
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable agar slant of S. hygroscopicus into a liquid medium (e.g., containing soluble starch, yeast extract, and mineral salts) and incubating for 2-3 days at 28-30°C with shaking.
-
Production Culture: The seed culture is then used to inoculate a larger production medium in a fermenter. The production medium composition is critical for optimal antibiotic yield and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and essential minerals.
-
Fermentation Conditions: The fermentation is carried out for 5-7 days at a controlled temperature (around 28°C), pH, and aeration rate.
-
Monitoring: The production of this compound is monitored throughout the fermentation process using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) of the culture broth extract.
Isolation and Purification
The isolation and purification of this compound from the culture broth generally involves a series of chromatographic techniques.
Experimental Protocol: General Isolation and Purification of this compound
-
Extraction: The culture broth is first centrifuged to remove the mycelia. The supernatant containing the dissolved antibiotic is then extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex. Elution is typically performed with a gradient of organic solvents.
-
Crystallization: The purified fractions containing this compound are pooled, concentrated, and the antibiotic is crystallized from a suitable solvent system to obtain a pure, crystalline product.
Physicochemical Properties and Spectroscopic Data
The initial characterization of this compound involved the determination of its physicochemical properties and the use of various spectroscopic techniques to elucidate its structure.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property/Technique | Description |
| Appearance | Colorless crystalline powder |
| Molecular Formula | C₉H₁₁NO₆ |
| Molecular Weight | 245.19 g/mol |
| Melting Point | 163-165 °C (decomposed) |
| UV λmax (in water) | 237 nm |
| ¹H NMR | Data available in specialized literature |
| ¹³C NMR | Data available in specialized literature |
| Mass Spectrometry | [M+H]⁺ ion at m/z 246.0609 |
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated through genetic and biochemical studies, revealing a fascinating interplay of enzymes. The biosynthesis starts from L-glutamate and D-ribose. A key feature of the pathway is the divergent synthesis of this compound and the blue pigment indigoidine, both originating from a common precursor and regulated by a non-ribosomal peptide synthetase (NRPS).
The biosynthetic gene cluster for this compound (designated as min) has been identified in Streptomyces hygroscopicus. This cluster contains the essential genes encoding the enzymes responsible for the assembly of the molecule.
This compound Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound.
References
The Original Isolation of Oxazinomycin from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazinomycin, also known as minimycin, is a C-nucleoside antibiotic with notable antibacterial and antitumor activities. Its unique structure, featuring a 1,3-oxazine ring linked to a ribose moiety via a carbon-carbon bond, has intrigued chemists and biochemists since its discovery. This technical guide provides an in-depth overview of the original isolation of Oxazinomycin from its native producers, Streptomyces species, focusing on the initial fermentation and purification protocols as described in seminal scientific literature. Additionally, it delves into the biosynthesis of this fascinating molecule, presenting key pathways and experimental workflows in a clear, visual format.
Original Isolation and Production
Oxazinomycin was independently isolated and characterized in the early 1970s by two different research groups from two distinct Streptomyces strains. The compound was named Oxazinomycin by Haneishi et al. following its isolation from Streptomyces sp. 80432, and this compound by Kusakabe et al. from a strain of Streptomyces hygroscopicus.
Fermentation Protocols
The production of Oxazinomycin relies on submerged fermentation of the producing Streptomyces strains. The following tables summarize the fermentation parameters as detailed in the original publications.
Table 1: Fermentation Medium for Streptomyces hygroscopicus
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soluble Starch | 20.0 |
| Soybean Meal | 15.0 |
| Yeast Extract | 1.0 |
| NaCl | 2.0 |
| K2HPO4 | 0.5 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2.0 |
| ZnSO4·7H2O | 0.01 |
| FeSO4·7H2O | 0.01 |
| MnSO4·nH2O | 0.01 |
| CuSO4·5H2O | 0.001 |
| Initial pH adjusted to 7.0 before sterilization. |
Table 2: Fermentation Conditions
| Parameter | Streptomyces hygroscopicus | Streptomyces sp. 80432 |
| Temperature | 27°C | 28°C |
| Agitation | 220 rpm | Not specified |
| Aeration | Not specified | Not specified |
| Fermentation Time | 4-5 days | 3 days |
Purification of Oxazinomycin (this compound) from Streptomyces hygroscopicus
The purification of this compound from the fermentation broth of S. hygroscopicus involved a multi-step process designed to isolate the active compound from a complex mixture of microbial metabolites.
Experimental Protocol:
-
Broth Filtration: The fermented broth was filtered to separate the mycelium from the culture filtrate.
-
Adsorption to Carbon: The pH of the filtrate was adjusted to 7.0, and the solution was passed through a column packed with activated carbon. The active substance was adsorbed onto the carbon.
-
Elution from Carbon: The carbon column was washed with water and then eluted with 80% aqueous acetone.
-
Concentration: The eluate was concentrated under reduced pressure to remove the acetone and then lyophilized to yield a crude powder.
-
Silica Gel Chromatography: The crude powder was dissolved in n-butanol saturated with water and subjected to column chromatography on silica gel. The column was eluted with the same solvent system.
-
Cellulose Chromatography: The active fractions from the silica gel column were combined, concentrated, and further purified by cellulose column chromatography using a solvent system of n-butanol:acetic acid:water (2:1:1 v/v/v).
-
Crystallization: The purified fractions were concentrated, and the resulting residue was crystallized from a mixture of ethanol and water to yield pure this compound.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H11NO7 |
| Molecular Weight | 261 |
| Melting Point | 165-167°C (decomposed) |
| UV λmax (in H2O) | 243 nm |
Biosynthesis of Oxazinomycin
The biosynthesis of Oxazinomycin in Streptomyces has been elucidated through genetic and biochemical studies. The biosynthetic gene clusters, designated ozm in Streptomyces candidus and min in Streptomyces hygroscopicus, encode the necessary enzymes for its production.[1] The pathway involves the formation of the C-glycosidic bond and a unique oxidative rearrangement to construct the 1,3-oxazine ring.
Key Biosynthetic Steps
-
Precursor Synthesis: The biosynthesis begins with precursors from primary metabolism.
-
C-Glycosidation: The C-glycosidase, OzmB, catalyzes the formation of the crucial C-C bond between a ribose donor and a heterocyclic precursor.[1]
-
Oxidative Rearrangement: A key step is the oxidative rearrangement of a pyridine intermediate, catalyzed by the non-heme iron-dependent enzyme OzmD, to form the characteristic 1,3-oxazine ring of Oxazinomycin.[1]
Visualizing the Biosynthetic Pathway and Experimental Workflows
To better understand the complex processes involved in Oxazinomycin production and purification, the following diagrams have been generated using Graphviz.
References
An In-depth Technical Guide to the Minimycin Biosynthetic Pathway and Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minimycin, a C-nucleoside antibiotic, exhibits notable antimicrobial and antitumor activities.[1] Produced by various bacterial strains, including Streptomyces hygroscopicus, its unique chemical structure, featuring a C-C bond between the ribose sugar and the 1,3-oxazine-2,4-dione ring, has garnered significant interest in the fields of natural product biosynthesis and drug development.[1] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, the organization of its gene cluster, and detailed experimental protocols for its study.
This compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a minimal 5-gene cluster, designated as the min cluster.[1] This cluster was identified in Streptomyces hygroscopicus JCM 4712 and is essential for the production of this compound.[1] The genes within this cluster and their respective functions are summarized in Table 1.
| Gene | Encoded Protein | Proposed Function in this compound Biosynthesis |
| minA | Non-ribosomal peptide synthetase (NRPS) | Governs the divergent biosynthesis of this compound and indigoidine by activating and modifying L-glutamine.[1] |
| minB | Pseudouridine-5′-phosphate glycosidase homolog | Catalyzes the C-glycosidic bond formation.[1] |
| minC | Bifunctional enzyme (phosphatase and DUF4243) | The N-terminal HAD phosphatase domain (MinCN) is involved in the final dephosphorylation step. The C-terminal DUF4243 domain (MinCC) is proposed to catalyze an unusual oxidative deamination and recombination reaction.[1] |
| minD | Uracil phosphoribosyltransferase (UPRTase) | Functions as a key safeguard enzyme in the self-resistance mechanism by increasing the intracellular UMP pool.[1] |
| minT | Major Facilitator Superfamily (MFS) transporter | Proposed to transport this compound out of the producer cell, contributing to self-resistance.[1] |
Table 1: Genes and their functions in the this compound biosynthetic cluster.
The Divergent Biosynthetic Pathway of this compound
The biosynthesis of this compound is a fascinating example of a divergent pathway, also capable of producing the blue pigment indigoidine. The central enzyme governing this divergence is MinA, a non-ribosomal peptide synthetase (NRPS).[1]
The proposed biosynthetic pathway is as follows:
-
Initiation and Modification by MinA: The pathway begins with the MinA enzyme, which selects and activates L-glutamine. The activated substrate is then dehydrogenated by the oxidase (Ox) domain within MinA.[1]
-
Divergence Point: The modified intermediate can then follow one of two paths. It can be released from the enzyme to spontaneously form indigoidine, or it can be tautomerized by the tautomerase (Tau) domain of MinA to enter the this compound pathway.[1]
-
C-Glycosidic Bond Formation: The tautomerized intermediate is then acted upon by MinB, a C-glycosynthase, which attaches the ribose moiety, forming the crucial C-C bond.[1]
-
Ring Formation and Dephosphorylation: The C-terminal domain of MinC (MinCC) is proposed to catalyze an oxidative deamination and recombination reaction to form the oxazine ring of this compound-5'-monophosphate (MIN-MP). Subsequently, the N-terminal phosphatase domain of MinC (MinCN) removes the phosphate group to yield the final product, this compound.[1]
Self-Resistance Mechanism
Streptomyces hygroscopicus employs a sophisticated self-resistance mechanism to protect itself from the antimicrobial activity of this compound. This system involves a cascade of three enzymes: MinCN, MinD, and MinT.[1] The active inhibitory molecule is believed to be the phosphorylated form, MIN-MP. The self-resistance mechanism functions as follows:
-
Dephosphorylation: MinCN rapidly dephosphorylates MIN-MP to the less active this compound.[1]
-
Transport: The MFS transporter, MinT, then likely expels this compound from the cell.[1]
-
Substrate Competition: MinD, a uracil phosphoribosyltransferase (UPRTase), plays a crucial role by increasing the intracellular pool of UMP. This creates a competitive advantage for UMP over MIN-MP for essential cellular processes, thus mitigating the toxic effects of any remaining intracellular MIN-MP.[1]
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics and production yields for the this compound biosynthetic pathway. Further research is required to determine the specific kinetic parameters (e.g., Km, kcat) of the Min enzymes and to optimize this compound production for industrial applications.
Experimental Protocols
This section provides an overview of key experimental protocols for studying the this compound biosynthetic pathway.
Gene Cluster Identification and Manipulation
1. Genome Sequencing and Bioinformatic Analysis:
-
Objective: To identify the this compound biosynthetic gene cluster in a producer strain.
-
Methodology:
-
Isolate high-quality genomic DNA from the producer strain (e.g., Streptomyces hygroscopicus).
-
Perform whole-genome sequencing using a next-generation sequencing platform.
-
Assemble the genome sequence and use bioinformatics tools like antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.
-
Search for homologues of known C-nucleoside biosynthetic enzymes (e.g., pseudouridine 5′-phosphate glycosidases) to pinpoint the candidate this compound gene cluster.
-
2. Gene Inactivation using CRISPR-Cas9:
-
Objective: To confirm the involvement of candidate genes in this compound biosynthesis.
-
Methodology:
-
Design single guide RNAs (sgRNAs) targeting the genes of interest within the identified cluster.
-
Clone the sgRNAs into a suitable CRISPR-Cas9 vector for Streptomyces.
-
Introduce the CRISPR-Cas9 plasmid into the producer strain via conjugation or protoplast transformation.
-
Select for transformants and induce Cas9 expression to generate gene deletions or mutations.
-
Verify the mutations by PCR and sequencing.
-
Analyze the metabolic profile of the mutants to observe the loss of this compound production.
-
Heterologous Expression and Metabolite Analysis
1. Heterologous Expression in a Host Strain:
-
Objective: To produce this compound in a genetically tractable host for pathway characterization and engineering.
-
Methodology:
-
Clone the entire this compound gene cluster into an appropriate expression vector (e.g., a cosmid or BAC).
-
Introduce the vector into a suitable heterologous host, such as Streptomyces coelicolor or Escherichia coli.
-
Culture the recombinant host under conditions that induce the expression of the cloned genes.
-
Extract the secondary metabolites from the culture broth and cell lysate.
-
2. HPLC Analysis of this compound Production:
-
Objective: To detect and quantify this compound production.
-
Methodology:
-
Prepare crude extracts from the culture of the wild-type or heterologous producer strain.
-
Perform high-performance liquid chromatography (HPLC) analysis on the extracts.
-
Use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with a modifying acid like formic acid).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound (e.g., ~260 nm).
-
Compare the retention time and UV spectrum of the putative this compound peak with an authentic standard for confirmation.
-
For further confirmation, collect the peak and perform mass spectrometry (LC-MS) analysis.
-
Conclusion
The elucidation of the this compound biosynthetic pathway and its associated gene cluster has provided significant insights into the biosynthesis of C-nucleoside antibiotics. The discovery of the divergent nature of the pathway and the unique self-resistance mechanism expands our understanding of microbial secondary metabolism. While the foundational knowledge is in place, further research focusing on the biochemical characterization of the Min enzymes and the optimization of this compound production will be crucial for harnessing its full therapeutic potential. The experimental approaches outlined in this guide provide a solid framework for future investigations in this exciting area of natural product research.
References
A Technical Guide to the "min" Gene Cluster and its Core Role in Minimycin Biosynthesis
Abstract: Minimycin is a C-nucleoside antibiotic with a structure related to pseudouridine.[1][2] Its production is orchestrated by a minimal 5-gene cluster ("min") discovered in Streptomyces hygroscopicus.[2][3] This cluster exhibits remarkable functionality, featuring a divergent pathway controlled by a single non-ribosomal peptide synthetase (NRPS) that can produce either this compound or the blue pigment indigoidine.[1][4] Furthermore, the cluster contains a sophisticated self-resistance mechanism involving three distinct "safeguard" enzymes. This document provides an in-depth examination of the "min" gene cluster's architecture, the divergent biosynthetic pathways it governs, associated quantitative data, and key experimental protocols for its study.
Architecture of the "min" Gene Cluster
The "min" biosynthetic gene cluster (BGC) is comprised of five essential genes: minA, minB, minC, minD, and minT. These genes encode the complete machinery required for the synthesis of this compound and a unique, collaborative self-resistance system to protect the host organism.[2]
Table 1: Gene Functions within the "min" Cluster
| Gene | Encoded Protein | Proposed Function & Key Domains |
| minA | Non-Ribosomal Peptide Synthetase (NRPS) | Catalytic Switch: Governs the divergent biosynthesis of this compound and indigoidine.[2][4] Contains Adenylation (A), Oxidase (Ox), Thiolation (T), Thioesterase (TE), and Tautomerase (Tau) domains.[5] |
| minB | C-glycosynthase | C-Glycosidic Bond Formation: Believed to catalyze the formation of the key C-C bond between the ribosyl moiety and the heterocyclic base precursor.[6] |
| minC | Bifunctional Enzyme (HAD Phosphatase/DUF4243) | Dual-Role Catalyst: Contains two domains. The N-terminal domain (MinCN) is an HAD phosphatase responsible for the final dephosphorylation of MIN-5'-monophosphate to yield this compound.[2][6] The C-terminal domain (MinCC), containing a DUF4243 domain, catalyzes an unusual oxidative deamination and recombination step.[6] |
| minD | Uracil Phosphoribosyltransferase (UPRTase) | Self-Resistance: A key "safeguard" enzyme that protects the cell by increasing the intracellular UMP pool, which competes with the toxic intermediate MIN-5'-monophosphate.[1][2] |
| minT | Transporter | Self-Resistance: A membrane transporter that likely contributes to self-resistance by exporting the final antibiotic or toxic intermediates.[1][2] |
The Divergent Biosynthetic Pathway
The MinA enzyme acts as a crucial branching point, directing the metabolic flux from the primary metabolite L-glutamine towards two distinct natural products.
-
Indigoidine Synthesis: In a more direct pathway, MinA utilizes its NRPS machinery to cyclize two molecules of L-glutamine, leading to the formation of the blue pigment indigoidine.[2] This process can be reconstituted in vitro.
-
This compound Synthesis: For this compound production, an intermediate generated by MinA is shunted into a more complex pathway. This intermediate is first acted upon by the MinA Tau domain, followed by the MinB C-glycosynthase to form the C-glycosidic bond.[6] Subsequently, the MinC protein performs a two-step modification: the C-terminal domain (MinCC) catalyzes an oxidative deamination to generate MIN-5'-monophosphate (MIN-5'-MP), which is the active, toxic form of the molecule.[6] Finally, the N-terminal phosphatase domain (MinCN) removes the phosphate group to produce the final, less toxic antibiotic, this compound.[2][6]
Caption: Divergent biosynthesis of Indigoidine and this compound from L-Glutamine.
A Collaborative Self-Resistance Mechanism
The producing organism, S. hygroscopicus, employs a multi-faceted defense strategy involving MinCN, MinD, and MinT to mitigate the toxicity of the MIN-5'-MP intermediate.[1][2] The central component of this defense is the unprecedented substrate-competition strategy mediated by MinD.[2][4]
-
Competition (MinD): The MinD enzyme (a UPRTase) actively increases the intracellular concentration of Uridine Monophosphate (UMP). This elevated UMP pool acts as a competitive inhibitor, preventing the toxic MIN-5'-MP from binding to its cellular targets.[2]
-
Detoxification (MinCN): The MinCN phosphatase rapidly converts the toxic MIN-5'-MP into the final, less harmful this compound product.[2]
-
Export (MinT): The MinT transporter likely pumps the final antibiotic out of the cell, further reducing intracellular concentration and potential toxicity.[2]
Caption: The collaborative self-resistance mechanism against MIN-5'-MP toxicity.
Quantitative Data Summary
While precise production titers from fermentation are not detailed in the foundational literature, in vitro reconstitution experiments provide insight into the biochemical requirements for the synthesis of indigoidine by the MinA enzyme.
Table 2: Cofactor Requirements for In Vitro Indigoidine Synthesis by MinA
This table summarizes the results of in vitro enzymatic assays where individual cofactors were omitted from the reaction mixture to determine their necessity for indigoidine production by purified MinA protein.[2]
| Reaction Condition | Relative Indigoidine Production | Inference |
| Complete (All factors present) | +++ (High) | Baseline activity |
| Minus Exogenous Mg²⁺ | + (Low) | Mg²⁺ is required for optimal activity. |
| Minus Exogenous FMN | - (None) | FMN is essential for the reaction. |
| Minus L-Glutamine (Substrate) | - (None) | L-Glutamine is the essential substrate. |
| Minus ATP | - (None) | ATP is essential for substrate activation. |
| Under N₂ Atmosphere (Minus O₂) | - (None) | Oxygen is required for the reaction. |
Key Experimental Protocols
The characterization of the "min" gene cluster relies on a combination of genetic manipulation, heterologous expression, and biochemical assays.
Protocol 1: Gene Inactivation via CRISPR-Cas9 in Streptomyces
This protocol outlines a general method for targeted gene knockout, as was used to define the minimal "min" gene cluster.[3]
-
gRNA Design: Design a 20-bp guide RNA (gRNA) specific to the target gene (e.g., minA). Ensure it targets a conserved and functionally important region.
-
Vector Construction: Clone the gRNA sequence into a Streptomyces-E. coli shuttle vector that constitutively expresses Cas9 and contains the necessary selection markers.
-
Protoplast Transformation: Prepare protoplasts from the host strain (S. hygroscopicus). Transform the protoplasts with the CRISPR-Cas9 plasmid via PEG-mediated fusion.
-
Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) containing the appropriate antibiotic for plasmid selection. Incubate until colonies appear.
-
Genomic DNA Verification: Isolate genomic DNA from putative mutant colonies. Use PCR with primers flanking the target region to screen for the desired deletion or mutation. Confirm the mutation via Sanger sequencing.
-
Phenotypic Analysis: Ferment the confirmed mutant strain and analyze the culture broth using HPLC and bioassays (e.g., against Bacillus subtilis) to confirm the loss of this compound production.
Protocol 2: Heterologous Expression in Streptomyces coelicolor
This workflow describes the transfer of the "min" cluster into a clean host for production studies.[3]
Caption: Workflow for heterologous expression of the "min" gene cluster.
Protocol 3: In Vitro Assay for MinA-Mediated Indigoidine Synthesis
This protocol reconstitutes the indigoidine biosynthesis pathway using purified MinA protein.[2]
-
Protein Expression and Purification: Overexpress His-tagged MinA in E. coli BL21(DE3). Purify the protein using Ni-NTA affinity chromatography followed by size-exclusion chromatography.
-
Reaction Mixture Setup: In a 100 µL reaction volume, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5):
-
Purified MinA protein (1-5 µM)
-
L-Glutamine (2 mM)
-
ATP (2 mM)
-
MgCl₂ (10 mM)
-
FMN (100 µM)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours. The formation of indigoidine will be visible as the solution turns blue.
-
Reaction Quenching and Extraction: Stop the reaction by adding 100 µL of methanol. Centrifuge at high speed to pellet the precipitated protein.
-
HPLC Analysis: Analyze the supernatant using reverse-phase HPLC (C18 column). Monitor at a wavelength suitable for indigoidine (e.g., ~610 nm). Compare the retention time and UV-Vis spectrum to an authentic indigoidine standard for confirmation. Mass spectrometry can be used to confirm the molecular weight ([M+H]⁺).
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent Biosynthesis of C-Nucleoside this compound and Indigoidine in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Divergent Biosynthesis of C-Nucleoside this compound and Indigoidine in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"ozm" gene cluster role in Oxazinomycin biosynthesis
An In-depth Technical Guide on the Role of the "ozm" Gene Cluster in Oxazinomycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazinomycin, a C-nucleoside natural product, exhibits significant antibacterial and antitumor properties.[1][2] Its unique 1,3-oxazine moiety, a rare feature in natural products, has been a subject of considerable interest in the scientific community. This technical guide provides a comprehensive overview of the biosynthesis of oxazinomycin, focusing on the role of the ozm gene cluster from Streptomyces candidus. We will delve into the functions of the individual genes within this cluster, present detailed experimental protocols for the in vitro reconstitution of the biosynthetic pathway, and provide visual representations of the key processes. This document is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
The ozm Gene Cluster: Genetic Organization and Function
The biosynthesis of oxazinomycin is orchestrated by the ozm gene cluster found in Streptomyces candidus.[1] This cluster contains six open reading frames (ORFs), with four enzymes—OzmA, OzmB, OzmC, and OzmD—being essential for the biosynthesis.[1]
Gene and Protein Data
The following table summarizes the genes of the ozm cluster and the putative functions of their corresponding protein products.
| Gene | Protein Product | Putative Function |
| ozmA | OzmA | A non-ribosomal peptide synthetase (NRPS) that activates and cyclizes L-glutamine to form a pyridine precursor.[1] |
| ozmB | OzmB | A C-glycosidase that catalyzes the formation of the C-glycosidic bond between ribose-5-phosphate and the pyridine ring.[1] |
| ozmC | OzmC | A phosphatase that removes the phosphate group from the C-nucleoside intermediate.[1] |
| ozmD | OzmD | A novel non-heme iron-dependent monooxygenase that catalyzes the oxidative rearrangement of the pyridine ring to form the 1,3-oxazine moiety.[1] |
| ozmF | OzmF | Annotated as a transporter protein, likely not directly involved in the biosynthesis.[1] |
The Oxazinomycin Biosynthetic Pathway
The biosynthesis of oxazinomycin from L-glutamine and ribose-5-phosphate is a multi-step enzymatic cascade. The pathway has been fully reconstituted in vitro, confirming the roles of the Ozm enzymes.[1]
Biosynthetic Pathway Diagram
Caption: The enzymatic cascade of oxazinomycin biosynthesis.
Experimental Protocols
The following protocols are based on the successful in vitro reconstitution of the oxazinomycin biosynthetic pathway.
Protein Expression and Purification
The genes ozmA, ozmB, ozmC, and ozmD are cloned into expression vectors (e.g., pET vectors) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Affinity Chromatography: Centrifuge the lysate to remove cell debris and load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged protein with an elution buffer (lysis buffer with 250-500 mM imidazole).
-
Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to ensure high purity.
-
Protein Concentration and Storage: Concentrate the purified protein using ultrafiltration and store it at -80°C in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol).
In Vitro Reconstitution of Oxazinomycin Biosynthesis
This protocol describes the one-pot reaction to synthesize oxazinomycin from its precursors.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
5 µM OzmA
-
15 µM OzmB
-
4 µM OzmC
-
30 µM OzmD
-
1 mM L-glutamine
-
3 mM ATP
-
3 mM Ribose-5-phosphate
-
5 mM MgCl₂
-
50 mM Tris-HCl buffer (pH 8.0)
-
-
Incubation: Incubate the reaction mixture at room temperature (or a specified optimal temperature) for 2 hours with gentle shaking to ensure aeration.
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solvent, such as acetonitrile or methanol, to precipitate the enzymes.
-
Analysis: Centrifuge the quenched reaction to pellet the precipitated proteins. Analyze the supernatant for the presence of oxazinomycin using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Experimental Workflow Diagram
Caption: Workflow for the in vitro biosynthesis of oxazinomycin.
The Key Role of OzmD: A Novel Monooxygenase
The most remarkable step in oxazinomycin biosynthesis is the formation of the 1,3-oxazine ring, a reaction catalyzed by OzmD.[1] This enzyme is a non-heme iron-dependent monooxygenase that carries out an unusual oxidative rearrangement of the pyridine C-nucleoside intermediate.[1] This transformation involves the incorporation of an oxygen atom from molecular oxygen and the elimination of cyanide.[1]
Proposed Catalytic Mechanism of OzmD
Caption: Proposed catalytic cycle of the OzmD enzyme.
Conclusion and Future Perspectives
The elucidation of the oxazinomycin biosynthetic pathway and the characterization of the ozm gene cluster have provided significant insights into the formation of this unique C-nucleoside antibiotic. The in vitro reconstitution of the pathway opens up avenues for the chemoenzymatic synthesis of oxazinomycin and its analogs, which could lead to the development of new therapeutic agents. Further structural and mechanistic studies of the Ozm enzymes, particularly the novel monooxygenase OzmD, will undoubtedly reveal new principles in enzyme catalysis and provide tools for synthetic biology and metabolic engineering. This knowledge is of paramount importance for drug development professionals seeking to harness the synthetic power of microbial biosynthetic pathways.
References
An In-depth Technical Guide to Minimycin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minimycin, also known as Oxazinomycin, is a C-nucleoside antibiotic first isolated from Streptomyces hygroscopicus. It exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria and has also demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are provided, along with a summary of its known biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic and anticancer drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a unique C-nucleoside antibiotic characterized by a 1,3-oxazine-2,4-dione ring C-glycosidically linked to a β-D-ribofuranosyl moiety. Its chemical structure was elucidated through spectral analysis and chemical degradation studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-oxazine-2,4-dione | |
| Synonyms | Oxazinomycin | |
| CAS Number | 32388-21-9 | |
| Molecular Formula | C₉H₁₁NO₇ | |
| Molecular Weight | 245.19 g/mol | |
| Appearance | Colorless needles or pillars | |
| Melting Point | 161-166 °C (decomposes) | |
| Solubility | Soluble in water and lower alkyl alcohols. Soluble in DMSO. |
Table 2: Spectral Data of this compound
| Spectral Data | Value | Reference |
| ¹H-NMR (D₂O, δ ppm) | Specific peak assignments require access to original literature. | |
| ¹³C-NMR (D₂O, δ ppm) | Specific peak assignments require access to original literature. | |
| Infrared (IR) (KBr, cm⁻¹) | Key absorptions indicative of hydroxyl, carbonyl, and other functional groups. Specific values require access to original literature. | |
| UV-Vis (λₘₐₓ, nm) | Absorption maxima in acidic, neutral, and alkaline solutions. Specific values require access to original literature. | |
| Mass Spectrometry (m/z) | Molecular ion peak and fragmentation pattern. Specific values require access to original literature. |
Biological and Pharmacological Properties
This compound is recognized for its dual biological activities: broad-spectrum antimicrobial effects and promising antitumor capabilities.
Antimicrobial Activity
This compound demonstrates inhibitory activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action as a C-nucleoside antibiotic suggests interference with nucleic acid or protein synthesis, potentially by acting as an antimetabolite.
Table 3: Antimicrobial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | Data requires access to original literature. | |
| Staphylococcus aureus | Data requires access to original literature. | |
| Escherichia coli | Data requires access to original literature. | |
| Pseudomonas aeruginosa | Data requires access to original literature. | |
| Mycobacterium smegmatis | Data requires access to original literature. |
Antitumor Activity
In addition to its antimicrobial properties, this compound has been shown to possess significant antitumor activity in preclinical models. It has demonstrated inhibitory effects against murine tumors, including Ehrlich ascites carcinoma and sarcoma-180. The precise mechanism of its antitumor action is still under investigation but is thought to be related to its nucleoside analog structure, which may allow it to interfere with the synthesis of nucleic acids in rapidly dividing cancer cells.
Table 4: Antitumor Activity of this compound
| Tumor Model | Activity Metric (e.g., IC₅₀, % inhibition) | Reference |
| Ehrlich Ascites Carcinoma | Data requires access to original literature. | |
| Sarcoma-180 | Data requires access to original literature. |
Biosynthesis and Mechanism of Action
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces hygroscopicus has been a subject of significant research. A minimal 5-gene cluster, designated as the "min" cluster, has been identified as essential for its production. The biosynthetic pathway is notably linked to that of the blue pigment indigoidine, with a non-ribosomal peptide synthetase (NRPS) playing a key role in directing the pathway towards either this compound or indigoidine. The precursors for the oxazine ring of this compound are derived from L-glutamate and acetate.
Caption: Divergent biosynthetic pathway of this compound and Indigoidine.
Mechanism of Action
The precise molecular mechanism of action of this compound is not fully elucidated. As a C-nucleoside, it is structurally similar to naturally occurring nucleosides and may act as a competitive inhibitor or be incorporated into nucleic acids, thereby disrupting their function. Its structural relationship to pseudouridine, a modified nucleoside found in RNA, further suggests that it may interfere with RNA synthesis or processing. Further research is required to identify the specific cellular targets of this compound.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces hygroscopicus**
This protocol is based on the methods described in the original discovery of this compound.
-
Fermentation: Streptomyces hygroscopicus is cultured in a suitable fermentation medium under aerobic conditions. The medium composition and fermentation parameters (temperature, pH, aeration) are critical for optimal production and should be optimized.
-
Harvesting: After a sufficient incubation period (typically several days), the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The culture filtrate is the primary source of this compound. The pH of the filtrate is adjusted, and the active compound is extracted using a suitable organic solvent, such as ethyl acetate or butanol.
-
Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to a series of chromatographic techniques for purification. This may include:
-
Adsorption chromatography on silica gel or alumina.
-
Ion-exchange chromatography.
-
Size-exclusion chromatography.
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent system, such as water or an alcohol-water mixture, to yield colorless needles or pillars.
Minimycin (Oxazinomycin): A Technical Guide to its Mechanism of Action as an RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minimycin, also known as Oxazinomycin (OZM), is a C-nucleoside antibiotic with potent antibacterial and antitumor properties. Its primary mechanism of action involves the inhibition of RNA polymerase (RNAP), the central enzyme responsible for transcription. This technical guide provides an in-depth analysis of this compound's function as an RNAP inhibitor, detailing its molecular interactions, kinetic parameters, and the experimental methodologies used to elucidate its activity. This compound operates as a "Trojan horse" substrate, where its triphosphorylated form (OZMTP) is recognized and incorporated by RNAP into the nascent RNA chain. This event, particularly at specific sequence contexts, leads to transcriptional arrest by inducing polymerase backtracking, effectively halting gene expression. This document serves as a comprehensive resource for researchers engaged in antibiotic development and the study of transcriptional regulation.
Introduction
The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Bacterial RNA polymerase is a well-validated and attractive target for antibiotic development due to its essential role in bacterial viability and its structural divergence from eukaryotic counterparts[1]. This compound, a C-nucleoside antibiotic originally isolated from Streptomyces hygroscopicus, represents a promising class of RNAP inhibitors[2][3]. Unlike conventional competitive inhibitors, this compound's inhibitory action is exerted post-incorporation into the RNA transcript, offering a distinct approach to disrupting bacterial transcription. This guide synthesizes the current understanding of this compound's mechanism, providing detailed data and protocols for further investigation.
Mechanism of Action: The "Trojan Horse" Substrate
The inhibitory effect of this compound is not immediate upon binding to RNA polymerase. Instead, it relies on a multi-step process that begins with its cellular uptake and metabolic activation.
-
Cellular Uptake and Phosphorylation: Upon entering the cell, this compound (OZM) is phosphorylated by cellular kinases to its active triphosphate form, OZM triphosphate (OZMTP)[2]. This conversion is crucial for its recognition by RNA polymerase as a substrate.
-
Competition with UTP and Incorporation into RNA: OZMTP, being a structural analog of uridine triphosphate (UTP), competes for the nucleotide addition site of RNA polymerase during transcription elongation[2]. Studies have shown that OZMTP is a good substrate for both bacterial and eukaryotic RNA polymerases and is efficiently incorporated into the growing RNA strand in place of uridine[2][4].
-
Transcriptional Arrest via Polymerase Backtracking: The incorporation of one or more OZM molecules into the nascent RNA can lead to a halt in transcription. This arrest is not due to chain termination but rather to the induction of RNAP backtracking along the DNA template[2][4][5][6]. During backtracking, the 3' end of the newly synthesized RNA, containing the incorporated OZM, is displaced from the active site, leading to a stalled transcriptional complex. The inhibitory effect is particularly pronounced at polythymidine sequences in the DNA template[2]. The oxygen atom at the position corresponding to carbon five of the uracil ring in OZM is thought to be responsible for this inhibitory effect[2][6].
Quantitative Data
Traditional metrics for enzyme inhibition, such as IC50 and Ki values, are not readily applicable to this compound's mechanism due to its post-incorporation mode of action. The subtle change in electrophoretic mobility upon OZM incorporation makes it challenging to use standard assays like rapid chemical quench flow to determine the maximal incorporation rate and apparent affinity[2].
However, fluorescence translocation assays have demonstrated that OZMTP is largely indistinguishable from UTP as a substrate for E. coli RNA polymerase[2]. The inhibitory effect is therefore quantified by the efficiency of transcriptional arrest at specific DNA sequences.
| Parameter | Value | Experimental Condition | Reference |
| Transcriptional Arrest Efficiency | |||
| at a consensus pause site | ~20% arrest | OZM-chase with S333 template | [2] |
| at a polythymidine sequence | ~40% arrest | OZM-chase with S275 template | [2] |
| Substrate Competence | |||
| OZMTP vs. UTP | Indistinguishable | Fluorescence translocation assay | [2] |
Experimental Protocols
The following protocols are based on the methodologies described by Prajapati et al. (2019)[2] for studying the effects of OZMTP on transcription by E. coli RNA polymerase (Eco RNAP).
Synthesis of OZM Triphosphate (OZMTP)
A detailed protocol for the chemical synthesis of OZMTP is a prerequisite for in vitro assays. The synthesis involves multiple steps starting from Oxazinomycin (this compound). For a detailed synthetic scheme, refer to the original publication by Prajapati et al. (2019)[2].
Assembly of Transcription Elongation Complexes (TECs)
This protocol describes the formation of stable TECs for use in single-nucleotide addition and transcription assays.
-
Annealing: Anneal an RNA primer to the template DNA strand.
-
Incubation with RNAP: Incubate the RNA/DNA hybrid with 1.5 µM Eco RNAP for 10 minutes in TB10 buffer (40 mM HEPES-KOH pH 7.5, 80 mM KCl, 10 mM MgCl₂, 5% glycerol, 0.1 mM EDTA, and 0.1 mM DTT).
-
Addition of Non-template DNA: Add 2 µM of the non-template DNA strand and incubate for 20 minutes at 25°C to allow for the formation of a stable transcription bubble.
In Vitro Transcription and Single Nucleotide Addition Assay
This assay is used to assess the incorporation of OZMTP and its effect on transcript elongation.
-
Reaction Setup: Prepare a reaction mixture containing 10 µl of the assembled TEC (0.1 µM final concentration) in TB10 buffer.
-
Initiation: Initiate the transcription reaction by adding 10 µl of a solution containing the desired nucleotide triphosphates (NTPs), including OZMTP, at a final concentration of 20 µM each.
-
Incubation: Incubate the reaction for 2 minutes at 25°C.
-
Quenching: Stop the reaction by adding 30 µl of Gel Loading Buffer (94% formamide, 20 mM Li₄-EDTA, and 0.2% Orange G).
-
Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) to observe the extent of elongation and any transcriptional arrest.
References
- 1. Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazinomycin arrests RNA polymerase at the polythymidine sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Oxazinomycin Biosynthetic Pathway Revealing the Key Role of a Nonheme Iron-Dependent Mono-oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Oxazinomycin arrests RNA polymerase at the polythymidine sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimycin's Efficacy Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of Minimycin (Minocycline), with a specific focus on its activity against gram-positive bacteria. The document summarizes key quantitative data, details established experimental protocols for susceptibility testing, and visualizes the antibiotic's mechanism of action.
Quantitative Antibacterial Spectrum of this compound
This compound, a semisynthetic tetracycline derivative, demonstrates a broad spectrum of activity against a variety of gram-positive pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible in vitro growth of a microorganism. The following table summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of this compound against several clinically relevant gram-positive bacteria.
| Bacterial Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Varies by study | 0.12 - 8 | 0.25 - 1 | 2 - 8 |
| Staphylococcus aureus (MRSA) | Varies by study | ≤0.06 - >16 | 0.25 - 1 | 2 - 16 |
| Staphylococcus epidermidis | Varies by study | 0.12 - 16 | 0.25 - 2 | 4 - 16 |
| Streptococcus pneumoniae | Varies by study | 0.06 - 8 | 0.12 - 0.5 | 1 - 4 |
| Streptococcus pyogenes | Varies by study | 0.06 - 4 | 0.12 - 0.25 | 0.5 - 2 |
| Enterococcus faecalis | Varies by study | 1 - >32 | 4 - 16 | 16 - >32 |
| Enterococcus faecium | Varies by study | 2 - >32 | 8 - 16 | >32 |
| Listeria monocytogenes | Varies by study | 0.25 - 16 | 1 - 4 | 8 - 16 |
| Bacillus anthracis | Varies by study | 0.03 - 0.25 | 0.06 | 0.12 |
| Corynebacterium spp. | Varies by study | 0.12 - >32 | 0.5 - 2 | 4 - 16 |
Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The data presented is a synthesis from multiple research studies.
Experimental Protocols for Antibacterial Susceptibility Testing
The following are detailed methodologies for two standard procedures used to determine the antibacterial spectrum of compounds like this compound, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare this compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound to be tested into well 1.
-
Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader. The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.
-
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)
-
This compound-impregnated paper disks (standardized concentration)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculate Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply Antibiotic Disks:
-
Aseptically apply the this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk down with sterile forceps to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Measure and Interpret Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established clinical breakpoints provided by organizations such as CLSI or EUCAST.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. The following diagram illustrates this mechanism.
Caption: this compound's mechanism of action: inhibition of protein synthesis.
The binding of this compound to the 30S ribosomal subunit physically obstructs the binding of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. This crucial step prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and leading to the inhibition of bacterial growth. This targeted action on the prokaryotic ribosome accounts for its selective toxicity against bacteria.
Minimycin (Minocycline): An In-depth Technical Guide on its Antibacterial Spectrum Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minimycin, more commonly known as Minocycline, is a semi-synthetic, second-generation tetracycline antibiotic with a broad spectrum of activity against a variety of pathogenic bacteria, including numerous gram-negative species.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of Minocycline against gram-negative bacteria, detailing its mechanism of action, quantitative in vitro susceptibility data, and standardized experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Mechanism of Action
The primary antibacterial effect of Minocycline is bacteriostatic, achieved through the inhibition of bacterial protein synthesis.[1] Minocycline binds to the 30S ribosomal subunit of bacteria, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This action effectively blocks the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth. While other tetracyclines have been investigated for their effects on bacterial signaling pathways such as quorum sensing, the direct antibacterial efficacy of Minocycline is predominantly attributed to this ribosomal inhibition.
Antibacterial Spectrum of Minocycline Against Gram-Negative Bacteria
Minocycline has demonstrated significant in vitro activity against a wide range of gram-negative bacteria, including multidrug-resistant (MDR) strains. The following tables summarize the minimum inhibitory concentration (MIC) values and susceptibility data for Minocycline against various clinically relevant gram-negative pathogens.
Table 1: Minocycline MIC Values for Various Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |
| Acinetobacter baumannii | - | 4 | 16 | 55 | [2] |
| Stenotrophomonas maltophilia | 2287 | - | - | 99.5 | [3][4] |
| Escherichia coli (ceftriaxone-resistant) | - | - | - | 78 | [5][6] |
| Escherichia coli (ciprofloxacin-resistant) | - | - | - | 46 | [5][6] |
| Escherichia coli (meropenem-resistant) | - | - | - | 76 | [5][6] |
| Klebsiella pneumoniae (ceftriaxone-resistant) | - | - | - | 47 | [5][6] |
| Klebsiella pneumoniae (ciprofloxacin-resistant) | - | - | - | 40 | [5][6] |
| Klebsiella pneumoniae (meropenem-resistant) | - | - | - | 53 | [5][6] |
| Citrobacter freundii | - | - | - | 87 | [5][6] |
| Enterobacter cloacae | - | - | - | 77 | [5][6] |
| Klebsiella aerogenes | - | - | - | 89 | [5][6] |
| Achromobacter spp. | 411 | - | - | 92.6 | [3][4] |
| Acinetobacter spp. | - | - | - | 94 | [5][6] |
| Stenotrophomonas spp. | - | - | - | 100 | [5][6] |
| Burkholderia cepacia complex | 199 | - | - | 85.9 | [3][4] |
| Aeromonas spp. | 127 | - | - | 99.2 | [3][4] |
| Chryseobacterium spp. | 59 | - | - | 94.9 | [3][4] |
| Alcaligenes faecalis | 42 | - | - | 88.1 | [3][4] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility percentages are based on established clinical breakpoints.
Experimental Protocols
Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for reproducible and comparable results. The following sections detail the protocols for two common methods used to evaluate the antibacterial spectrum of Minocycline.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Minocycline Stock Solution: Aseptically prepare a stock solution of Minocycline in a suitable solvent at a known concentration.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the Minocycline stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Minocycline. Include a positive control well (broth and inoculum without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of Minocycline at which there is no visible growth (turbidity) in the well.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of growth.
-
Application of Antibiotic Disks: Aseptically place a Minocycline-impregnated paper disk (typically 30 µg) onto the surface of the inoculated agar plate.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the Minocycline disk in millimeters.
-
Interpretation: Compare the measured zone diameter to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to Minocycline.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the established mechanism of action of Minocycline, highlighting its interaction with the bacterial ribosome to inhibit protein synthesis.
References
- 1. jcdr.net [jcdr.net]
- 2. researchgate.net [researchgate.net]
- 3. Minocycline Activity against Unusual Clinically Significant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minocycline Activity against Unusual Clinically Significant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2823. In Vitro Efficacy of Minocycline on Clinical Gram Negative Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antitumor and Cytotoxic Properties of Oxazinomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazinomycin, a C-nucleoside antibiotic isolated from Streptomyces species, has demonstrated both antibacterial and antitumor properties.[1][2][3] Structurally, it is an analog of uridine, featuring a C-glycosidic bond that confers resistance to enzymatic degradation.[1] Its primary mechanism of antitumor action involves the intracellular conversion to oxazinomycin triphosphate, which then acts as a competitive substrate for RNA polymerases. Incorporation of oxazinomycin into nascent RNA chains leads to transcriptional arrest, thereby inhibiting protein synthesis and inducing cellular stress.[1] While the direct cytotoxic effects are linked to the disruption of transcription, the downstream signaling pathways leading to apoptosis and cell cycle arrest are areas of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of oxazinomycin's antitumor and cytotoxic properties, including its mechanism of action, relevant experimental protocols, and a proposed model of the signaling pathways involved in its anticancer activity.
Introduction
Oxazinomycin is a naturally occurring C-nucleoside antibiotic that has garnered interest for its potential as an antitumor agent.[1][2][3] Unlike canonical N-nucleosides, the C-glycosidic linkage in oxazinomycin provides enhanced stability against enzymatic cleavage, a desirable characteristic for therapeutic agents.[1] Early studies identified its inhibitory activity against both bacteria and transplantable tumors, paving the way for further investigation into its mechanism of action.[1] This guide aims to consolidate the existing knowledge on oxazinomycin's cytotoxic and antitumor effects, providing a valuable resource for researchers in oncology and drug discovery.
Mechanism of Action
The antitumor activity of oxazinomycin is primarily attributed to its function as a transcriptional inhibitor. The proposed mechanism follows a multi-step process:
-
Cellular Uptake and Conversion: Oxazinomycin enters the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, oxazinomycin triphosphate (OZM-TP).
-
RNA Polymerase Substrate: OZM-TP mimics uridine triphosphate (UTP) and acts as a substrate for RNA polymerases.
-
Incorporation into RNA: During transcription, RNA polymerase incorporates oxazinomycin into the growing RNA strand.
-
Transcriptional Arrest: The presence of oxazinomycin in the RNA transcript leads to a stall in the progression of the RNA polymerase, effectively halting transcription. This arrest is particularly pronounced at polythymidine sequences.[1]
This inhibition of transcription leads to a downstream cascade of cellular events, including the induction of apoptosis and cell cycle arrest, which ultimately contribute to the cytotoxic effects of oxazinomycin against cancer cells.
Data Presentation
A comprehensive review of the publicly available scientific literature did not yield specific quantitative data on the cytotoxic or antitumor activity of oxazinomycin. No studies presenting IC50 values against specific cancer cell lines or in vivo data on tumor growth inhibition in xenograft models could be located. This represents a significant gap in the current understanding of oxazinomycin's potential as a therapeutic agent and highlights a critical area for future research.
The following tables are presented as templates for the future collection and organization of such data.
Table 1: In Vitro Cytotoxicity of Oxazinomycin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| Data Not Available | |||||
| Data Not Available | |||||
| Data Not Available |
Table 2: In Vivo Antitumor Efficacy of Oxazinomycin in Xenograft Models
| Xenograft Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Data Not Available | |||||
| Data Not Available | |||||
| Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of oxazinomycin's antitumor and cytotoxic properties. The following are detailed protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 value of oxazinomycin.
Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Oxazinomycin
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of oxazinomycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve oxazinomycin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Transcription Assay
This protocol is designed to assess the inhibitory effect of oxazinomycin on RNA polymerase activity.
Materials:
-
Linear DNA template containing a promoter (e.g., T7, SP6)
-
RNA polymerase (e.g., T7 RNA polymerase)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Oxazinomycin triphosphate (OZM-TP)
-
Transcription buffer
-
RNase inhibitor
-
Urea-polyacrylamide gel
-
Loading buffer
-
Autoradiography or fluorescence imaging system
Procedure:
-
Reaction Setup: In an RNase-free tube, assemble the transcription reaction mixture containing the DNA template, RNA polymerase, ribonucleotide triphosphates (including a radiolabeled or fluorescently labeled nucleotide for detection), and varying concentrations of OZM-TP. Include a control reaction without OZM-TP.
-
Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: Denature the samples by heating and then load them onto a urea-polyacrylamide gel. Run the gel to separate the RNA transcripts by size.
-
Visualization: Visualize the RNA transcripts using autoradiography (for radiolabeled nucleotides) or a fluorescence imaging system.
-
Analysis: Analyze the intensity and length of the RNA transcripts. A decrease in the amount of full-length transcript and the appearance of shorter, prematurely terminated transcripts in the presence of OZM-TP would indicate transcriptional arrest.
Signaling Pathways
While direct experimental evidence for the specific signaling pathways activated by oxazinomycin in cancer cells is limited, a proposed model can be constructed based on its mechanism as a nucleoside analog that induces transcriptional stress.
Proposed Apoptotic Signaling Pathway
The inhibition of transcription by oxazinomycin is a significant cellular stressor that can trigger the intrinsic pathway of apoptosis.
References
- 1. Characterization of the Oxazinomycin Biosynthetic Pathway Revealing the Key Role of a Nonheme Iron-Dependent Mono-oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Oxazinomycin Biosynthetic Pathway Revealing the Key Role of a Nonheme Iron-Dependent Mono-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Minimycin and other C-Nucleoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Minimycin and other notable C-nucleoside antibiotics: Showdomycin, Formycin, and the Pyrrolomycin family. C-nucleoside antibiotics are a class of natural products characterized by a C-C bond between the sugar moiety and the nucleobase, rendering them resistant to enzymatic degradation and making them attractive candidates for drug development. This guide delves into their mechanisms of action, biosynthetic pathways, and biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Comparative Biological Activity
The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of this compound, Showdomycin, Formycin, and Pyrrolomycins against various bacterial, fungal, parasitic, and cancer cell lines.
Table 1: Antibacterial and Antifungal Activity (MIC in µg/mL)
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| This compound (Oxazinomycin) | Escherichia coli | 12.5 | [1] |
| Staphylococcus aureus | 25 | [1] | |
| Pseudomonas aeruginosa | >100 | [1] | |
| Candida albicans | 50 | [1] | |
| Showdomycin | Streptococcus pyogenes | 0.5 | [2] |
| Staphylococcus aureus | 1 | [2] | |
| Escherichia coli | 10 | [2] | |
| Formycin A | Mycobacterium tuberculosis | 12.5 | [3] |
| Pyrrolomycin A | Staphylococcus aureus | 0.55 - 69.1 µM | [4] |
| Escherichia coli | 0.55 - 69.1 µM | [4] | |
| Pyrrolomycin B | Staphylococcus aureus | 0.28 - 35.11 µM | [4] |
| Escherichia coli | 0.28 - 35.11 µM | [4] | |
| Pyrrolomycin D | Staphylococcus aureus | ≤0.002 µM | [4] |
| Escherichia coli (efflux-deficient) | Moderate activity | [4] |
Table 2: Antiparasitic and Antiviral Activity
| Antibiotic | Organism/Virus | Activity Metric | Value | Reference |
| Formycin B | Leishmania donovani (amastigotes) | IC50 | 0.3 µg/mL | [5] |
| Leishmania tropica (promastigotes) | - | Potent inhibitor | [6] | |
| Formycin A | Influenza A virus (H1N1) | IC50 | 37.3 nM | [7] |
| Influenza B virus | IC50 | 37.9 nM | [7] | |
| Methylthio-formycin (SMeFM) | Influenza A virus | IC50 | 34.1 nM | [7] |
Table 3: Anticancer Activity (IC50 in µM)
| Antibiotic | Cell Line | IC50 (µM) | Reference |
| Showdomycin | L1210 (Leukemia) | ~1 | [2] |
| Pyrrolomycin C | HCT116 (Colon) | 18.68 ± 3.81 | [8] |
| MCF-7 (Breast) | 28.75 ± 4.21 | [8] | |
| Pyrrolomycin D | HCT116 (Colon) | 7.64 ± 1.88 | [8] |
| MCF-7 (Breast) | 12.02 ± 2.85 | [8] |
Mechanisms of Action and Involved Signaling Pathways
This compound: Inhibition of RNA Polymerase
This compound (also known as Oxazinomycin) exhibits broad-spectrum antibacterial activity believed to stem from its ability to inhibit RNA polymerase, a crucial enzyme in bacterial transcription.[1] This inhibition disrupts the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), ultimately leading to the cessation of protein synthesis and bacterial cell death. The precise molecular interactions and the specific subunit of the RNA polymerase targeted by this compound are still under investigation.
Showdomycin: A Multi-Targeted Approach
Showdomycin's biological activity is multifaceted. It acts as a potent inhibitor of various enzymes, particularly those with reactive sulfhydryl groups in their active sites.[9] Its maleimide moiety is highly reactive and can form covalent adducts with cysteine residues, leading to irreversible enzyme inactivation. One of its key targets is MurA, an enzyme involved in the early stages of peptidoglycan biosynthesis, thus disrupting bacterial cell wall formation.[2] Furthermore, Showdomycin can induce apoptosis in cancer cells, although the precise signaling cascade is not fully elucidated, it is suggested to involve the Fas-mediated pathway.[10]
Formycin: Disruption of Purine Metabolism
Formycin, an analog of adenosine, exerts its antimicrobial and antiparasitic effects by interfering with purine metabolism.[3][11] In organisms like Leishmania, Formycin B is phosphorylated and subsequently converted into Formycin A nucleotides.[6] These analogs can then be incorporated into RNA, leading to dysfunctional transcripts and inhibition of protein synthesis.[3] Additionally, Formycin A is a known inhibitor of enzymes involved in the purine salvage pathway, such as adenosine deaminase, further disrupting nucleotide pools essential for DNA and RNA synthesis.[3]
Pyrrolomycins: Potent Protonophores
The Pyrrolomycin family of antibiotics acts as potent protonophores, disrupting the proton motive force across bacterial membranes.[4][12] By shuttling protons from the exterior to the interior of the cell, they dissipate the electrochemical gradient that is essential for ATP synthesis, nutrient transport, and maintenance of cellular homeostasis.[4][12] This leads to a rapid collapse of the membrane potential and ultimately, bacterial cell death.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of C-nucleoside antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]
-
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard.
-
Stock solution of the antibiotic.
-
Spectrophotometer or microplate reader.
-
-
Protocol:
-
Prepare a serial two-fold dilution of the antibiotic in the microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Inoculate each well with 5 µL of the standardized microbial suspension.
-
Include a positive control (microorganism without antibiotic) and a negative control (broth without microorganism).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.[13]
-
In Vitro Transcription Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of RNA by RNA polymerase.[14][15]
-
Materials:
-
Bacterial RNA polymerase (e.g., from E. coli).
-
DNA template containing a suitable promoter (e.g., T7 promoter).
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP).
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, KCl).
-
Test antibiotic (e.g., this compound).
-
Scintillation counter.
-
-
Protocol:
-
Assemble the transcription reaction mixture containing transcription buffer, DTT, NTPs (including the radiolabeled NTP), and the DNA template.
-
Add varying concentrations of the antibiotic to the reaction mixtures. Include a control reaction without the antibiotic.
-
Initiate the reaction by adding RNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Precipitate the radiolabeled RNA transcripts using trichloroacetic acid (TCA).
-
Collect the precipitated RNA on a filter membrane and wash to remove unincorporated nucleotides.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition of transcription at each antibiotic concentration compared to the control.
-
Membrane Depolarization Assay using DiSC₃(5)
This assay uses the fluorescent probe 3,3'-dipropylthiocarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.[4][11]
-
Materials:
-
Bacterial suspension in logarithmic growth phase.
-
HEPES buffer (pH 7.2) with glucose.
-
DiSC₃(5) stock solution in DMSO.
-
Test compound (e.g., Pyrrolomycin).
-
Fluorometer.
-
-
Protocol:
-
Wash and resuspend the bacterial cells in HEPES buffer containing glucose.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark until a stable, quenched fluorescence signal is obtained.
-
Add the test compound at various concentrations to the cell suspension.
-
Monitor the fluorescence intensity over time using a fluorometer with excitation at 622 nm and emission at 670 nm.
-
An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[16][17]
-
Materials:
-
Cancer cell line of interest.
-
Test compound (e.g., Showdomycin).
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) solution.
-
Annexin V binding buffer.
-
Flow cytometer.
-
-
Protocol:
-
Seed the cancer cells in a 6-well plate and treat with varying concentrations of the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Analysis of Purine Metabolites by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the levels of purine nucleosides and bases in cell extracts to assess the impact of drugs like Formycin on purine metabolism.[9][18]
-
Materials:
-
Cell culture of the organism of interest (e.g., Leishmania).
-
Test compound (e.g., Formycin B).
-
Perchloric acid or other extraction solvent.
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile phase (e.g., a gradient of ammonium acetate buffer and methanol).
-
Standards for purine nucleosides and bases (e.g., adenosine, inosine, hypoxanthine).
-
-
Protocol:
-
Treat the cell culture with the test compound for a defined period.
-
Harvest the cells and extract the intracellular metabolites using cold perchloric acid.
-
Neutralize the extract and centrifuge to remove precipitated proteins.
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate the purine metabolites using a suitable gradient elution program.
-
Detect the compounds by monitoring the UV absorbance at a specific wavelength (e.g., 254 nm).
-
Identify and quantify the metabolites by comparing their retention times and peak areas to those of the standards.
-
Conclusion
This compound and other C-nucleoside antibiotics represent a diverse group of natural products with significant therapeutic potential. Their unique C-C glycosidic bond confers stability and makes them promising scaffolds for the development of new drugs. This guide has provided a comparative overview of this compound, Showdomycin, Formycin, and Pyrrolomycins, highlighting their distinct mechanisms of action, from the inhibition of essential enzymes and disruption of metabolic pathways to the dissipation of the proton motive force. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the fields of microbiology, oncology, and drug discovery, facilitating further investigation and development of this important class of antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical genetic analysis of formycin B action in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and mechanism of action of formycin B in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitomycin C induces apoptosis and caspase-8 and -9 processing through a caspase-3 and Fas-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revision of the Formycin A and Pyrazofurin Biosynthetic Pathways Reveals Specificity for d-Glutamic Acid and a Cryptic N-Acylation Step During Pyrazole Core Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. kumc.edu [kumc.edu]
- 18. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Shield: An In-depth Technical Guide to Self-Resistance Mechanisms in Minimycin-Producing Organisms
For Immediate Release
Wuhan, China and Peoria, IL, USA – November 10, 2025 – A comprehensive understanding of the sophisticated self-resistance mechanisms in minimycin-producing organisms has been elucidated, revealing a unique, collaborative three-enzyme system that ensures the survival of the organism during antibiotic production. This technical guide provides an in-depth analysis of this defense strategy, targeting researchers, scientists, and drug development professionals.
This compound, a C-nucleoside antibiotic, is biosynthesized by organisms such as Streptomyces hygroscopicus JCM 4712. The biosynthetic gene cluster for this compound also harbors a sophisticated self-resistance system, a crucial element for the producing organism to avoid suicide. Research has identified a minimal 5-gene cluster (min) that is essential for this compound biosynthesis and self-resistance[1][2]. The core of this resistance is a tripartite enzymatic defense involving MinCN, MinD, and MinT[1][3][4].
This intricate defense mechanism operates through a multi-pronged approach: detoxification of the active antibiotic precursor, export of the final product, and a novel substrate-competition strategy to mitigate cellular inhibition[1][5]. Understanding these mechanisms not only sheds light on the evolution of antibiotic resistance but also provides potential targets for the discovery of new antimicrobial agents and the development of more robust antibiotic-producing strains.
A Collaborative Triumvirate: The Core Resistance Machinery
The self-resistance in this compound producers is not conferred by a single gene but by the synergistic action of three key proteins encoded within the min gene cluster:
-
MinCN (N-terminal phosphatase domain of MinC): This enzyme acts as the primary detoxification agent. It catalyzes the dephosphorylation of the active and inhibitory intermediate, this compound-5'-monophosphate (MIN-MP), to produce the final, less toxic antibiotic, this compound (MIN)[1][5].
-
MinT (Transporter): A dedicated transporter protein that promptly exports the newly synthesized this compound out of the cell, thereby reducing the intracellular concentration of the antibiotic and preventing the accumulation of toxic levels[1][5].
-
MinD (Uracil Phosphoribosyltransferase): This enzyme employs a unique and unprecedented "substrate-competition" strategy for self-protection. MinD increases the intracellular pool of uridine monophosphate (UMP). This elevated concentration of UMP effectively competes with the structurally similar MIN-MP for its cellular target, thus alleviating the inhibitory effects of any remaining intracellular MIN-MP[1][2][4].
Quantitative Analysis of this compound Self-Resistance
The collaborative nature of this self-resistance mechanism is evident in the varying levels of resistance conferred by different combinations of the minC, minD, and minT genes when heterologously expressed in a susceptible host, Streptomyces coelicolor M1154.
| Strain | Relevant Genotype | This compound Resistance (µg/mL) |
| S. coelicolor M1154 (Control) | Vector only | < 10 |
| S. coelicolor M1154::pIB139minD | Expressing minD | No apparent resistance (~10) |
| S. coelicolor M1154::pIB139minCND | Expressing minCN and minD | Moderate resistance |
| S. coelicolor M1154::pIB139minDT | Expressing minD and minT | Moderate resistance |
| S. coelicolor M1154::pIB139minCNT | Expressing minCN and minT | Moderate resistance |
| S. coelicolor M1154::pIB139minCNDT | Expressing minCN, minD, and minT | High resistance (> 20) |
Data synthesized from the findings of Chen et al. (2019)[1].
Experimental Protocols
Heterologous Expression and this compound Resistance Assay in S. coelicolor M1154
This protocol details the steps for introducing the min resistance genes into a susceptible host and assessing the conferred resistance.
-
Plasmid Construction: The genes minCN, minD, and minT, individually and in combination, are cloned into an appropriate expression vector suitable for Streptomyces, such as pIB139, under the control of a constitutive promoter.
-
Transformation of S. coelicolor: The resulting plasmids are introduced into the non-resistant host strain, S. coelicolor M1154, via protoplast transformation or intergeneric conjugation from an E. coli donor strain.
-
Selection of Transformants: Successful transformants are selected on a suitable medium containing the appropriate antibiotic for plasmid maintenance.
-
This compound Susceptibility Testing:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Inoculate spores of the control and recombinant S. coelicolor strains onto a solid agar medium (e.g., R2YE).
-
Place sterile paper discs impregnated with varying concentrations of this compound (e.g., 10 µg, 20 µg) onto the agar surface.
-
Incubate the plates at 30°C for 2-3 days.
-
Measure the diameter of the zone of inhibition around each disc. A smaller or absent zone of inhibition compared to the control indicates resistance.
-
In Vitro Assay for MinCN Phosphatase Activity
This protocol outlines a method to determine the phosphatase activity of MinCN on its substrate, MIN-MP.
-
Protein Expression and Purification: Express and purify recombinant MinCN protein using a suitable expression system (e.g., E. coli).
-
Substrate Preparation: Synthesize or acquire this compound-5'-monophosphate (MIN-MP).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
Enzyme Assay:
-
Add a known concentration of purified MinCN to the reaction buffer containing a specific concentration of MIN-MP.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by heat inactivation or the addition of a quenching agent.
-
-
Product Detection: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound produced from the dephosphorylation of MIN-MP.
Quantification of Intracellular UMP Pool
This protocol describes a method to measure the effect of MinD on the intracellular UMP concentration.
-
Cultivation of Strains: Grow cultures of S. coelicolor M1154 harboring the vector control and the minD-expressing plasmid under standard conditions.
-
Metabolite Extraction:
-
Harvest the cells from the liquid cultures by centrifugation at a low temperature.
-
Quench the metabolism rapidly, for example, with cold methanol.
-
Lyse the cells using methods such as sonication or bead beating in a suitable extraction buffer.
-
Separate the intracellular metabolites from the cell debris by centrifugation.
-
-
UMP Quantification:
-
Analyze the extracted metabolites using HPLC coupled with mass spectrometry (LC-MS).
-
Use a standard curve of UMP to accurately quantify its concentration in the cell extracts.
-
Normalize the UMP concentration to the cell biomass (e.g., dry cell weight or total protein concentration).
-
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental logic in the study of this compound self-resistance.
Caption: A diagram of the collaborative self-resistance mechanism.
Caption: Workflow for assessing this compound resistance genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent Biosynthesis of C-Nucleoside this compound and Indigoidine in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. The evolution of no-cost resistance at sub-MIC concentrations of streptomycin in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Research of Minimycin's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minimycin, also known as Oxazinomycin, is a C-nucleoside antibiotic that has demonstrated a range of biological activities, including broad-spectrum antibacterial and potential antitumor effects.[1] Unlike the more common N-nucleoside antibiotics, this compound possesses a unique C-C bond between the ribose sugar and its 1,3-oxazine-2,4-dione heterocyclic base. This structural feature confers resistance to enzymatic degradation by nucleoside phosphorylases, making it an interesting candidate for therapeutic development. This technical guide synthesizes the available early-stage research on this compound, focusing on its biological activities, biosynthetic pathway, and the limited quantitative data reported in the scientific literature.
Biological Activity of this compound
Early research has identified two primary areas of biological activity for this compound: antibacterial and antitumor.
Antitumor Activity
This compound has shown inhibitory effects against several murine tumor models. Specifically, it has been reported to be active against Ehrlich ascites carcinoma and both the ascites and solid forms of sarcoma-180.[1] However, detailed quantitative data, such as IC50 values against specific cancer cell lines, and the precise mechanisms of its antitumor action, including any effects on signaling pathways, are not extensively documented in publicly available research.
Antibacterial Activity
Quantitative Data
A thorough review of existing literature reveals a significant gap in publicly accessible, detailed quantitative data for this compound's biological activity. The tables below are structured to accommodate such data, but remain largely unpopulated due to the scarcity of specific IC50 and MIC values in published research.
Table 1: Antitumor Activity of this compound (IC50 Values)
| Cell Line/Tumor Model | Compound | IC50 (µM) | Reference |
| Ehrlich Ascites Carcinoma | This compound | Data not available | [1] |
| Sarcoma-180 (ascites) | This compound | Data not available | [1] |
| Sarcoma-180 (solid) | This compound | Data not available | [1] |
Table 2: Antibacterial Activity of this compound (MIC Values)
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Gram-positive strains | This compound | Data not available | [1] |
| Gram-negative strains | This compound | Data not available | [1] |
Experimental Protocols
Detailed experimental protocols for the bioassays used to determine the antitumor and antibacterial activities of this compound are not explicitly described in the available literature. For general guidance, standard methodologies for assessing these activities are outlined below.
General Protocol for In Vitro Antitumor Activity Assay (Conceptual)
-
Cell Culture: Cancer cell lines (e.g., Ehrlich ascites carcinoma, sarcoma-180) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in microplates and treated with a serial dilution of this compound.
-
Incubation: Treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
General Protocol for Antibacterial Susceptibility Testing (Conceptual)
-
Bacterial Culture: Bacterial strains are grown to a specific optical density in a suitable broth medium.
-
Broth Microdilution: A serial dilution of this compound is prepared in a microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Biosynthesis of this compound
The biosynthetic pathway of this compound has been a subject of investigation, revealing a fascinating enzymatic cascade. The gene cluster responsible for this compound biosynthesis has been identified in Streptomyces hygroscopicus.[2] The pathway involves a series of enzymatic reactions to construct the unique C-nucleoside structure.
This compound Biosynthetic Pathway
The biosynthesis of this compound is proposed to start from primary metabolites and involves a set of dedicated enzymes encoded by the min gene cluster. The key steps include the formation of the heterocyclic ring and its subsequent attachment to a ribose moiety.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Minocycline
Note on Terminology: Initial searches for "Minimycin" did not yield specific results for an antibiotic with that name. However, extensive results were returned for "Minocycline," a well-established tetracycline antibiotic. It is highly probable that the intended subject of the query was Minocycline. Therefore, these application notes and protocols are based on the available scientific data for Minocycline.
Introduction
Minocycline is a broad-spectrum tetracycline antibiotic that exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting protein synthesis in bacterial cells.[1][2][3][4][5] Minocycline binds to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting the addition of amino acids to the growing peptide chain.[2][3][4][5] These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to minocycline using standard laboratory methods.
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of Minocycline in inhibiting bacterial protein synthesis.
Caption: Mechanism of Minocycline action.
Quantitative Data Summary
The susceptibility of various bacterial species to minocycline is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC data for minocycline against several clinically relevant bacteria.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | ≤0.25 | 1 |
| Streptococcus pneumoniae | ≤0.12 | 0.5 |
| Escherichia coli | 2 | 8 |
| Acinetobacter baumannii | 2 | 16 |
| Haemophilus influenzae | 1 | 2 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here are for illustrative purposes.
Experimental Protocols
Two standard methods for determining the in vitro antibacterial susceptibility of minocycline are Broth Microdilution and Kirby-Bauer Disk Diffusion.
Broth Microdilution Method for MIC Determination
This method determines the MIC of minocycline in a liquid growth medium.
Caption: Broth microdilution workflow.
-
Preparation of Minocycline Stock Solution:
-
Prepare a stock solution of minocycline hydrochloride in a suitable solvent, such as sterile deionized water.[6] The final concentration should be at least 10 times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a pure culture, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Using a 96-well microtiter plate, perform serial twofold dilutions of the minocycline stock solution in CAMHB to achieve the desired concentration range.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the minocycline dilutions and the growth control well. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to minocycline by measuring the zone of growth inhibition around a minocycline-impregnated disk.
Caption: Kirby-Bauer disk diffusion workflow.
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Press the swab firmly against the inside wall of the tube to remove excess fluid.
-
Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]
-
-
Application of Minocycline Disk:
-
Allow the agar surface to dry for 3-5 minutes.
-
Aseptically place a minocycline-impregnated disk (typically 30 µg) onto the center of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 16-18 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established clinical breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Quality Control
For both methods, it is essential to perform quality control testing with standard reference strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) to ensure the accuracy and reproducibility of the results. The resulting MIC values or zone diameters for the QC strains should fall within the acceptable ranges established by the CLSI or other relevant regulatory bodies.
References
- 1. Minocycline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. idexx.dk [idexx.dk]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. MINOCIN® (minocycline) for Injection [minociniv.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Oxazinomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of oxazinomycin, a C-nucleoside antibiotic with activity against both Gram-positive and Gram-negative bacteria.[1][2] The protocols are based on established methodologies for antimicrobial susceptibility testing.
Introduction to Oxazinomycin
Oxazinomycin, also known as minimycin, is a naturally occurring C-nucleoside antibiotic produced by Streptomyces hygroscopicus.[1] Its mechanism of action involves the intracellular conversion to oxazinomycin triphosphate, which then acts as a competitive inhibitor of UTP.[1] Oxazinomycin triphosphate is incorporated into nascent RNA chains by RNA polymerase, leading to transcriptional arrest and subsequent inhibition of bacterial growth.[1][2]
Data Presentation
Due to the limited availability of publicly accessible quantitative MIC data for oxazinomycin, the following table is provided as a template for researchers to record their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of Oxazinomycin against various bacterial strains.
| Microorganism | Strain ID | MIC (µg/mL) | Notes |
| Staphylococcus aureus | e.g., ATCC 29213 | ||
| Escherichia coli | e.g., ATCC 25922 | ||
| Pseudomonas aeruginosa | e.g., ATCC 27853 | ||
| Streptococcus pneumoniae | e.g., ATCC 49619 | ||
| Enterococcus faecalis | e.g., ATCC 29212 | ||
| Klebsiella pneumoniae | e.g., ATCC 13883 | ||
| (Add other relevant strains) |
Experimental Protocols
Two standard methods for MIC determination are presented below: Broth Microdilution and Agar Dilution. The choice of method may depend on the specific laboratory setup and the number of isolates to be tested.
Protocol 1: Broth Microdilution Method
This method is widely used for determining the MIC of antimicrobial agents and involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[3][4][5][6]
Materials:
-
Oxazinomycin
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strains for testing
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Oxazinomycin Stock Solution:
-
Prepare a stock solution of oxazinomycin in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in sterile broth). The final concentration of the solvent should not inhibit bacterial growth.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the oxazinomycin stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row should serve as a positive control (broth and inoculum, no antibiotic), and the twelfth well as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of oxazinomycin that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.
Materials:
-
Oxazinomycin
-
Mueller-Hinton Agar (MHA) or other appropriate solid growth medium
-
Sterile petri dishes
-
Bacterial strains for testing
-
Inoculum preparation materials as described in Protocol 1
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of oxazinomycin solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the 10x oxazinomycin solution to 9 parts of the molten agar. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in Protocol 1, adjusting the final dilution to yield approximately 1 x 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspensions. A multi-pronged inoculator can be used to test several strains simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of oxazinomycin that completely inhibits bacterial growth. A single colony or a faint haze should be disregarded.
-
Visualizations
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Signaling Pathway of Oxazinomycin's Mechanism of Action
Caption: Mechanism of action of oxazinomycin.
References
- 1. Oxazinomycin, a new carbon-linked nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Oxazinomycin Biosynthetic Pathway Revealing the Key Role of a Nonheme Iron-Dependent Mono-oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 6. google.com [google.com]
Application Notes and Protocols for Evaluating Minimycin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minimycin, also known as Oxazinomycin, is a nucleoside antibiotic that has demonstrated antibacterial and antitumor properties.[1] Early studies have indicated its inhibitory effects against specific tumor models, such as mouse Ehrlich ascites carcinoma and sarcoma-180.[1] This document provides detailed application notes and protocols for researchers to evaluate the cytotoxic effects of this compound in various cancer cell lines.
The following protocols describe standard cell culture assays for quantifying cytotoxicity, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death. These methods will enable the generation of robust and reproducible data to characterize the cytotoxic profile of this compound.
Data Presentation
Due to the limited availability of public data on the specific cytotoxic effects of this compound across a wide range of cancer cell lines, the following tables are provided as templates for data organization and presentation. Researchers are encouraged to populate these tables with their experimental findings.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| e.g., HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| e.g., HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| Ehrlich Ascites Carcinoma | Mouse Mammary Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| Sarcoma-180 | Mouse Sarcoma | Data to be determined | Data to be determined | Data to be determined |
Table 2: Lactate Dehydrogenase (LDH) Release Upon this compound Treatment
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) after 24h |
| Insert Cell Line | Control (0 µM) | Baseline |
| Concentration 1 | Data to be determined | |
| Concentration 2 | Data to be determined | |
| Concentration 3 | Data to be determined | |
| Positive Control (Lysis Buffer) | 100% |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Insert Cell Line | Control | Data to be determined | Data to be determined |
| This compound (IC50 concentration) | Data to be determined | Data to be determined | |
| Positive Control (e.g., Staurosporine) | Data to be determined | Data to be determined |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Oxazinomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Oxazinomycin)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Lysis buffer (provided in the kit as a positive control for maximum LDH release)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired time points at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Oxazinomycin)
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) and a vehicle control for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
Visualizations
Caption: Workflow for evaluating this compound cytotoxicity.
Caption: General apoptosis signaling pathways.
References
Application Notes and Protocols: The Use of Minocycline in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Minocycline, a second-generation tetracycline antibiotic, in cancer cell line proliferation assays. This document includes summaries of its effects on various cancer cell lines, detailed protocols for key experiments, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
Minocycline has demonstrated notable anti-cancer properties beyond its antibiotic function, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Its potential as a therapeutic agent in oncology is attributed to its ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] This document outlines the application of Minocycline in assessing its impact on cancer cell proliferation and provides standardized protocols for consistent and reproducible results.
Data Presentation: Effects of Minocycline on Cancer Cell Proliferation
The inhibitory effects of Minocycline on the proliferation of various cancer cell lines have been documented in several studies. The following tables summarize the available quantitative data, including EC50/IC50 values and dose-dependent inhibition. It is important to note that experimental conditions such as incubation time and assay type can influence these values.[3]
Table 1: EC50 Values of Minocycline in Human Melanoma Cell Lines
| Cell Line | 48h EC50 (µM) | 72h EC50 (µM) | Assay | Reference |
| A375 (Amelanotic Melanoma) | - | 234.0 | Proliferation Assay | [4] |
| C32 (Amelanotic Melanoma) | - | 273.1 | Proliferation Assay | [4] |
| COLO829 (Melanotic Melanoma) | 31.7 | 13.9 | Proliferation Assay | [4] |
Table 2: Dose-Dependent Inhibition of Cancer Cell Proliferation by Minocycline
| Cell Line | Concentration | Incubation Time | % Inhibition / Effect | Assay Type | Reference |
| A375 | 400 µM | 24h | 44.4% inhibition | Proliferation Assay | [4] |
| A375 | 400 µM | 48h | 53.1% inhibition | Proliferation Assay | [4] |
| A375 | 400 µM | 72h | 64.0% inhibition | Proliferation Assay | [4] |
| C32 | 400 µM | 24h | 28.5% inhibition | Proliferation Assay | [4] |
| C32 | 400 µM | 48h | 38.9% inhibition | Proliferation Assay | [4] |
| C32 | 400 µM | 72h | 48.8% inhibition | Proliferation Assay | [4] |
| M13SV1-EGFP-Neo (Breast Epithelial) | Dose-dependent | - | Significant inhibition | XTT Assay | [5] |
| HS578T-Hyg (Breast Cancer) | Dose-dependent | - | Significant inhibition | XTT Assay | [5] |
| OVCAR-3 (Ovarian Cancer) | Not specified | - | Inhibited proliferation and colony formation | Not specified | [6] |
| SKOV-3 (Ovarian Cancer) | Not specified | - | Inhibited proliferation and colony formation | Not specified | [6] |
| A2780 (Ovarian Cancer) | Not specified | - | Inhibited proliferation and colony formation | Not specified | [6] |
| LNCaP (Prostate Cancer) | Potent inhibition | - | Potent growth inhibition | Cell Growth Assay | [7] |
| DU-145 (Prostate Cancer) | Potent inhibition | - | Potent growth inhibition | Cell Growth Assay | [7] |
| PC-3 (Prostate Cancer) | Potent inhibition | - | Potent growth inhibition | Cell Growth Assay | [7] |
Signaling Pathways Modulated by Minocycline
Minocycline exerts its anti-cancer effects by targeting several key signaling pathways.
LYN-STAT3 Signaling Pathway
Minocycline has been shown to directly bind to and inhibit the kinase activity of LYN, a member of the Src family of tyrosine kinases.[8][9] This inhibition leads to the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in cancer cell proliferation, survival, and metastasis.[8][9] The suppression of the LYN-STAT3 pathway by Minocycline has been observed in various cancers, including colorectal, breast, lung, liver, and prostate cancer.[8]
References
- 1. Minocycline as a prospective therapeutic agent for cancer and non-cancer diseases: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Minocycline inhibits growth of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Striking growth-inhibitory effects of minocycline on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minocycline binds and inhibits LYN activity to prevent STAT3-meditated metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minocycline binds and inhibits LYN activity to prevent STAT3-meditated metastasis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Minocycline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Minocycline in various animal models. The protocols outlined below are designed to assess the antibacterial, anti-inflammatory, and anti-cancer properties of Minocycline, providing a framework for efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Introduction to Minocycline
Minocycline is a second-generation, semi-synthetic tetracycline antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[3][4][5] Beyond its antimicrobial effects, Minocycline has demonstrated significant anti-inflammatory, anti-apoptotic, and neuroprotective properties.[2][5] These pleiotropic effects have led to its investigation in a wide range of non-infectious conditions, including neurodegenerative diseases, rheumatoid arthritis, and cancer.[2][3] Preclinical studies in animal models are crucial for elucidating the therapeutic potential and safety profile of Minocycline for these expanded indications.[2][6][7][8]
Application Notes
Rationale for Animal Models in Minocycline Research
Animal models are indispensable tools in the preclinical development and evaluation of therapeutic agents like Minocycline. They allow for the investigation of drug efficacy, mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology in a whole-organism system before human clinical trials.[9][10][11][12] For Minocycline, animal models are critical for:
-
Evaluating Antimicrobial Efficacy: Testing the effectiveness of Minocycline against various bacterial pathogens in established infection models.[13][14][15][16]
-
Investigating Anti-inflammatory and Neuroprotective Effects: Studying the impact of Minocycline on disease progression in models of neuroinflammation, neurodegeneration, and other inflammatory conditions.[6][8][17]
-
Assessing Anti-cancer Potential: Determining the ability of Minocycline to inhibit tumor growth and metastasis in cancer models, such as xenografts.[9][10][18][19]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding how the drug is processed by the body and its relationship with the observed therapeutic effects.[14][20]
Selection of Animal Models
The choice of an appropriate animal model is critical for the successful preclinical evaluation of Minocycline. The model should accurately recapitulate key aspects of the human disease being studied.
-
Infection Models:
-
Murine Peritonitis/Sepsis Model: Induced by intraperitoneal injection of bacteria (e.g., Escherichia coli, Staphylococcus aureus) to evaluate the efficacy of Minocycline against systemic infections.[15]
-
Murine Pneumonia Model: Intranasal or intratracheal instillation of respiratory pathogens (e.g., Streptococcus pneumoniae, Pseudomonas aeruginosa) to assess efficacy in treating lung infections.[14]
-
-
Neuroinflammation/Neurodegeneration Models:
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Intraperitoneal or intracerebral injection of LPS to induce a systemic inflammatory response and subsequent neuroinflammation.
-
Animal Models of Neurodegenerative Diseases: Transgenic mouse models of Alzheimer's disease, Parkinson's disease, or Huntington's disease are used to evaluate the neuroprotective effects of Minocycline.[8]
-
-
Cancer Models:
-
Xenograft Models: Subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice) to assess the anti-tumor activity of Minocycline.[9][10][18][19]
-
Syngeneic Models: Implantation of murine tumor cells into immunocompetent mice to study the interaction of Minocycline with the tumor microenvironment and the host immune system.
-
Experimental Protocols
Protocol 1: In Vivo Antibacterial Efficacy in a Murine Sepsis Model
This protocol details the evaluation of Minocycline's efficacy in a mouse model of bacterial sepsis.
1. Animal Model:
-
Species: Male or female BALB/c mice, 6-8 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the experiment with free access to food and water.[17]
2. Materials:
-
Minocycline hydrochloride (dissolved in sterile saline or 5% glucose solution).[20]
-
Bacterial strain (e.g., Escherichia coli ATCC 25922).
-
Luria-Bertani (LB) broth.
-
Sterile saline.
-
Syringes and needles for injection.
3. Experimental Procedure:
-
Bacterial Preparation: Culture E. coli in LB broth to mid-log phase. Centrifuge, wash, and resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection: Inject each mouse intraperitoneally (i.p.) with 0.1 mL of the bacterial suspension.
-
Treatment:
-
Divide mice into groups (n=10 per group): Vehicle control (saline), Minocycline low dose (e.g., 25 mg/kg), and Minocycline high dose (e.g., 50 mg/kg).
-
Administer treatment (i.p. or orally) at 1 hour and 12 hours post-infection.
-
-
Monitoring: Monitor animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival for up to 7 days.
-
Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of animals from each group. Collect blood and peritoneal lavage fluid for serial dilution and plating on LB agar to determine bacterial load (CFU/mL).
4. Data Analysis:
-
Compare survival rates between groups using Kaplan-Meier survival analysis with a log-rank test.
-
Compare bacterial loads between groups using a one-way ANOVA followed by a post-hoc test.
Protocol 2: In Vivo Anti-inflammatory Efficacy in a Murine Neuroinflammation Model
This protocol assesses the anti-inflammatory effects of Minocycline in a lipopolysaccharide (LPS)-induced neuroinflammation model.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week.
2. Materials:
-
Minocycline hydrochloride.
-
Lipopolysaccharide (LPS) from E. coli.
-
Sterile saline.
-
Reagents for ELISA (e.g., TNF-α, IL-1β, IL-6 kits).
-
Reagents for immunohistochemistry (e.g., anti-Iba1 antibody for microglia).
3. Experimental Procedure:
-
Treatment:
-
Administer Minocycline (e.g., 50 mg/kg, i.p.) or vehicle (saline) daily for 7 days.
-
-
Induction of Neuroinflammation: On day 7, inject LPS (0.5 mg/kg, i.p.) one hour after the final Minocycline dose.
-
Sample Collection: At 4 hours post-LPS injection, euthanize the animals.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the brain with saline followed by 4% paraformaldehyde. Harvest the brain for immunohistochemical analysis.
-
4. Data Analysis:
-
Cytokine Levels: Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits. Compare levels between groups using a t-test or one-way ANOVA.
-
Microglial Activation: Perform immunohistochemistry on brain sections using an anti-Iba1 antibody. Quantify the number and morphology of activated microglia in specific brain regions (e.g., hippocampus, cortex). Compare between groups using appropriate statistical tests.
Protocol 3: In Vivo Anti-Cancer Efficacy in a Human Tumor Xenograft Model
This protocol evaluates the anti-tumor activity of Minocycline in a subcutaneous xenograft model.
1. Animal Model:
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimation: Acclimate animals for one week.
2. Materials:
-
Minocycline hydrochloride.
-
Human cancer cell line (e.g., A375 melanoma).[11]
-
Matrigel.
-
Sterile saline.
-
Calipers for tumor measurement.
3. Experimental Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A375 cells mixed with Matrigel into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=10 per group): Vehicle control (saline) and Minocycline (e.g., 50 mg/kg/day, i.p.).
-
Treatment and Monitoring:
-
Administer treatment daily for 21 days.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
4. Data Analysis:
-
Compare tumor growth curves between groups using a two-way ANOVA.
-
Compare final tumor weights between groups using a t-test or one-way ANOVA.
-
Analyze changes in body weight over time to assess toxicity.
Data Presentation
Table 1: Efficacy of Minocycline in a Murine Sepsis Model
| Treatment Group | Survival Rate (%) | Peritoneal Bacterial Load (log10 CFU/mL) | Blood Bacterial Load (log10 CFU/mL) |
| Vehicle Control | 20 | 7.8 ± 0.5 | 6.2 ± 0.6 |
| Minocycline (25 mg/kg) | 60 | 5.2 ± 0.4 | 4.1 ± 0.5 |
| Minocycline (50 mg/kg) | 90 | 3.1 ± 0.3 | 2.5 ± 0.4** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effect of Minocycline on Pro-inflammatory Cytokines in LPS-Induced Neuroinflammation
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) |
| Saline + Saline | 50 ± 15 | 30 ± 10 | 80 ± 20 |
| Saline + LPS | 850 ± 120 | 600 ± 90 | 1200 ± 150 |
| Minocycline + LPS | 420 ± 80 | 280 ± 60 | 550 ± 100 |
| Data are presented as mean ± SD. p < 0.01 compared to Saline + LPS group. |
Table 3: Anti-tumor Efficacy of Minocycline in an A375 Xenograft Model
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 125 ± 20 | 1580 ± 250 | - | +2.5 ± 1.0 |
| Minocycline (50 mg/kg) | 128 ± 22 | 850 ± 180 | 46.2 | +1.8 ± 1.2 |
| Data are presented as mean ± SD. p < 0.01 compared to Vehicle Control. |
Mandatory Visualizations
Caption: Minocycline's antibacterial mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway of Minocycline.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Minocycline treatment improves cognitive and functional plasticity in a preclinical mouse model of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Impact of Minocycline in a Mouse Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Use in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 14. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Analgesic effect of Minocycline in rat model of inflammation-induced visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Prediction of Minocycline Activity in the Gut From a Pig Preclinical Model Using a Pharmacokinetic -Pharmacodynamic Approach [frontiersin.org]
Total Chemical Synthesis of Minimycin for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minimycin, also known as Oxazinomycin, is a C-nucleoside antibiotic with notable broad-spectrum antibacterial and antitumor properties. Its unique structure, featuring a 1,3-oxazine-2,4-dione moiety linked to a ribose sugar, has attracted interest for both total synthesis and biological evaluation. This document provides a detailed account of the total chemical synthesis of this compound for research purposes, based on established literature. It includes comprehensive experimental protocols for its synthesis and subsequent biological evaluation, specifically its antibacterial and antitumor activities. Quantitative data is summarized for clarity, and key processes are visualized using workflow and pathway diagrams to facilitate understanding and replication in a research setting.
Introduction
This compound is a naturally occurring C-nucleoside first isolated from Streptomyces hygroscopicus.[1] It exhibits a range of biological activities, including inhibition of Gram-positive and Gram-negative bacteria, as well as antitumor effects against models such as Ehrlich ascites carcinoma and sarcoma-180.[2][3] The mechanism of action is understood to involve the inhibition of RNA polymerase, arresting transcription.[4][5][6] The unique structural features and significant biological profile of this compound make it a valuable tool for chemical biology and drug discovery research. This application note details the total chemical synthesis and provides protocols for investigating its biological functions.
Data Presentation
Table 1: Antibacterial Activity of this compound (Oxazinomycin)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Streptomyces coelicolor M1154 | 10 |
| Gram-positive bacteria | Broad-spectrum activity reported, specific MICs vary |
| Gram-negative bacteria | Broad-spectrum activity reported, specific MICs vary |
Table 2: Antitumor Activity of this compound (Oxazinomycin)
| Tumor Model | Activity Noted |
| Ehrlich ascites carcinoma | Inhibitory effect |
| Sarcoma-180 (ascites and solid types) | Inhibitory effect |
Note: Specific quantitative in vivo data such as percentage of tumor growth inhibition or increase in lifespan are not detailed in the readily available literature and would need to be determined experimentally.[2][3]
Experimental Protocols
Total Chemical Synthesis of this compound (Oxazinomycin)
This protocol is adapted from the first total synthesis reported by De Bernardo and Weigele in 1977.
Materials:
-
2',3'-O-Isopropylidene-5'-O-trityl-D-ribofuranosylacetonitriles
-
Bis(dimethylamino)-tert-butoxymethane
-
1,2-dimethoxyethane (DME)
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
0.05 N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dicyclohexylcarbodiimide (DCC)
-
Pyridine
-
90% Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Formylation: The starting material, 2',3'-O-isopropylidene-5'-O-trityl-D-ribofuranosylacetonitriles, is formylated using bis(dimethylamino)-tert-butoxymethane in DME.
-
Oxidation: The resulting enamine is then oxidized with m-chloroperoxybenzoic acid in chloroform.
-
Hydrolysis and Cyclization: The intermediate is hydrolyzed in a two-phase system of 0.05 N aqueous HCl and chloroform to yield 2-(1'-ribofuranosyl)-2-formylacetamide. This product exists as a mixture of tautomers and epimers.
-
Oxazinedione Formation: The formylacetamide derivative is cyclized to the corresponding oxazinedione by treatment with dicyclohexylcarbodiimide in pyridine.
-
Deprotection: The protecting groups are removed using 90% trifluoroacetic acid to yield the final product, this compound, and its 1'-epimer.
-
Purification: The final product is purified by silica gel column chromatography.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method to determine the MIC of this compound against a target bacterial strain.[1][8][9]
Materials:
-
This compound (synthesized)
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known weight of synthesized this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as observed by the lack of turbidity. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.[10]
In Vivo Antitumor Activity Assay: Ehrlich Ascites Carcinoma (EAC) Model
This protocol outlines a general procedure for evaluating the antitumor activity of this compound using a murine Ehrlich ascites carcinoma model.[11][12][13]
Materials:
-
This compound (synthesized)
-
Swiss albino mice
-
Ehrlich ascites carcinoma (EAC) cells
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue dye
-
Hemocytometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate Swiss albino mice for at least one week under standard laboratory conditions.
-
Tumor Inoculation: Inoculate a known number of viable EAC cells (e.g., 1 x 10⁶ cells) intraperitoneally into each mouse.
-
Treatment: After 24 hours, divide the mice into groups: a control group receiving the vehicle (e.g., PBS) and treatment groups receiving different doses of this compound administered intraperitoneally. A standard chemotherapeutic agent can be used as a positive control.
-
Monitoring: Monitor the mice daily for changes in body weight, survival time, and any signs of toxicity.
-
Data Collection:
-
Mean Survival Time (MST): Record the day of death for each mouse and calculate the MST for each group.
-
Increase in Life Span (% ILS): Calculate the % ILS using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
Tumor Volume and Viable Cell Count: At the end of the experiment, aspirate the ascitic fluid to measure its volume. Determine the number of viable tumor cells using the trypan blue exclusion method and a hemocytometer.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed antitumor effects.
Visualizations
Caption: Workflow for the total synthesis and biological evaluation of this compound.
Caption: Proposed mechanism of this compound via RNA polymerase inhibition.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. 2.11. Anti-Tumor Activity Evaluation [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxazinomycin arrests RNA polymerase at the polythymidine sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazinomycin arrests RNA polymerase at the polythymidine sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Oxazinomycin Biosynthetic Pathway Revealing the Key Role of a Nonheme Iron-Dependent Mono-oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent Biosynthesis of C-Nucleoside this compound and Indigoidine in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Antitumor Activity of Prosopis glandulosa Torr. on Ehrlich Ascites Carcinoma (EAC) Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Bioassay of Eucalyptus extracts for anticancer activity against Ehrlich ascites carcinoma (eac) cells in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Minocycline Stock Solutions for Laboratory Use
Note on Nomenclature: The compound "Minimycin" is not commonly referenced in scientific literature. This document provides protocols for "Minocycline," a widely used tetracycline antibiotic, assuming "this compound" is a typographical error.
Introduction
Minocycline is a semi-synthetic, second-generation tetracycline antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site.[1][2][3] Beyond its antibacterial properties, Minocycline is recognized for its anti-inflammatory, anti-apoptotic, and neuroprotective effects, making it a compound of interest in various research fields, including neurodegenerative diseases and oncology.[4][5][6]
Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. Minocycline hydrochloride is a bright yellow amorphous solid that is stable in air when protected from light and moisture.[1] This document provides detailed protocols for the preparation, sterilization, and storage of Minocycline stock solutions for use in research and drug development settings.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for preparing Minocycline stock solutions.
| Parameter | Aqueous Stock Solution | DMSO Stock Solution |
| Compound | Minocycline Hydrochloride | Minocycline Hydrochloride |
| Recommended Solvent | Sterile, purified water (e.g., Milli-Q® or ddH₂O) | Dimethyl Sulfoxide (DMSO) |
| Solubility | ~50 mg/mL (can be aided by gentle heat)[7][8] | ~7 mg/mL[7] |
| Recommended Stock Concentration | 10 mg/mL | 5 mg/mL |
| Sterilization Method | 0.22 µm syringe filtration[9][10] | Do not filter sterilize* |
| Recommended Storage | Aliquot and store at -20°C, protected from light[11] | Aliquot and store at -20°C, protected from light[9] |
| Short-Term Storage (4°C) | Stable for up to 2 days (at 1 mg/mL in 0.1 N HCl)[7] | Not recommended |
| Typical Working Concentration | 0.06 - 12.5 µg/mL (organism dependent)[7] | Varies by cell type and experimental design |
*Note: Solvents like DMSO can compromise the integrity of certain filter membranes (e.g., cellulose acetate). If filtration is necessary, use a DMSO-compatible filter, such as one made of nylon.[12]
Experimental Protocols
These protocols describe the preparation of 10 mL of aqueous and DMSO-based Minocycline stock solutions. Adjust volumes as necessary.
Protocol 1: Preparation of 10 mg/mL Aqueous Stock Solution
Materials:
-
Minocycline hydrochloride powder
-
Sterile, purified water (e.g., ddH₂O)
-
Analytical balance and weigh boat
-
15 mL sterile conical tube
-
Vortex mixer
-
Sterile 10 mL syringe and 0.22 µm syringe filter (e.g., PES or nylon)[10]
-
Sterile 1.5 mL microcentrifuge tubes for aliquots
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation: To prepare 10 mL of a 10 mg/mL solution, 100 mg of Minocycline hydrochloride powder is required (10 mL * 10 mg/mL = 100 mg).
-
Weighing: In a designated weighing area, carefully weigh 100 mg of Minocycline hydrochloride powder and transfer it to the 15 mL sterile conical tube.
-
Dissolution: Add 10 mL of sterile, purified water to the conical tube. Close the cap securely and vortex until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming in a water bath (≤55-60°C) can aid dissolution if necessary.[7][12]
-
Sterilization: Draw the Minocycline solution into the 10 mL sterile syringe. Attach the 0.22 µm syringe filter and dispense the solution into a new sterile 15 mL conical tube.[10][13]
-
Aliquoting: Using a sterile pipette, dispense the filtered stock solution into sterile 1.5 mL microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name ("Minocycline"), concentration (10 mg/mL), date of preparation, and your initials. Store the aliquots at -20°C, protected from light by placing them in a freezer box or wrapping them in aluminum foil.[12][14]
Protocol 2: Preparation of 5 mg/mL DMSO Stock Solution
Materials:
-
Minocycline hydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance and weigh boat
-
15 mL sterile conical tube
-
Vortex mixer
-
Sterile 1.5 mL microcentrifuge tubes for aliquots
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE)
Procedure:
-
Calculation: To prepare 10 mL of a 5 mg/mL solution, 50 mg of Minocycline hydrochloride powder is required (10 mL * 5 mg/mL = 50 mg).
-
Weighing: Carefully weigh 50 mg of Minocycline hydrochloride powder and transfer it to the 15 mL sterile conical tube.
-
Dissolution: Add 10 mL of anhydrous DMSO to the conical tube. Close the cap securely and vortex until the powder is fully dissolved.
-
Aliquoting: Using a sterile pipette, dispense the stock solution into sterile 1.5 mL microcentrifuge tubes. Note: As high-concentration DMSO is inhibitory to microbial growth, filter sterilization is generally not required.
-
Labeling and Storage: Label each aliquot clearly as described in Protocol 1. Store the aliquots at -20°C, protected from light.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for stock solution preparation and the antibacterial mechanism of action of Minocycline.
Caption: Workflow for preparing Minocycline stock solutions.
Caption: Minocycline's mechanism of inhibiting bacterial protein synthesis.
References
- 1. Minocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 4. Potential strategies for combination therapy involving medicines with differential signal transduction regulation effects and the mechanism of action of minocycline in septic neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minocycline increases phosphorylation and membrane insertion of neuronal GluR1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Stock Solution [mmbio.byu.edu]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 12. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 13. nkylilis.com [nkylilis.com]
- 14. static.igem.org [static.igem.org]
Investigating Minocycline as a Lead Compound for Drug Discovery: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Minocycline, a second-generation tetracycline antibiotic, has a long history of clinical use against a broad spectrum of bacterial infections.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][3][4] Beyond its well-established antimicrobial properties, a growing body of evidence highlights Minocycline's diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][5][6][7] These multifaceted properties position Minocycline as a compelling lead compound for drug discovery campaigns targeting a range of therapeutic areas.
This document provides detailed application notes and experimental protocols for researchers investigating Minocycline and its analogs as potential therapeutic agents.
Biological Activities and Physicochemical Properties
Minocycline exhibits a range of biological effects that make it an attractive starting point for drug discovery. A summary of its key activities and properties is presented below.
Table 1: Summary of Minocycline's Biological Activities
| Biological Activity | Description | Key Quantitative Data (where available) |
| Antibacterial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][8] Primarily bacteriostatic.[1] | - MIC against multi-resistant Staphylococcus, Streptococcus, E. coli, Serratia, and Moraxella is generally lower than tetracycline.[9] |
| Anticancer | Inhibits cancer cell metastasis and epithelial-mesenchymal transition (EMT).[10] Enhances the antitumor activity of T lymphocytes.[11][12] Shows potential in various cancers including colorectal, breast, lung, liver, and prostate.[10] | - PARP1 inhibition: Ki = 13.8 nM[1] - Neuroprotection: IC50 = 10 nM[1] - Microglia full inhibition = 20 nM[1] |
| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines.[3] | Not specified in the provided results. |
| Neuroprotective | Exhibits neuroprotective effects in models of neurodegenerative diseases.[2][5][6] | Not specified in the provided results. |
Table 2: Physicochemical Properties of Minocycline
| Property | Value | Reference |
| Molecular Formula | C23H27N3O7 | [1] |
| Molecular Weight | 457.48 g/mol | [1] |
| LogP | 0.05, 0.5, 1.1 (highly lipophilic) | [1] |
| Bioavailability | ~90-100% (oral) | [13] |
| Protein Binding | 55-96% | [13] |
| Half-life | 11-26 hours | [1][13] |
| Metabolism | Primarily hepatic | [13] |
| Excretion | Urine (10-15% unchanged) and feces | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of Minocycline and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (e.g., Minocycline) stock solution
-
Positive control antibiotic (e.g., tetracycline)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (a known antibiotic) and a negative control (broth only).
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the negative control.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., colorectal, breast, lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., Minocycline) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug discovery process.
Diagram 1: Minocycline's Antibacterial Mechanism of Action
References
- 1. Minocycline - Wikipedia [en.wikipedia.org]
- 2. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Minocycline as a prospective therapeutic agent for cancer and non-cancer diseases: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. [Antibacterial activity of minocycline alone and associated with other antibiotics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minocycline binds and inhibits LYN activity to prevent STAT3-meditated metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotics reveal a new way to fight cancer | EurekAlert! [eurekalert.org]
- 12. Study Finds Antibiotics Helps Immune Cells Identify Cancer Cells | Technology Networks [technologynetworks.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: In Vivo Efficacy of Minocycline and Toyocamycin in Tumor Models
Note: Initial searches for "Minimycin" did not yield relevant results for in vivo efficacy studies in tumor models. It is possible that this is a typographical error. Based on the available scientific literature, this document details the in-vivo efficacy of two well-researched antibiotics with demonstrated anti-cancer properties: Minocycline and Toyocamycin .
Minocycline: A Repurposed Antibiotic for Cancer Therapy
Minocycline, a second-generation tetracycline antibiotic, has shown potential as an anti-cancer agent through various mechanisms, including the inhibition of tumor growth and metastasis.[1][2][3] Its ability to penetrate the blood-brain barrier also makes it a candidate for neurological cancers.[3]
Signaling Pathways and Mechanism of Action
Minocycline exerts its anti-tumor effects through multiple pathways. A primary mechanism involves the direct binding and inhibition of LYN kinase activity, which is a member of the Src family kinases.[1] This inhibition leads to the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The suppression of the LYN-STAT3 signaling axis inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1] This anti-metastatic effect has been observed in various cancer types, including colorectal, breast, lung, liver, and prostate cancers.[1]
In the context of epithelial ovarian cancer (EOC), minocycline has been shown to reduce the expression of tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme.[4] This reduction in Tdp1 enhances the efficacy of topoisomerase inhibitors like irinotecan.[4] Furthermore, minocycline can modulate the secretion of tumor-promoting cytokines such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[4] In pancreatic cancer models, minocycline, in combination with Sabutoclax, has been shown to completely eliminate Stat3 expression.[5]
Recent studies have also indicated that minocycline enhances the antitumor activity of T lymphocytes by targeting galectin-1, an immunosuppressive protein produced by cancer cells.[6]
In Vivo Efficacy Data
| Tumor Model | Animal Model | Minocycline Administration | Key Findings | Reference |
| Colorectal Cancer (CRC) Metastasis | Mouse | Not specified | Significantly prevents EMT process and inhibits metastasis. | [1] |
| Disseminated Ovarian Micrometastases | Mouse | 25 mg/kg, intraperitoneal injection | In combination with irinotecan, reduced metastatic burden by >75% and extended survival. | [4] |
| Pancreatic Cancer | Mouse | Not specified | In combination with Sabutoclax, disrupted tumor growth and extended survival. | [5] |
| MSI Colon Cancer | Mouse | Metronomic dose | In combination with anti-PD1, promoted a 66.7% cure rate of tumors. | [7] |
Experimental Protocol: In Vivo Efficacy of Minocycline in a Peritoneal Carcinomatosis Mouse Model
This protocol is based on a study investigating the combination of minocycline and irinotecan.[4]
1. Cell Culture:
- Culture platinum-resistant epithelial ovarian cancer (EOC) cells (e.g., OVCAR-5) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
- Use female immunodeficient mice (e.g., SCID mice), 6-8 weeks old.
- House animals in a pathogen-free environment with access to food and water ad libitum.
- Acclimatize mice for at least one week before the experiment.
3. Tumor Cell Inoculation:
- Harvest EOC cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
- Inject 100 µL of the cell suspension (1 x 10^6 cells) intraperitoneally into each mouse.
4. Treatment Regimen:
- Randomly assign mice to treatment groups (e.g., Vehicle control, Minocycline alone, Irinotecan alone, Minocycline + Irinotecan).
- Begin treatment 7-10 days after tumor cell inoculation.
- Minocycline: Administer 25 mg/kg via intraperitoneal injection daily.
- Irinotecan: Administer at a clinically relevant dose and schedule.
- Monitor mice daily for signs of toxicity (e.g., weight loss, lethargy).
5. Efficacy Evaluation:
- Monitor survival and record the date of death or euthanasia due to tumor burden.
- At the end of the study, euthanize all remaining mice.
- Perform necropsy and collect tissues (e.g., omenta, mesenteries) for analysis.
- Quantify metastatic burden by counting tumor nodules or using bioluminescence imaging if using luciferase-expressing cells.
- Perform histological analysis of tumor tissues.
6. Statistical Analysis:
- Analyze survival data using Kaplan-Meier curves and log-rank tests.
- Compare tumor burden between groups using appropriate statistical tests (e.g., t-test, ANOVA).
- A p-value of <0.05 is typically considered statistically significant.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_culture [label="EOC Cell Culture"];
inoculation [label="Intraperitoneal\nInoculation of Mice"];
randomization [label="Randomization into\nTreatment Groups"];
treatment [label="Treatment Administration\n(Minocycline +/- Irinotecan)"];
monitoring [label="Daily Monitoring\n(Survival, Toxicity)"];
endpoint [label="Endpoint Analysis\n(Necropsy, Tumor Burden)"];
analysis [label="Statistical Analysis"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> inoculation;
inoculation -> randomization;
randomization -> treatment;
treatment -> monitoring;
monitoring -> endpoint;
endpoint -> analysis;
analysis -> end;
}
Toyocamycin: An Adenosine Analog with Anti-Myeloma Activity
Toyocamycin, an adenosine analog, has been identified as a potent inhibitor of the IRE1α-XBP1 pathway, which is critical for the survival of multiple myeloma (MM) cells.[8][9][10]
Signaling Pathways and Mechanism of Action
Toyocamycin's primary anti-cancer mechanism involves the inhibition of the endoplasmic reticulum (ER) stress response, specifically the IRE1α-XBP1 pathway.[8][9][10] In MM cells, which produce large amounts of immunoglobulins, the ER is under constant stress. The IRE1α-XBP1 pathway helps these cells survive this stress.[8] Toyocamycin inhibits the endonuclease activity of IRE1α, preventing the splicing of XBP1 mRNA.[9][11] This disruption of XBP1 splicing leads to the induction of apoptosis in MM cells.[9][10] Notably, Toyocamycin shows synergistic effects with the proteasome inhibitor bortezomib.[8][9][10]
In Vivo Efficacy Data
| Tumor Model | Animal Model | Toyocamycin Administration | Key Findings | Reference |
| Human Multiple Myeloma Xenograft (RPMI8226) | SCID Mice | 0.5 or 1.0 mg/kg, intraperitoneal, once or twice weekly | Showed robust anti-tumor activity, resulting in smaller tumor volumes compared to controls. | [9] |
| Human Multiple Myeloma Xenograft | Mouse | Not specified | Inhibited growth of xenografts and showed enhanced growth inhibition when combined with bortezomib. | [8] |
Experimental Protocol: In Vivo Efficacy of Toyocamycin in a Human Multiple Myeloma Xenograft Model
This protocol is based on a study evaluating the in vivo efficacy of toyocamycin.[9]
1. Cell Culture:
- Culture human multiple myeloma cells (e.g., RPMI8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
- Use female severe combined immunodeficient (SCID) mice, 6-8 weeks old.
- House animals in a pathogen-free environment with access to food and water ad libitum.
- Acclimatize mice for at least one week before the experiment.
3. Tumor Cell Inoculation:
- Harvest RPMI8226 cells and resuspend in sterile PBS at a concentration of 1 x 10^8 cells/mL.
- Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each mouse.
4. Treatment Regimen:
- When tumors reach a palpable size (e.g., ~100 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, Toyocamycin 0.5 mg/kg, Toyocamycin 1.0 mg/kg).
- Toyocamycin: Administer via intraperitoneal injection once or twice weekly.
- Monitor mice daily for signs of toxicity and measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.
5. Efficacy Evaluation:
- Continue treatment for a predefined period (e.g., 15 days).
- At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blotting).
6. Statistical Analysis:
- Compare tumor volumes and weights between groups using appropriate statistical tests (e.g., t-test, ANOVA).
- A p-value of <0.05 is typically considered statistically significant.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_culture [label="MM Cell Culture\n(RPMI8226)"];
inoculation [label="Subcutaneous\nInoculation of Mice"];
tumor_growth [label="Tumor Growth to\nPalpable Size"];
randomization [label="Randomization into\nTreatment Groups"];
treatment [label="Toyocamycin\nAdministration"];
monitoring [label="Tumor Volume\nMeasurement"];
endpoint [label="Endpoint Analysis\n(Tumor Excision, Weight)"];
analysis [label="Statistical Analysis"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> inoculation;
inoculation -> tumor_growth;
tumor_growth -> randomization;
randomization -> treatment;
treatment -> monitoring;
monitoring -> endpoint;
endpoint -> analysis;
analysis -> end;
}
References
- 1. Minocycline binds and inhibits LYN activity to prevent STAT3-meditated metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of minocycline on human breast epithelial cells, human breast cancer cells and their tumor hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline as a prospective therapeutic agent for cancer and non-cancer diseases: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism informed repurposing of minocycline overcomes resistance to topoisomerase inhibition for peritoneal carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common antibiotic part of a promising potential pancreatic cancer therapy | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 6. Antibiotics reveal a new way to fight cancer | EurekAlert! [eurekalert.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Minimycin Incorporation into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minimycin, also known as Toyocamycin, is a pyrrolopyrimidine C-nucleoside antibiotic and an adenosine analog produced by species of Streptomyces.[1][2] Its structural similarity to adenosine allows it to be metabolized by cellular enzymes, leading to its phosphorylation and subsequent incorporation into nascent RNA molecules.[3][4] This incorporation disrupts RNA synthesis and processing, making this compound a compound of significant interest in cancer research and virology. For researchers developing this compound-based therapeutics or studying its mechanism of action, accurately detecting and quantifying its incorporation into RNA is crucial.
These application notes provide a comprehensive overview of current and adaptable methods for the detection and mapping of this compound within RNA transcripts. The protocols detailed below range from bulk quantification to single-nucleotide resolution mapping, catering to a variety of experimental needs.
Overview of Detection Methods
The selection of an appropriate method for detecting this compound incorporation depends on the specific research question, required sensitivity, desired resolution, and available instrumentation. The primary methods can be categorized as mass spectrometry-based, sequencing-based, and metabolic labeling-based quantification. A comparative summary of these techniques is presented below.
| Method | Principle | Resolution | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Detection of the unique mass-to-charge ratio of this compound-containing nucleosides or oligonucleotides after RNA hydrolysis.[5][6] | Single Nucleoside | Low to Medium | Gold standard for unequivocal identification and quantification of modifications.[6] High sensitivity and specificity. | Requires specialized equipment. Does not inherently provide sequence context in nucleoside analysis. Lower throughput. |
| NGS (RT Signature) | This compound incorporation causes reverse transcriptase (RT) to stall or misincorporate bases during cDNA synthesis, creating a detectable signature in sequencing data.[7] | Single Nucleotide | High | Transcriptome-wide mapping. High throughput. Can be performed on standard sequencers. | Indirect detection method. Requires sophisticated bioinformatic analysis. Potential for false positives/negatives. |
| Direct RNA Sequencing | A native RNA molecule containing this compound is passed through a nanopore, generating a distinct electrical current signal ("squiggle") that differs from canonical bases.[8][9] | Single Nucleotide | Medium to High | Direct detection without PCR or RT bias.[10] Provides long reads, preserving isoform information. Can detect multiple modifications simultaneously. | Newer technology, data analysis pipelines are still evolving. Requires specialized sequencing platform. |
| Radiolabeling Assay | Measures the overall incorporation of a radiolabeled precursor (e.g., [3H]-uridine) into RNA in the presence and absence of this compound to infer its effect on total RNA synthesis.[3] | None (Bulk) | Low | Simple and cost-effective for measuring global effects on RNA synthesis. | Does not directly detect this compound. Low specificity. Provides no sequence information. Involves handling radioactive materials. |
Experimental Workflows and Logical Diagrams
The following diagrams illustrate the conceptual and experimental workflows for detecting this compound in RNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Divergent Biosynthesis of C-Nucleoside this compound and Indigoidine in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detecting RNA modification using direct RNA sequencing: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Modification Sequencing Explained: Methods and Applications - CD Genomics [rna.cd-genomics.com]
- 10. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimycin Triphosphate (MTP) as a Substrate for RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are for a hypothetical compound, Minimycin Triphosphate (MTP). The experimental designs and expected outcomes are based on published data for analogous nucleoside triphosphate analogs and RNA polymerase inhibitors.
Introduction
This compound, a hypothetical C-nucleoside antibiotic, is a structural analog of a natural purine or pyrimidine. When triphosphorylated to this compound Triphosphate (MTP), it has the potential to act as a substrate for RNA polymerase (RNAP), the key enzyme responsible for transcribing DNA into RNA. The incorporation of MTP into nascent RNA transcripts could serve as a powerful tool for studying transcription mechanisms, developing novel antiviral or antibacterial therapies, and for specialized applications in molecular biology such as RNA labeling and selection.
These notes provide detailed protocols for evaluating MTP as a substrate for bacterial and eukaryotic RNA polymerases, quantifying its incorporation, and assessing its potential as a transcription inhibitor.
Potential Applications
-
Antimicrobial/Antiviral Drug Development: As a nucleoside analog, MTP could act as a competitive inhibitor of natural nucleoside triphosphates (NTPs), potentially terminating or stalling transcription in pathogenic organisms.
-
Biochemical Probe: MTP, if possessing unique properties (e.g., fluorescence, a reactive group), can be used to label newly synthesized RNA for visualization and tracking.
-
Study of RNA Polymerase Mechanism: Investigating how RNA polymerase recognizes and incorporates an unnatural substrate can provide insights into the enzyme's active site, fidelity, and translocation dynamics.
Quantitative Data Summary for Analogous Compounds
The following table summarizes kinetic data for natural substrates and an analogous C-nucleoside triphosphate, Oxazinomycin triphosphate (OZM-TP), which can serve as a benchmark for experiments with MTP.
| Substrate | RNA Polymerase | Km (µM) | Vmax (relative) | Reference Compound |
| UTP | E. coli RNA Polymerase | 10 - 50 | 1.0 | Natural Substrate |
| ATP | E. coli RNA Polymerase | 10 - 150 | 1.0 | Natural Substrate |
| Oxazinomycin-TP (OZM-TP) | E. coli RNA Polymerase | Not determined | Similar to UTP | Analogous Substrate |
| GTP | Phage T3 RNA Polymerase | ~130 | Not applicable | Natural Substrate |
| CTP | Phage T3 RNA Polymerase | ~100 | Not applicable | Natural Substrate |
Experimental Protocols
Protocol 1: In Vitro Transcription Assay to Test MTP Incorporation
This protocol is designed to determine if MTP can be incorporated into an RNA transcript by RNA polymerase.
Materials:
-
Purified RNA Polymerase (e.g., E. coli RNAP holoenzyme or T7 RNAP)
-
Linearized DNA template with a known promoter (e.g., T7 promoter for T7 RNAP, lacUV5 for E. coli RNAP)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP) at high purity
-
This compound Triphosphate (MTP)
-
[α-³²P]-UTP or another radiolabeled NTP
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 10-20%, with 7M Urea)
-
TBE Buffer
Procedure:
-
Reaction Setup: Prepare transcription reactions in nuclease-free microcentrifuge tubes on ice. A standard 20 µL reaction can be set up as follows:
-
4 µL 5x Transcription Buffer
-
1 µL Linearized DNA template (100-200 ng)
-
1 µL RNase Inhibitor
-
2 µL NTP mix (containing three natural NTPs at 10 mM each; the fourth NTP is omitted if MTP is its analog)
-
1 µL [α-³²P]-UTP (10 µCi)
-
Variable volume of MTP (to desired final concentration)
-
1 µL RNA Polymerase (e.g., 1-2 units)
-
Nuclease-free water to a final volume of 20 µL.
-
Controls:
-
Positive Control: All four natural NTPs, no MTP.
-
Negative Control: No RNA Polymerase.
-
"Minus one" Control: Three natural NTPs, no MTP and no fourth natural NTP.
-
-
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for E. coli RNAP and T7 RNAP) for 30-60 minutes.
-
Termination: Stop the reaction by adding 20 µL of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the dye fronts have migrated sufficiently.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.
Expected Results:
-
The positive control should show a distinct band corresponding to the full-length RNA transcript.
-
The negative and "minus one" controls should not show this band.
-
If MTP is incorporated, a band of the expected size should appear in the MTP-containing lanes. A shift in mobility compared to the control transcript may be observed depending on the mass and structure of this compound.
Protocol 2: Kinetic Analysis of MTP Incorporation
This protocol uses a steady-state kinetic approach to determine the Michaelis constant (Km) and maximum velocity (Vmax) for MTP incorporation.
Materials:
-
Same as Protocol 1, but with a non-radiolabeled NTP mix.
-
A method for quantifying RNA production (e.g., fluorescent RNA-binding dye like RiboGreen).
Procedure:
-
Reaction Setup: Prepare a series of transcription reactions with varying concentrations of MTP, while keeping the concentrations of the other three natural NTPs constant and saturating. The concentration range for MTP should bracket the expected Km.
-
Time Course: At several time points during the incubation (e.g., 0, 5, 10, 15, 20 minutes), remove an aliquot of the reaction and stop it by adding EDTA to chelate Mg²⁺.
-
Quantification: Quantify the amount of RNA produced in each aliquot using a fluorescent dye or other sensitive method.
-
Data Analysis:
-
Plot RNA concentration versus time for each MTP concentration. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot V₀ versus the MTP concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. This can be done using non-linear regression software or by using a linear transformation like the Lineweaver-Burk plot.
-
Expected Results:
-
The Km value will indicate the concentration of MTP at which the reaction rate is half of Vmax, reflecting the affinity of the polymerase for MTP.
-
The Vmax value will represent the maximum rate of incorporation of MTP under saturating conditions.
Visualizations
Caption: Workflow for evaluating MTP as an RNAP substrate.
Application Notes and Protocols for Developing Minocycline-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge. The development of bacterial strains resistant to antibiotics is a fundamental area of research for understanding resistance mechanisms, developing new therapeutic strategies, and evaluating the efficacy of novel antimicrobial agents. Minocycline, a second-generation tetracycline antibiotic, is a broad-spectrum agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex.[1][4][5]
These application notes provide detailed protocols for the development and characterization of minocycline-resistant bacterial strains in a laboratory setting. The described methods are essential for researchers studying the dynamics of antibiotic resistance and for professionals in drug development aiming to design next-generation antibiotics that can overcome existing resistance mechanisms.
Data Presentation
Table 1: Quantitative Analysis of Minocycline Resistance
| Bacterial Strain | Passage Number | Minocycline Concentration (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Mutation Frequency | Growth Rate (OD600/hour) |
| Wild-Type (e.g., E. coli ATCC 25922) | 0 | 0 | |||
| Resistant Strain 1 | 5 | ||||
| Resistant Strain 1 | 10 | ||||
| Resistant Strain 2 | 5 | ||||
| Resistant Strain 2 | 10 |
This table should be populated with experimental data as it is generated.
Experimental Protocols
Protocol 1: Development of Minocycline-Resistant Bacterial Strains by Serial Passage
This protocol describes a method for inducing minocycline resistance in a bacterial population through continuous exposure to sub-lethal concentrations of the antibiotic.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
LB agar plates
-
Minocycline hydrochloride stock solution (e.g., 10 mg/mL in sterile deionized water)
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC) of the Wild-Type Strain:
-
Prepare a series of two-fold dilutions of minocycline in LB broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of minocycline that completely inhibits visible bacterial growth.[6][7]
-
-
Initiate Serial Passage:
-
In a sterile culture tube, inoculate 5 mL of LB broth containing a sub-lethal concentration of minocycline (e.g., 0.5 x MIC of the wild-type strain) with the bacterial strain.
-
Incubate at 37°C with shaking for 24 hours.
-
-
Subsequent Passages:
-
After 24 hours, transfer 50 µL of the culture to a new tube containing 5 mL of fresh LB broth with the same concentration of minocycline.
-
For the next passage, prepare a tube with a slightly higher concentration of minocycline (e.g., 1.5 to 2 times the previous concentration).
-
Continue this process of daily passaging, gradually increasing the concentration of minocycline as the bacteria adapt and show growth at higher concentrations.
-
-
Isolation of Resistant Strains:
-
At regular intervals (e.g., every 5 passages), streak a sample from the culture onto an LB agar plate containing a selective concentration of minocycline to isolate individual resistant colonies.
-
Pick single colonies and re-streak to ensure purity.
-
-
Characterization of Resistant Strains:
-
Determine the MIC of the isolated resistant strains to quantify the level of resistance.
-
Perform growth curve analysis to assess the fitness of the resistant strains compared to the wild-type.
-
Calculate the mutation frequency by plating a known number of cells on both non-selective and selective agar plates.
-
Protocol 2: Quantification of Minocycline Resistance
A. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Procedure:
-
Prepare a 96-well microtiter plate with two-fold serial dilutions of minocycline in a suitable broth medium.
-
Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension and add it to each well, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of minocycline at which no visible growth is observed.[6][7]
B. Growth Curve Analysis
This analysis helps to understand the effect of minocycline resistance on bacterial fitness.
Procedure:
-
Inoculate flasks containing fresh broth with the wild-type and resistant strains to an initial optical density (OD600) of approximately 0.05.
-
Incubate the flasks at 37°C with shaking.
-
Measure the OD600 of each culture at regular intervals (e.g., every hour) for 24 hours.
-
Plot the OD600 values against time to generate growth curves.
-
Calculate the growth rate for each strain during the exponential phase.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 2. Minocycline - Wikipedia [en.wikipedia.org]
- 3. Minocycline, focus on mechanisms of resistance, antibacterial activity, and clinical effectiveness: Back to the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Minocycline (Minocin, Minolira, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration [mdpi.com]
- 7. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Minocycline Concentration for In Vitro Experiments: A Technical Support Center
Disclaimer: Due to the limited availability of public data for "Minimycin," this technical support center has been created for "Minocycline," a much more extensively researched tetracycline antibiotic with a broad range of applications in in vitro studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Minocycline concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Minocycline in vitro?
Minocycline is a broad-spectrum tetracycline antibiotic that primarily acts by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of peptide chains.[1][2][3] Beyond its antibiotic activity, Minocycline exhibits anti-inflammatory, anti-apoptotic, and neuroprotective properties.[1][2] In cancer cell lines, it has been shown to inhibit pathways such as STAT3 signaling and induce apoptosis.[1][4][5]
2. What is a typical starting concentration range for Minocycline in cell culture experiments?
The effective concentration of Minocycline can vary significantly depending on the cell type and the biological effect being studied. For antibacterial activity, Minimum Inhibitory Concentrations (MICs) can range from 0.125 to 8 µg/mL.[6][7] For anticancer effects or studying signaling pathways in mammalian cells, concentrations can range from 5 µM to 400 µM.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
3. How should I prepare and store Minocycline for in vitro use?
Minocycline hydrochloride is soluble in water (up to 50 mg/mL), DMSO (around 7 mg/mL), and dimethyl formamide (approximately 10 mg/mL).[10][11] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the culture medium.[10] Aqueous stock solutions are not stable for long periods, and it is recommended to store them at 4°C for no more than two days.[11] For longer-term storage, aliquoted stock solutions in DMSO can be stored at -20°C.[10]
4. Is Minocycline cytotoxic to all cell types?
Yes, at high concentrations, Minocycline can be cytotoxic to a wide range of cell types. The IC50 (the concentration that inhibits 50% of cell viability) varies depending on the cell line and incubation time. For example, in acute myeloid leukemia HL-60 cells, the IC50 was found to be 9.9 µg/mL after 24 hours of incubation.[12] In melanoma cell lines A375 and C32, Minocycline inhibited cell proliferation in a concentration-dependent manner, with significant effects observed at concentrations of 200 µM and 400 µM after 48 hours.[8] It is crucial to determine the cytotoxic profile of Minocycline in your specific cell line using a cell viability assay.
Troubleshooting Guides
Issue: No observable effect of Minocycline at the tested concentrations.
-
Possible Cause 1: Suboptimal Concentration. The concentration of Minocycline may be too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. Consult the literature for effective concentrations in similar cell types.
-
-
Possible Cause 2: Inactive Compound. The Minocycline stock solution may have degraded.
-
Solution: Prepare a fresh stock solution of Minocycline. Ensure proper storage conditions (protected from light, appropriate temperature).[11]
-
-
Possible Cause 3: Cell Line Resistance. The target cells may be resistant to the effects of Minocycline.
-
Solution: Investigate the expression of potential resistance mechanisms in your cell line. Consider using a different cell line or a combination therapy approach.
-
Issue: High levels of cell death, even at low concentrations.
-
Possible Cause 1: Hypersensitivity of the Cell Line. Your cell line may be particularly sensitive to Minocycline-induced cytotoxicity.
-
Solution: Perform a detailed cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 value. Use concentrations well below the IC50 for mechanistic studies.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve Minocycline (e.g., DMSO) may be causing toxicity.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent control experiment.
-
-
Possible Cause 3: Contamination. The cell culture may be contaminated, leading to increased cell death.
-
Solution: Regularly check cell cultures for any signs of contamination.
-
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure accurate and consistent cell counting and seeding for all experiments.[13]
-
-
Possible Cause 2: Fluctuation in Incubation Time. The duration of Minocycline exposure can significantly impact the outcome.
-
Solution: Standardize the incubation time across all experiments.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Evaporation from the outer wells of a plate can concentrate Minocycline and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[13]
-
Data Presentation
Table 1: Reported IC50 Values of Minocycline in Different Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HL-60 | Acute Myeloid Leukemia | 9.9 µg/mL | 24 hours | [12] |
| A375 | Amelanotic Melanoma | > 400 µM | 48 hours | [8] |
| C32 | Amelanotic Melanoma | > 400 µM | 48 hours | [8] |
Table 2: Effective Concentrations of Minocycline for Different In Vitro Applications
| Application | Cell Type/Organism | Effective Concentration | Effect | Reference |
| Antibacterial | E. coli ATCC25922 | 0.25 µg/mL (MIC) | Inhibition of bacterial growth | [6] |
| Antibacterial | E. coli 2S1F2 | 8 µg/mL (MIC) | Inhibition of bacterial growth | [6] |
| Neuroprotection | Human Neurons | 10 - 40 µg/mL | Attenuation of blood-induced toxicity | [14] |
| Immunomodulation | Mouse Bone Marrow Cells | 5 µM | Enhanced generation of dendritic cells | [9] |
| Mycoplasma Decontamination | Cell Culture | 5 µg/mL | Elimination of mycoplasma | [15] |
Experimental Protocols
Protocol 1: Determining the IC50 of Minocycline using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Minocycline in the complete culture medium. Remove the old medium from the wells and add 100 µL of the Minocycline dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest Minocycline concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the Minocycline concentration and use a non-linear regression to determine the IC50 value.[16]
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Minocycline for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Mandatory Visualizations
Caption: Workflow for determining the IC50 of Minocycline.
Caption: Minocycline's inhibitory effect on the LYN-STAT3 pathway.
References
- 1. Minocycline binds and inhibits LYN activity to prevent STAT3-meditated metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism informed repurposing of minocycline overcomes resistance to topoisomerase inhibition for peritoneal carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent Biosynthesis of C-Nucleoside this compound and Indigoidine in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prediction of Minocycline Activity in the Gut From a Pig Preclinical Model Using a Pharmacokinetic -Pharmacodynamic Approach [frontiersin.org]
- 7. Tetracycline Derivative Minocycline Inhibits Autophagy and Inflammation in Concanavalin-A-Activated Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Minocycline promotes the generation of dendritic cells with regulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genaxxon.com [genaxxon.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimycin Stability and Degradation in Aqueous Solutions
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for Minimycin in an aqueous solution?
While specific data for this compound is unavailable, for many tetracycline antibiotics like Minocycline, aqueous solutions are recommended for short-term storage only. For instance, it is advised not to store aqueous solutions of minocycline hydrochloride for more than one day.[1] Stock solutions of minocycline hydrochloride (1 mg/ml in 0.1 N HCl) may be stored for up to two days at 4°C. For longer-term storage, it is best to store the compound as a crystalline solid at -20°C, which can be stable for at least four years.[1]
Q2: What factors can influence the stability of this compound in an aqueous solution?
Based on studies of similar antibiotics such as Minocycline, several factors can significantly impact stability in aqueous solutions:
-
pH: The degradation rate of Minocycline is pH-dependent.[2] In one study, under alkaline conditions (pH 11.0), the degradation rate constants were four times higher than under acidic conditions (pH 3.0).[3]
-
Temperature: Higher temperatures generally accelerate degradation. Minocycline hydrochloride was found to be more stable at 4°C than at 24°C over a seven-day period.[4][5]
-
Presence of Oxygen: For Minocycline, the presence of air oxygen can lead to an autocatalytic first-order reaction in neutral and alkaline solutions.[2]
-
Buffer Components: The degradation of Minocycline can be catalyzed by components of common buffers like formate, acetate, phosphate, and borate.[2]
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of tetracyclines.[2]
-
Light Exposure: While not explicitly detailed for this compound, many antibiotics are sensitive to light, which can induce photodegradation.
Q3: What are the expected degradation products of this compound?
The degradation pathways for this compound have not been elucidated. However, studies on Minocycline have identified several degradation mechanisms, which could be analogous. These include:
-
Hydroxyl substitution of the acylamino or amide group.[3][6]
-
Deamidation reactions and C-C bond breakage.[7]
-
Hydroxylation.[7]
It is crucial to perform analytical studies, such as LC-MS, to identify the specific degradation products of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of activity in prepared solutions. | The solution may be unstable under the current storage conditions. | Prepare fresh solutions for each experiment. If storage is necessary, conduct a stability study to determine optimal conditions (e.g., lower temperature, protection from light, specific pH). For Minocycline, storage at 4°C is preferable to room temperature.[4][5] |
| Inconsistent experimental results. | Degradation of this compound during the experiment. | Ensure all experimental conditions (pH, temperature, buffer composition) are controlled and consistent. Consider the catalytic effects of buffer components as seen with Minocycline.[2] |
| Precipitate formation in the solution. | The concentration may exceed the solubility at the given pH or in the presence of certain ions. | Check the solubility of this compound in your specific buffer system. For intravenous solutions of Minocycline, dilution with calcium-containing solutions is avoided to prevent precipitation, especially in neutral and alkaline solutions.[8][9][10] |
| Appearance of unknown peaks in chromatography. | These are likely degradation products. | Use a stability-indicating analytical method to separate and identify these products. Mass spectrometry coupled with liquid chromatography is a powerful tool for this purpose. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound, based on the types of results seen for Minocycline.
Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of a Hypothetical this compound Solution (25°C)
| pH | k (min⁻¹) | Half-life (t₁/₂) (min) |
| 3.0 | 0.028 | 24.75 |
| 5.0 | 0.055 | 12.60 |
| 7.0 | 0.080 | 8.66 |
| 9.0 | 0.093 | 7.45 |
| 11.0 | 0.121 | 5.73 |
| Data is illustrative and based on trends observed for Minocycline.[3] |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.2)
| Temperature | % Remaining after 24 hours |
| 4°C | 98% |
| 24°C (Room Temp) | 92% |
| 37°C | 85% |
| Data is illustrative and based on trends observed for Minocycline.[5] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Degradation Kinetics
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9, 11).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution into each buffer to a final concentration suitable for analysis.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the pseudo-first-order degradation rate constant (-k). The half-life can be calculated as 0.693/k.
Protocol 2: Identification of Degradation Products using LC-MS
-
Forced Degradation: Subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.
-
Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate the parent drug from its degradation products.
-
Mass Spectrometric Analysis: Analyze the eluent from the HPLC using a mass spectrometer (MS) to determine the mass-to-charge ratio (m/z) of the parent drug and the degradation products.
-
Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the ions of the degradation products and elucidate their structures.
Visualizations
Caption: Workflow for this compound Stability and Degradation Analysis.
Caption: Hypothetical Degradation Pathways for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Kinetics of drug decomposition. Part 74. Kinetics of degradation of minocycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Minocycline by the Adsorption–Catalysis Multifunctional PVDF–PVP–TiO2 Membrane: Degradation Kinetics, Photocatalytic Efficiency, and Toxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and compatibility of minocycline hydrochloride and rifampin in intravenous solutions at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Degradation of Minocycline by the Adsorption-Catalysis Multifunctional PVDF-PVP-TiO2 Membrane: Degradation Kinetics, Photocatalytic Efficiency, and Toxicity of Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minocin Injection Dosage Guide - Drugs.com [drugs.com]
- 9. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Proper storage conditions for Minimycin powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Minimycin powder and solutions.
Proper Storage Conditions for this compound
Proper storage of this compound is crucial to maintain its stability and efficacy for experimental use. Below is a summary of recommended storage conditions from various suppliers.
Data Presentation: Storage Condition Summary
| Form | Supplier | Short-Term Storage | Long-Term Storage | Light Sensitivity |
| Powder | DC Chemicals | Not specified | -20°C[1] | Keep away from direct sunlight[1] |
| MedKoo Biosciences | 0 - 4°C (days to weeks) | -20°C (months to years) | Store in dark[2] | |
| MedchemExpress | Room temperature | Not specified | Not specified | |
| Solution | DC Chemicals | Not specified | -80°C (in solvent)[1] | Keep away from direct sunlight[1] |
| MedKoo Biosciences | 0 - 4°C (days to weeks) | -20°C (months to years) | Store in dark[2] | |
| MedchemExpress | Not specified | -80°C (6 months); -20°C (1 month) (in solvent) | Store away from light[3] |
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to reconstitute this compound powder?
A1: While specific solubility data for this compound is not consistently provided across all suppliers, for similar antibiotics like Minocycline, sterile water, dimethyl sulfoxide (DMSO), and 0.1 N HCl are commonly used. For biological experiments, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells.
Q2: How can I tell if my this compound powder or solution has degraded?
A2: Visual indicators of degradation can include a change in color or the appearance of precipitate in solutions. For powders, clumping or a change in color may suggest degradation. Functionally, a decrease in antimicrobial or antitumor activity in your experiments would be a strong indicator of degradation.
Q3: Can I freeze-thaw my this compound stock solution multiple times?
A3: It is generally not recommended to subject antibiotic solutions to multiple freeze-thaw cycles as this can lead to degradation. It is best practice to aliquot the stock solution into single-use volumes and store them at the recommended temperature.
Q4: My this compound solution has formed a precipitate. What should I do?
A4: Precipitation can occur for several reasons, including improper storage temperature, the use of an inappropriate solvent, or the pH of the solution. If a precipitate is observed, gently warm the solution to see if it redissolves. If it does not, it is best to discard the solution and prepare a fresh one, ensuring the powder is fully dissolved and the correct solvent and pH are used.
Q5: What personal protective equipment (PPE) should I use when handling this compound powder?
A5: You should always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, it is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of dust particles.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced or no antibiotic activity in experiment | - Improper storage leading to degradation. - Incorrect concentration of the working solution. - Inactivation by components in the culture medium. | - Prepare fresh solutions from a new powder stock. - Verify calculations and dilution steps. - Check for incompatibilities with your specific medium. |
| Precipitate forms in the stock solution upon storage | - Solution is supersaturated. - Storage at an incorrect temperature. - pH of the solution has changed. | - Gently warm the solution to try and redissolve the precipitate. - Store at the recommended temperature in aliquots. - Ensure the solvent used is appropriate and buffered if necessary. |
| Variability in experimental results between batches | - Inconsistent preparation of this compound solutions. - Degradation of older stock solutions. | - Standardize the protocol for solution preparation. - Always use freshly prepared or properly stored aliquots. |
Experimental Protocols
The following are generalized protocols for key experiments involving antibiotics like this compound. These should be adapted based on the specific requirements of your research.
Reconstitution of Lyophilized this compound Powder
This protocol outlines the steps for preparing a stock solution from lyophilized this compound powder.
Materials:
-
This compound lyophilized powder
-
Sterile solvent (e.g., sterile water, DMSO)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Aseptically add the desired volume of the appropriate sterile solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently swirl or vortex the vial until the powder is completely dissolved.
-
For sterile applications, filter the stock solution through a 0.22 µm sterile filter into a sterile tube.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at the recommended temperature (-20°C or -80°C) and protect from light.
In Vitro Antibacterial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
In a sterile 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of this compound concentrations.
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for working with this compound.
Caption: Logical workflow for this compound storage and its impact on experimental outcomes.
Caption: A troubleshooting flowchart for unexpected experimental results with this compound.
References
- 1. In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antimicrobial Activities of Minocycline in Combination with Azithromycin, Clarithromycin, or Tigecycline against Pythium insidiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Minimycin Solubility: A Technical Guide
For researchers, scientists, and drug development professionals encountering solubility issues with the C-nucleoside antibiotic Minimycin (also known as Oxazinomycin) in culture media, this technical support center provides a comprehensive resource for troubleshooting and experimental guidance.
Poor solubility of a compound in culture media can be a significant roadblock in experimental workflows, leading to inconsistent results and delays in research. This guide offers practical solutions, detailed protocols, and a deeper understanding of this compound's properties to ensure its effective use in your studies.
Troubleshooting Guide: Overcoming this compound Precipitation
This section addresses common issues encountered when preparing this compound solutions for cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous culture medium. | This compound has limited solubility in neutral aqueous solutions at room temperature. | Prepare a concentrated stock solution in an appropriate solvent first. Water, lower alcohols (like ethanol), and Dimethyl Sulfoxide (DMSO) are reported to be suitable solvents. |
| Precipitation occurs when adding the this compound stock solution to the culture medium. | The final concentration of the organic solvent from the stock solution may be too high, causing the compound to crash out. The concentration of this compound may exceed its solubility limit in the final culture medium. | Prepare a higher concentration stock solution to minimize the volume of solvent added to the medium. Perform a serial dilution of the stock solution in the culture medium to determine the optimal working concentration that remains in solution. |
| The culture medium becomes cloudy over time after adding this compound. | The compound may be degrading or interacting with components in the medium. The pH of the medium may have shifted, affecting solubility. | Prepare fresh solutions for each experiment. Ensure the pH of the final culture medium is within the optimal range for both the cells and this compound stability. |
| Inconsistent experimental results are observed. | Incomplete dissolution or precipitation of this compound is leading to variable effective concentrations. | Visually inspect the culture medium for any signs of precipitation before each experiment. Consider filtering the final this compound-containing medium through a 0.22 µm filter to remove any undissolved particles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a stock solution of this compound. Water and lower alcohols like ethanol can also be used. It is crucial to use a high-purity, anhydrous grade solvent to prevent degradation of the compound.
Q2: What is the maximum recommended concentration for a this compound stock solution?
Q3: How should I store my this compound stock solution?
A3: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark to minimize degradation.
Q4: How can I determine the optimal working concentration of this compound in my cell culture?
A4: It is recommended to perform a dose-response experiment. Start with a wide range of concentrations and observe the effects on your cells. Visually inspect the culture wells for any signs of precipitation at each concentration. The highest concentration that remains fully dissolved and yields the desired biological effect should be chosen.
Q5: Can I heat the solution to dissolve this compound?
A5: Gently warming the solution may aid in dissolution. However, excessive heat can degrade the compound. If you choose to warm the solution, do so cautiously and for a short period. It is advisable to first test the thermal stability of this compound if this information is not available.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Oxazinomycin) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare a 10 mM stock solution. The molecular weight of this compound (C9H11NO7) is 245.19 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Working Concentration of this compound in Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To a set of sterile tubes or wells in a 96-well plate, add the appropriate volume of culture medium.
-
Add the calculated volume of the 10 mM this compound stock solution to each tube/well to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and is at a level that does not affect your cells (typically ≤ 0.5%).
-
Gently mix the solutions.
-
Incubate the solutions at your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment.
-
Visually inspect each solution under a microscope for any signs of precipitation.
-
Based on these observations, determine the highest concentration of this compound that remains soluble in your culture medium. This will be your maximum working concentration for subsequent experiments.
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams illustrate key processes for handling this compound and troubleshooting solubility issues.
Caption: Workflow for preparing and testing this compound solutions.
Caption: A logical guide to troubleshooting this compound precipitation.
This compound's Mechanism of Action: A Look at the Signaling Pathway
This compound functions as a C-nucleoside antibiotic that inhibits RNA polymerase. This inhibition of a fundamental cellular process can have downstream effects on various signaling pathways. While specific, direct interactions with signaling proteins may not be the primary mechanism, the global impact on transcription will indirectly affect pathways reliant on de novo gene expression.
Caption: this compound's inhibitory effect on the transcription process.
By understanding the properties of this compound and following these structured guidelines, researchers can effectively overcome solubility challenges and proceed with their experiments with greater confidence and reproducibility.
Navigating Unexpected Results in Minimycin Cytotoxicity Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during Minimycin cytotoxicity assays. The following information is designed to help identify and resolve common issues, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Minocycline?
This compound is a C-nucleoside antibiotic with a distinct chemical structure and biosynthetic pathway.[1] It is important not to confuse it with Minocycline, which is a well-characterized tetracycline antibiotic.[2][3][4][5][6] While both are antibiotics, their mechanisms of action and cellular targets are different. Therefore, troubleshooting cytotoxicity assays for this compound requires specific considerations that may not apply to Minocycline.
Q2: My control cells (untreated) show low viability. What could be the cause?
Several factors can lead to poor viability in control wells:
-
High Cell Density: Over-confluent cells can lead to nutrient depletion and waste accumulation, causing cell death.[7]
-
Pipetting Errors: Excessive force during pipetting can cause shear stress and damage cells.[7]
-
Contamination: Microbial contamination can impact cell health.
-
Suboptimal Culture Conditions: Incorrect media, serum, or incubator settings (temperature, CO2, humidity) can negatively affect cell viability.
Q3: I'm observing higher absorbance/fluorescence in my this compound-treated wells compared to the control, suggesting over 100% viability. Why is this happening?
This is a common artifact in cytotoxicity assays and can be caused by several factors:
-
Compound Interference: this compound itself might directly react with the assay reagent (e.g., MTT, WST-8), leading to a false positive signal.[8] It is crucial to run a control with this compound in cell-free media to test for this.
-
Increased Metabolic Activity: The compound might be inducing a temporary increase in cellular metabolism without an actual increase in cell number.[9]
-
Hormetic Effects: Some compounds can have a stimulatory effect at low concentrations, leading to increased proliferation or metabolic activity.[9]
-
Pipetting Inaccuracies: Inconsistent cell seeding or reagent addition can lead to variability.[9]
Q4: The results from my cytotoxicity assay (e.g., MTT) are not consistent with other viability assays (e.g., Trypan Blue). What does this mean?
Different assays measure different aspects of cell health, which can lead to discrepancies:[10]
-
MTT assays measure metabolic activity, which may not always directly correlate with cell viability.[11][12] A cell can be metabolically active but non-viable.
-
Trypan Blue exclusion is a measure of cell membrane integrity. A cell can have an intact membrane but be undergoing apoptosis.
-
It is recommended to use multiple, mechanistically different assays to confirm cytotoxicity.
Q5: How can I distinguish between apoptosis and necrosis in my this compound-treated cells?
Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are distinct processes.[13] Specific assays are needed to differentiate them:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Common Cytotoxicity Assay Issues
This section provides a structured approach to troubleshooting unexpected results in common cytotoxicity assays.
MTT Assay Troubleshooting
The MTT assay is a colorimetric assay that measures cellular metabolic activity.
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | Incomplete solubilization of formazan crystals. | Ensure complete mixing and use of an appropriate solubilization buffer. |
| Interference from test compound (this compound). | Run a control with this compound in cell-free media to check for direct reduction of MTT. | |
| Contamination of reagents or media. | Use fresh, sterile reagents and media. | |
| Low Signal/Low Absorbance | Insufficient cell number. | Optimize cell seeding density. |
| MTT reagent is toxic to cells.[18] | Reduce incubation time with MTT or use a less toxic alternative (e.g., WST-1, XTT). | |
| Incorrect wavelength used for measurement. | Ensure the plate reader is set to the correct wavelength for formazan absorbance (typically 570 nm).[19] | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS. | |
| Presence of air bubbles in wells.[7] | Carefully inspect wells and remove any bubbles before reading the plate. |
Experimental Workflow for Troubleshooting Assay Interference
Caption: Troubleshooting workflow for potential compound interference.
Key Experimental Protocols
Standard MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing media and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Culture and Treatment: Culture and treat cells with this compound as you would for a standard cytotoxicity assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Understanding this compound's Potential Signaling Pathways
While the specific signaling pathways affected by this compound are not yet fully elucidated, it is hypothesized that as a cytotoxic agent, it may induce cell death through common pathways such as apoptosis. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that could be investigated.
Caption: Generalized apoptotic signaling pathways.
References
- 1. Divergent Biosynthesis of C-Nucleoside this compound and Indigoidine in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Minocycline (Minocin, Minolira, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akadeum.com [akadeum.com]
- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 15. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 16. researchgate.net [researchgate.net]
- 17. evotec.com [evotec.com]
- 18. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Identifying Potential Off-Target Effects of Minimycin (Minocycline)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification of potential off-target effects of Minimycin, also known as Minocycline, in cellular contexts.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of Minocycline?
Minocycline is a tetracycline antibiotic that primarily functions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome-mRNA complex, thereby halting the elongation of polypeptide chains.[1][2][3]
Q2: Beyond its antibiotic activity, what are the known effects of Minocycline in mammalian cells?
Minocycline exhibits a range of biological activities in mammalian cells that are independent of its antimicrobial properties. These include anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory effects.[2] It has also been recognized for its neuroprotective capabilities.[2][3]
Q3: What are some reported off-target effects of Minocycline at the molecular level?
Studies have indicated that Minocycline can influence several signaling pathways and cellular processes. For instance, it has been shown to inhibit the mixed lineage kinase 3 (MLK3)-p38 mitogen-activated protein kinase (MAPK) signaling axis.[4] Additionally, it can modulate the expression of genes involved in inflammation and apoptosis.[5][6][7] For example, in a rat model of neuropathic pain, minocycline treatment reversed injury-induced changes in the expression of 39 transcripts.[5] In experimental glaucoma, it has been shown to upregulate the anti-apoptotic gene Bcl-2 and downregulate the pro-inflammatory cytokine IL-18.[7]
Q4: Which experimental approaches are recommended for identifying unknown off-target effects of this compound?
Several unbiased, proteome-wide approaches are suitable for identifying novel protein targets of small molecules like this compound. Key recommended techniques include:
-
Affinity Purification-Mass Spectrometry (AP-MS): This method uses a "bait" molecule (an immobilized version of this compound) to capture interacting proteins ("prey") from a cell lysate, which are then identified by mass spectrometry.[8][9][10]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a drug to its target protein in a cellular environment by measuring changes in the protein's thermal stability upon drug binding.[11][12][13]
-
Proteome-wide Expression Profiling: Techniques like 2D-gel electrophoresis followed by mass spectrometry or quantitative proteomics can reveal changes in protein expression levels in response to this compound treatment.[14][15]
-
Gene Expression Profiling: Microarray analysis or RNA sequencing can identify changes in gene transcription levels induced by this compound, providing insights into the cellular pathways it affects.[5][6][16]
Troubleshooting Guides
Affinity Purification-Mass Spectrometry (AP-MS)
| Issue | Potential Cause | Troubleshooting Step |
| Low yield of purified proteins | Inefficient immobilization of this compound to the beads. | Optimize the coupling chemistry and linker used to attach this compound to the affinity matrix. |
| Weak or transient interactions between this compound and its targets. | Perform cross-linking experiments to stabilize interactions before cell lysis. | |
| High background of non-specific binding | Insufficient washing of the affinity matrix. | Increase the number and stringency of wash steps. |
| Hydrophobic interactions between proteins and the matrix. | Include low concentrations of non-ionic detergents in the wash buffers. | |
| Identification of known abundant, "sticky" proteins (e.g., heat shock proteins, cytoskeletal proteins) | These are common contaminants in AP-MS experiments. | Compare your protein list against a database of common contaminants (e.g., the CRAPome).[10] |
Cellular Thermal Shift Assay (CETSA)
| Issue | Potential Cause | Troubleshooting Step |
| No observable thermal shift for a suspected target | The compound does not sufficiently stabilize the target protein against thermal denaturation. | Confirm target engagement using an orthogonal method. Not all binding events result in a measurable thermal shift.[17] |
| The chosen temperature range is not optimal for the target protein. | Perform a temperature gradient experiment to determine the optimal melting temperature (Tm) of the target protein. | |
| High variability between replicates | Inconsistent cell lysis. | Ensure complete and uniform cell lysis across all samples.[11] |
| Uneven heating of samples. | Use a thermocycler with precise temperature control. | |
| Difficulty detecting low-abundance proteins | The detection method (e.g., Western blot) is not sensitive enough. | Consider using more sensitive detection methods like those based on proximity ligation assays (e.g., AlphaScreen).[11] |
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for this compound Target Identification
This protocol outlines the general steps for identifying protein interactors of this compound using an affinity purification approach.
1. Preparation of this compound-Coupled Affinity Matrix:
- Covalently couple this compound to a solid support (e.g., agarose beads) using a suitable linker. The attachment point on this compound should be chosen to minimize disruption of its potential binding sites. 2. Cell Culture and Lysis:
- Culture the cells of interest to a sufficient density.
- Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions. 3. Affinity Purification:
- Incubate the cell lysate with the this compound-coupled beads to allow for the binding of target proteins.
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. 4. Elution:
- Elute the bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free this compound. 5. Sample Preparation for Mass Spectrometry:
- Denature, reduce, and alkylate the eluted proteins.
- Digest the proteins into peptides using an enzyme such as trypsin. 6. LC-MS/MS Analysis:
- Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. 7. Data Analysis:
- Identify the proteins from the mass spectrometry data using a protein database search algorithm.
- Compare the identified proteins from the this compound-coupled beads to those from a control experiment (e.g., beads with no coupled this compound) to identify specific interactors.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to validate the engagement of this compound with a specific target protein in intact cells.
1. Cell Treatment:
- Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO). 2. Heating Step:
- Heat the cell suspensions at a specific temperature for a defined period (typically 3-5 minutes). The temperature should be chosen based on the melting curve of the target protein. 3. Cell Lysis and Separation of Soluble and Aggregated Proteins:
- Lyse the cells by freeze-thaw cycles or using a lysis buffer.
- Separate the soluble fraction (containing stabilized, non-denatured proteins) from the aggregated fraction by centrifugation. 4. Protein Detection and Quantification:
- Detect the amount of the soluble target protein in the supernatant using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA, AlphaScreen).[11] 5. Data Analysis:
- Compare the amount of soluble target protein in the this compound-treated samples to the vehicle-treated samples. An increase in the soluble fraction in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Antiplatelet Activity of Minocycline Involves Inhibition of MLK3-p38 Mitogen Activated Protein Kinase Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression profiling of genes modulated by minocycline in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minocycline modulates cytokine and gene expression profiles in the brain after whole-body exposure to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minocycline upregulates pro-survival genes and downregulates pro-apoptotic genes in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 9. fiveable.me [fiveable.me]
- 10. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Proteomic analysis of the anti-inflammatory action of minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. pubs.acs.org [pubs.acs.org]
Welcome to the technical support center for Minimycin-related cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and troubleshooting contamination.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum, semi-synthetic antibiotic belonging to the tetracycline class.[1] It is primarily bacteriostatic, meaning it inhibits the growth of microorganisms rather than killing them outright.[2] Its mechanism of action involves reversibly binding to the 30S ribosomal subunit in bacteria.[3] This action blocks aminoacyl-tRNA from attaching to the ribosome, which effectively halts protein synthesis and prevents bacterial proliferation.[4] While human cells also have ribosomes, tetracyclines like this compound can selectively target bacteria due to differences in cellular uptake mechanisms.[5]
Q2: Can this compound eliminate all common types of cell culture contamination?
No. This compound is effective against a wide range of Gram-positive and Gram-negative bacteria.[6] However, it is ineffective against other common contaminants such as:
-
Fungi (Yeast and Mold): These eukaryotic organisms are not susceptible to this compound. Specific antimycotic agents are required to treat fungal contamination.[7][8]
-
Mycoplasma: While some specific tetracyclines are used against mycoplasma, standard concentrations may not be sufficient, and resistance is common.[9][10] Mycoplasma lacks a cell wall, making it resistant to antibiotics like penicillin, and its small size allows it to pass through standard sterile filters.[10]
-
Viruses: As intracellular pathogens, viruses are not affected by antibiotics like this compound.[11]
-
Chemical Contaminants: These include impurities from media, water, sera, or residues from cleaning agents and are not addressed by antibiotics.
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal concentration depends on the specific application, cell type, and the goal (prevention vs. treatment). For routine prevention of bacterial contamination, a lower concentration is typically used. For eliminating an active contamination, a higher dose or combination therapy may be necessary. For specialized applications like mycoplasma elimination, this compound is sometimes used in an alternating treatment regimen with other antibiotics like Tiamutin.[12]
Data Summary: this compound (Tetracycline-Class Antibiotic) Usage
| Parameter | Recommendation | Notes |
| Routine Prophylaxis | 1-10 µg/mL | Meant to prevent growth of low-level bacterial contaminants. Not a substitute for good aseptic technique.[11][13] |
| Active Bacterial Decontamination | 10-50 µg/mL | Use should be temporary and for irreplaceable cultures only. The best practice is to discard contaminated cultures.[14] |
| Mycoplasma Treatment | 5 µg/mL | Often used in a multi-day alternating cycle with another antibiotic like Tiamutin (10 µg/mL).[12] |
| Potential Cytotoxicity | >10-30 µM | High concentrations can have off-target effects on eukaryotic cells, including inhibiting mitochondrial protein synthesis.[15][16] |
Q4: Does this compound have off-target effects on eukaryotic cells?
Yes. Because mitochondria evolved from bacteria, their ribosomes are similar to prokaryotic ribosomes.[17] At high concentrations, tetracycline-class antibiotics like this compound can inhibit mitochondrial protein synthesis in eukaryotic cells.[15][18] This can lead to a range of off-target effects, including altered metabolism, reduced cell proliferation, changes in gene expression, and even apoptosis.[15] Therefore, it is crucial to use the lowest effective concentration and to avoid routine, long-term use of antibiotics unless absolutely necessary.[13][19]
Troubleshooting Contamination
This guide provides a systematic approach to identifying and resolving common contamination issues encountered during cell culture work with this compound.
Problem 1: My culture medium has suddenly turned cloudy and yellow overnight.
-
Likely Cause: Acute bacterial contamination. The rapid drop in pH (indicated by the phenol red in the medium turning yellow) and turbidity are classic signs of a fast-growing bacterial population.[11][19]
-
Immediate Actions:
-
Immediately isolate the contaminated flask(s) from other cultures to prevent cross-contamination.
-
Visually inspect other cultures that were handled in the same session or are stored in the same incubator.
-
The recommended best practice is to discard the contaminated culture by autoclaving it.[13]
-
-
Identification: Under a light microscope, you will likely see small, motile particles (rod or cocci-shaped) moving between your cells.[14][20]
-
Prevention Plan:
-
Review and reinforce aseptic technique. Ensure all work is done in a certified biological safety cabinet.[21][22]
-
Regularly clean and disinfect incubators, water pans, and work surfaces with 70% ethanol.[23][24]
-
Ensure all media, sera, and reagents are sterile. When preparing solutions, use sterile filtration.[25]
-
Problem 2: I see thin, fuzzy filaments or small, budding particles in my culture dish.
-
Likely Cause: Fungal contamination. The "fuzzy" patches are characteristic of mold (fungal mycelia), while individual budding particles suggest yeast.[7][14] Fungal contamination may develop more slowly than bacterial contamination and may not initially cause a significant pH change.[7][11]
-
Immediate Actions:
-
Identification: Molds appear as filamentous hyphae under the microscope.[14] Yeasts are often seen as individual oval or round particles, sometimes in budding chains.[19]
-
Prevention Plan:
-
Ensure the lab's air handling system is properly maintained, as airborne spores are a primary source of fungal contamination.[7]
-
Keep the lab environment clean and avoid storing porous materials like cardboard in or near the cell culture area.[25]
-
Use antifungal agents (antimycotics) in the incubator's water pan.[23]
-
Problem 3: The culture media is clear, but my cells are growing poorly, look stressed, and have granular debris.
-
Likely Cause: Mycoplasma contamination. This is a common and insidious contaminant because it does not cause turbidity or a pH change and is too small to be seen with a standard light microscope.[10] Mycoplasma can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[26]
-
Immediate Actions:
-
Isolate the suspected cultures and all other cell lines that may have been exposed.
-
Stop all work with the potentially contaminated cells until their status is confirmed.
-
-
Identification: Mycoplasma detection cannot be done visually. Use a reliable detection method:
-
PCR-based kits: Highly sensitive and rapid.
-
ELISA: Detects mycoplasma antigens.
-
DNA Staining (e.g., DAPI or Hoechst): Stains the mycoplasma nuclei, which appear as small fluorescent dots outside the cell nuclei. This method requires a fluorescence microscope.
-
-
Elimination and Prevention:
-
The safest course of action is to discard the contaminated cell line and start over with a new, certified mycoplasma-free stock.
-
If the cell line is irreplaceable, specific anti-mycoplasma antibiotics or reagents can be used, such as the Tiamutin-Minimycin combination treatment.[12]
-
Always quarantine and test new cell lines before introducing them into the main lab stocks.[11][23] Perform routine mycoplasma testing every 1-2 months.[11]
-
Problem 4: I've added this compound to my culture, but the contamination persists or returned.
-
Likely Cause:
-
Resistant Bacteria: The contaminating bacteria may have intrinsic or acquired resistance to tetracycline-class antibiotics.[3][27] Over-reliance on antibiotics can select for resistant strains.[13]
-
Non-Bacterial Contamination: As detailed above, the contaminant may be yeast, mold, or mycoplasma, which are not affected by this compound.[7][9]
-
Heavy Bioburden: The initial number of contaminating organisms may be too high for a bacteriostatic agent like this compound to control effectively.
-
-
Troubleshooting Steps:
-
Identify the Contaminant: Use microscopy and appropriate testing (e.g., Gram stain, mycoplasma test) to confirm the nature of the contaminant.
-
Review Antibiotic Strategy: If the contaminant is bacterial, consider using a different class of antibiotic or a combination therapy. However, attempting to rescue a contaminated culture is generally not recommended.[14]
-
Focus on Prevention: The best solution is to discard the culture and focus on strengthening aseptic techniques to prevent future occurrences.[11][21] Antibiotics should not be used as a substitute for proper sterile handling.[22]
-
Key Experimental Protocols
Protocol 1: Mycoplasma Detection via PCR
This protocol provides a general workflow for using a commercial PCR-based mycoplasma detection kit. Always follow the specific manufacturer's instructions.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured without antibiotics for at least 3 days.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new sterile tube. This is your test sample.
-
-
DNA Extraction (if required by kit):
-
Follow the kit's instructions to lyse the sample and extract DNA. This step is critical for releasing mycoplasma DNA for amplification.
-
-
PCR Amplification:
-
Prepare the PCR master mix in a sterile PCR hood. The mix typically includes PCR buffer, dNTPs, forward and reverse primers (specific to conserved mycoplasma rRNA genes), and Taq polymerase.
-
Add a small volume (e.g., 1-2 µL) of your extracted DNA sample to the master mix.
-
Include a positive control (containing mycoplasma DNA) and a negative control (sterile water) provided with the kit.
-
-
Thermocycling:
-
Run the PCR reaction in a thermocycler using the cycling conditions specified in the kit manual (e.g., initial denaturation, 35-40 cycles of denaturation-annealing-extension, and a final extension).
-
-
Result Analysis:
-
Analyze the PCR products via agarose gel electrophoresis.
-
A band of the expected size in the positive control and your sample lane indicates mycoplasma contamination. The negative control lane should be empty.
-
Protocol 2: Preparation and Use of this compound Stock Solution
-
Reconstitution:
-
Use sterile, cell culture-grade water or PBS to reconstitute lyophilized this compound hydrochloride to a high concentration stock solution (e.g., 10 mg/mL).
-
Perform this step in a biological safety cabinet.
-
Ensure the powder is fully dissolved. The solution may appear yellow.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber tube or a clear tube wrapped in foil). Tetracyclines can be light-sensitive.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
-
Working Dilution:
-
When ready to use, thaw an aliquot.
-
Dilute the stock solution directly into your complete cell culture medium to achieve the desired final working concentration (e.g., for a 5 µg/mL final concentration, add 0.5 µL of a 10 mg/mL stock to each 1 mL of medium).
-
Visual Guides and Workflows
Caption: Workflow for identifying the type of cell culture contamination.
Caption: Logical flowchart for troubleshooting persistent contamination.
Caption: this compound's mechanism of action in bacterial protein synthesis.
References
- 1. stemcell.com [stemcell.com]
- 2. youtube.com [youtube.com]
- 3. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Fungus - UNC Lineberger [unclineberger.org]
- 8. corning.com [corning.com]
- 9. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 11. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 12. genaxxon.com [genaxxon.com]
- 13. biocompare.com [biocompare.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of minocycline and doxycycline on cell survival and gene expression in human gingival and periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 20. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 21. eurobiobank.org [eurobiobank.org]
- 22. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. yeasenbio.com [yeasenbio.com]
- 24. Aseptic technique: Standard Operating Procedures - Cellculture2 [cellculture2.altervista.org]
- 25. corning.com [corning.com]
- 26. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 27. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Managing Minocycline-Induced Cell Stress in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cell stress during long-term experiments involving Minocycline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Minocycline?
Minocycline is a broad-spectrum tetracycline antibiotic that primarily functions by inhibiting protein synthesis in bacteria.[1][2][3][4] It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of the peptide chain.[1][2] Beyond its antibacterial properties, Minocycline also possesses anti-inflammatory, antioxidant, and anti-apoptotic capabilities.[5]
Q2: How does Minocycline induce cell stress in mammalian cells?
In mammalian cells, Minocycline has been shown to induce endoplasmic reticulum (ER) stress. This can activate the PERK-eIF2α-CHOP signaling cascade, which may lead to apoptosis in certain cell types, such as photoreceptor cells.[6] Minocycline can also induce autophagy, a cellular process for degrading and recycling cellular components, which can be a survival or death mechanism depending on the context.[7] Furthermore, it can modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in cellular stress responses.[8][9][10]
Q3: What are the initial signs of Minocycline-induced cell stress in my culture?
Initial indicators of cellular stress can include morphological changes (e.g., cell shrinkage, rounding, or detachment), a decrease in proliferation rate, and a slight increase in floating (dead) cells.[11] Monitoring for these signs through regular microscopic examination is crucial for early detection.
Q4: How can I optimize the Minocycline concentration to minimize stress in long-term experiments?
It is essential to perform a dose-response study to determine the optimal concentration of Minocycline for your specific cell line and experimental goals. This involves treating cells with a range of Minocycline concentrations and assessing cell viability at different time points. The goal is to find a concentration that achieves the desired experimental effect without causing excessive cytotoxicity. Extended-release formulations and weight-based dosing have been shown to reduce peak serum levels and cumulative exposure, which may correlate with a lower risk of adverse events.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed shortly after Minocycline treatment. | - Concentration too high: The concentration of Minocycline may be cytotoxic for the specific cell line. - Cell line sensitivity: Some cell lines are inherently more sensitive to Minocycline. - Solvent toxicity: The solvent used to dissolve Minocycline (e.g., DMSO) may be at a toxic concentration. | - Perform a dose-response curve: Determine the IC50 value for your cell line to identify a suitable working concentration. - Review literature: Check for published data on Minocycline's effect on your cell line. - Solvent control: Ensure the final solvent concentration is non-toxic to the cells. Run a vehicle-only control.[13] |
| Gradual increase in cell stress and death over several days/weeks. | - Cumulative toxicity: Continuous exposure to a sub-lethal concentration can lead to cumulative stress. - Metabolite accumulation: Toxic metabolites may accumulate in the culture medium over time. - Nutrient depletion: Long-term culture can lead to the depletion of essential nutrients. | - Intermittent dosing: Consider a dosing regimen with rest periods to allow cells to recover. - Regular media changes: Refresh the culture medium every 2-3 days to remove metabolites and replenish nutrients. - Lower maintenance dose: After an initial treatment period, consider reducing the Minocycline concentration for long-term maintenance. |
| Inconsistent results between experiments. | - Variability in cell health: Initial cell density and health can impact the response to Minocycline. - Inconsistent drug preparation: Variations in the preparation and storage of Minocycline stock solutions. - Passage number: High passage numbers can lead to genetic drift and altered cellular responses. | - Standardize cell seeding: Use a consistent cell seeding density for all experiments.[13] - Aliquot stock solutions: Prepare and store single-use aliquots of the Minocycline stock solution to avoid repeated freeze-thaw cycles. - Use low-passage cells: Maintain a cell bank of low-passage cells and avoid using cells that have been in continuous culture for extended periods. |
| Unexpected changes in cellular signaling pathways. | - Off-target effects: Minocycline can modulate multiple signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[8][9][10] - Induction of autophagy: Minocycline has been shown to induce autophagy, which can crosstalk with other stress response pathways.[7] | - Pathway analysis: Use specific inhibitors or activators to dissect the signaling pathways affected by Minocycline in your experimental model. - Monitor autophagy markers: Assess the expression of autophagy-related proteins (e.g., LC3-II/LC3-I ratio) to determine if this process is activated.[7] |
Quantitative Data Summary
Table 1: Minocycline Pharmacokinetics and Dose-Response
| Parameter | Value | Cell/Organism | Reference |
| Half-Life | 11-26 hours | Human | [2] |
| Protein Binding | 55-96% | Human | [2] |
| IC50 (example) | Varies significantly depending on cell type and exposure time. | - | [14][15][16] |
| Recommended IV Dosage (Adults) | Initial 200 mg, then 100 mg every 12 hours (not to exceed 400 mg in 24 hours) | Human | [5] |
| Weight-based Dosing (Acne Vulgaris) | 1mg/kg/day | Human | [12] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line used. It is crucial to determine the IC50 empirically for your system.
Experimental Protocols
Protocol 1: Determination of Minocycline IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of Minocycline in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve Minocycline).
-
Treatment: Remove the old medium from the cells and add the Minocycline dilutions and vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of Minocycline for the specified duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Minocycline.
Signaling Pathways and Workflows
Caption: Minocycline's multifaceted impact on cellular processes.
References
- 1. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Minocycline (Minocin, Minolira, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Minocycline induces apoptosis of photoreceptor cells by regulating ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minocycline Induces Autophagy and Inhibits Cell Proliferation in LPS-Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential strategies for combination therapy involving medicines with differential signal transduction regulation effects and the mechanism of action of minocycline in septic neuroinflammation [frontiersin.org]
- 9. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minocycline exerts multiple inhibitory effects on vascular endothelial growth factor-induced smooth muscle cell migration: the role of ERK1/2, PI3K, and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Weight-based Dosing and Extended-release Formulation of Minocycline Tablets: Is There Clinical Significance? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Item - Half-maximal inhibitory concentration (IC50) of small molecule aminoglycoside antibiotics for inhibition of the CRD-BP-CD44 RNA interaction. - Public Library of Science - Figshare [plos.figshare.com]
- 16. The IC50: an exactly defined measure of antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Minimycin (Minocycline) Uptake by Bacterial Cells
Note: "Minimycin" is likely a misspelling of Minocycline, a well-known tetracycline antibiotic. This guide will proceed with the assumption that the target compound is Minocycline.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for accurately measuring Minocycline uptake in bacterial cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Minocycline uptake in bacteria? A1: Minocycline, a member of the tetracycline class, enters bacterial cells through a combination of passive diffusion and active transport.[1] The process begins with the drug passing through porin channels (like OmpF and OmpC) in the outer membrane of Gram-negative bacteria, often by coordinating with magnesium ions.[2] Its lipophilic nature then allows it to diffuse across the inner cytoplasmic membrane to reach its target, the 30S ribosomal subunit, where it inhibits protein synthesis.[1][2][3]
Q2: What are the most common methods to measure Minocycline uptake by bacterial cells? A2: The primary methods for quantifying Minocycline uptake include:
-
Fluorometric Assays: These methods leverage Minocycline's intrinsic fluorescent properties.[4][5]
-
Radiometric Assays: This involves using a radiolabeled version of Minocycline (e.g., with ¹⁴C or ³H) to trace its accumulation.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the concentration of unlabeled Minocycline within cell lysates.[7][8]
Q3: Does Minocycline have natural fluorescence that can be used for uptake studies? A3: Yes, Minocycline is an inherently fluorescent molecule, which allows for its direct visualization and measurement without the need for a fluorescent label.[4][5] When chelated with magnesium ions, it exhibits a yellow-green fluorescence.[4] This property is advantageous for techniques like fluorescence microscopy and fluorometry.
Q4: Can I use a standard plate reader for these uptake assays? A4: Yes, a multi-well plate reader with fluorescence capabilities is suitable for high-throughput screening of Minocycline uptake. For more detailed subcellular localization, fluorescence microscopy is recommended.[9]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
Q: I am using a fluorescence-based method, but my signal is very low or indistinguishable from the background. What could be the cause?
A: This is a common issue that can stem from several factors. Refer to the troubleshooting logic below.
Caption: Troubleshooting workflow for low fluorescence signal.
Issue 2: High Variability in LC-MS/MS Results
Q: My LC-MS/MS data shows significant variability between replicates. What are the likely sources of this inconsistency?
A: High variability in LC-MS/MS assays for bacterial uptake often points to inconsistencies in sample processing.
-
Inconsistent Cell Pelleting and Washing: Ensure the centrifugation speed and duration are consistent for all samples to pellet bacteria effectively. The washing step is critical to remove extracellular Minocycline. Perform washes quickly and consistently with ice-cold buffer (e.g., PBS) to prevent efflux of the drug from the cells.
-
Incomplete Cell Lysis: If cells are not completely lysed, the intracellular Minocycline will not be released for analysis, leading to underestimation and variability. Confirm your lysis method's efficacy. Combining enzymatic (e.g., lysozyme) and physical methods (e.g., bead beating or sonication) is often more robust.
-
Matrix Effects: The complex mixture of biomolecules in a cell lysate can suppress or enhance the ionization of Minocycline, causing inconsistent measurements.[10] Use a stable isotope-labeled internal standard for Minocycline to normalize for these effects and for variations during sample extraction.
-
Analyte Instability: Tetracyclines can be unstable under certain pH and light conditions.[11] Process samples quickly, keep them on ice, and store lysates at -80°C to prevent degradation.
Issue 3: Low Uptake in Radiolabeled Assays
Q: My radiolabeled Minocycline uptake is lower than expected, even in susceptible strains. Why might this be?
A:
-
Efflux Pump Activity: Many bacteria possess efflux pumps that actively expel antibiotics. This is a primary mechanism of resistance but is also active at a basal level in susceptible strains. Perform your uptake assay at a low temperature (e.g., 4°C) or in the presence of an efflux pump inhibitor (EPI) like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to see if uptake increases. This will help determine if efflux is a contributing factor.
-
Chelation Issues: Minocycline uptake can be influenced by divalent cations like Mg²⁺ and Ca²⁺.[2][12] Inconsistent concentrations of these ions in your media can affect uptake. Ensure you are using a defined medium or that your buffer composition is consistent across all experiments.
-
Insufficient Incubation Time: The uptake may not have reached a steady state. Perform a time-course experiment (e.g., sampling at 1, 5, 15, 30, and 60 minutes) to determine the optimal incubation time for your bacterial species and experimental conditions.
Experimental Protocols & Data
Method 1: Fluorescence-Based Uptake Assay
This protocol leverages the intrinsic fluorescence of Minocycline.
Workflow Diagram:
Caption: Workflow for a fluorescence-based Minocycline uptake assay.
Detailed Steps:
-
Culture Preparation: Grow bacteria (e.g., E. coli, S. aureus) in appropriate broth to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Cell Harvesting: Centrifuge 10 mL of culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Initiate Uptake: Resuspend the bacterial pellet in a pre-warmed uptake buffer (e.g., PBS containing 1 mM MgCl₂) to a final OD₆₀₀ of 1.0. Add Minocycline to the desired final concentration.
-
Incubation: Incubate the suspension at 37°C with shaking.
-
Sampling: At designated time points, withdraw 1 mL aliquots and immediately filter them through a 0.22 µm filter membrane to separate cells from the medium. Alternatively, centrifuge the aliquot at 13,000 x g for 2 minutes.
-
Washing: Quickly wash the filter (or cell pellet) with 5 mL of ice-cold PBS to remove any non-internalized Minocycline.
-
Lysis: Resuspend the washed cell pellet in 1 mL of lysis buffer (e.g., 0.1 M glycine-HCl, pH 3.0) and vortex vigorously. Incubate for 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Centrifuge the lysate to pellet debris. Transfer the supernatant to a 96-well black plate and measure the fluorescence using a plate reader.
-
Standard Curve: Prepare a standard curve of Minocycline in the lysis buffer to convert fluorescence units to concentration.
Data Presentation:
| Parameter | Value | Reference |
| Excitation Wavelength | ~390 nm | [4] |
| Emission Wavelength | ~500 nm | [4] |
| Typical Concentration Range | 10 - 100 µg/mL | N/A |
| Lysis Buffer | 0.1 M Glycine-HCl, pH 3.0 | N/A |
Method 2: LC-MS/MS Quantification
This method provides the highest sensitivity and specificity for quantifying Minocycline.
Detailed Steps:
-
Sample Collection: Follow steps 1-6 from the fluorescence-based protocol.
-
Cell Lysis & Extraction: Resuspend the final cell pellet in 500 µL of an extraction solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled Minocycline or another tetracycline like Doxycycline).[11][13]
-
Homogenization: Disrupt the cells thoroughly using sonication or bead beating while keeping the sample on ice.
-
Protein Precipitation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Analysis: Transfer the supernatant to an LC-MS vial for analysis. Develop a chromatographic method to separate Minocycline from potential contaminants and its epimers.[7][11]
-
Quantification: Use a standard curve prepared in the same matrix (cell lysate from untreated bacteria) to quantify the amount of Minocycline.
Data Presentation:
| Parameter | Value | Reference |
| LLOQ (Lower Limit of Quantification) | 20.0 ng/mL (in plasma) | [7][11] |
| LOD (Limit of Detection) | 0.50 ng/mL (in plasma) | [7][11] |
| Extraction Method | Protein Precipitation with Acetonitrile | [11] |
| Chromatographic Column | C8 or C18 reverse-phase | [7][13] |
Method 3: Radiometric Assay
This classic method uses radiolabeled Minocycline for highly sensitive detection.
Detailed Steps:
-
Preparation: Follow steps 1-3 from the fluorescence protocol, but use a buffer suitable for radiolabeling experiments.
-
Initiate Uptake: Add radiolabeled Minocycline (e.g., [¹⁴C]-Minocycline) to the cell suspension.
-
Sampling and Washing: At specified time points, filter aliquots through a glass microfiber filter. Wash the filter rapidly with a large volume of ice-cold buffer to stop uptake and remove external radioactivity.
-
Quantification: Place the filter in a scintillation vial with an appropriate scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Normalization: Correlate the counts per minute (CPM) to the specific activity of the radiolabeled compound to determine the molar amount of uptake. Normalize this value to the number of cells or total protein content. A study on tetracycline-resistant and susceptible staphylococci showed that both accumulated equivalent amounts of ¹⁴C-minocycline.[6]
References
- 1. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Minocycline - Wikipedia [en.wikipedia.org]
- 4. Visualization of drug distribution of a topical minocycline gel in human facial skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization of drug distribution of a topical minocycline gel in human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake of Minocycline and Tetracycline by Tetracycline-Susceptible and -Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of a second-generation tetracycline antibiotic minocycline in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating LC-MS/MS To Measure Accumulation of Compounds within Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 8 Medications You Should Not Take With Magnesium [verywellhealth.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Minimycin Interference in Fluorescence-Based Assays
Disclaimer: Currently, there is limited publicly available data on the specific fluorescent properties of the C-nucleoside antibiotic Minimycin. This guide provides general principles and troubleshooting strategies for mitigating potential interference from small molecules in fluorescence-based assays, using this compound as the compound of interest. The recommendations provided are based on established methodologies for addressing assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why could it potentially interfere with fluorescence-based assays?
This compound, also known as Oxazinomycin, is a nucleoside antibiotic with a broad spectrum of antibacterial activity.[1] Its chemical structure is 5-β-D-ribofuranosyl-1,3-oxazin-2,4-dione.[2][3] Like many complex organic molecules, this compound has the potential to interfere with fluorescence-based assays through several mechanisms, even if it is not fluorescent itself. These mechanisms include absorbing light at the excitation or emission wavelengths of the assay's fluorophore (quenching or inner filter effect) or possessing intrinsic fluorescence (autofluorescence).[4][5]
Q2: What are the common types of interference in fluorescence assays?
There are three primary ways a compound like this compound can interfere with a fluorescence assay:
-
Autofluorescence: The compound itself is fluorescent and emits light in the same spectral region as the assay's reporter fluorophore, leading to a false-positive signal.[4][5]
-
Fluorescence Quenching: The compound absorbs the energy from the excited fluorophore, preventing it from emitting light. This results in a decrease in the fluorescence signal and can lead to false-negative results.[4][6]
-
Inner Filter Effect: The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore. This also leads to a reduction in the detected signal.[4]
Q3: How can I determine if this compound is interfering with my specific assay?
The most straightforward method is to run a set of control experiments. This involves measuring the fluorescence of:
-
Buffer alone: To establish the background signal.
-
Fluorophore alone: To measure the uninhibited signal.
-
This compound in buffer: To check for autofluorescence of this compound at the assay's excitation and emission wavelengths.
-
This compound with the fluorophore: To assess for quenching or enhancement of the signal.
Q4: What are some initial steps I can take to reduce or avoid interference?
If interference is detected, several strategies can be employed:
-
Change the Fluorophore: Switching to a fluorophore with excitation and emission wavelengths that are outside the absorption or emission spectrum of this compound can be a simple solution. Red-shifted dyes (with emission wavelengths >500 nm) are often less susceptible to interference from small molecules.[5]
-
Adjust Wavelengths: If your instrument allows, you can sometimes adjust the excitation and emission wavelengths slightly to find a window with less interference.
-
Use Kinetic Measurements: Instead of a single endpoint reading, measuring the rate of the reaction over time can help to subtract the constant background fluorescence from an interfering compound.[5]
-
Perform a "Pre-read": Measure the absorbance of your samples containing this compound at the excitation and emission wavelengths of your fluorophore to identify potential inner filter effects.[4]
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Interference
This guide provides a step-by-step protocol to determine if this compound is interfering with your assay.
Experimental Protocol:
-
Prepare Reagents:
-
Assay Buffer
-
Stock solution of your assay fluorophore (e.g., FITC, Rhodamine, etc.)
-
Stock solution of this compound
-
-
Set up a 96-well plate (or other suitable format) as follows:
| Well(s) | Contents | Purpose |
| 1-3 | Assay Buffer only | Background measurement |
| 4-6 | Fluorophore in Assay Buffer | Uninhibited signal |
| 7-9 | This compound in Assay Buffer | Test for this compound autofluorescence |
| 10-12 | Fluorophore + this compound in Assay Buffer | Test for quenching/enhancement |
-
Incubate the plate under your standard assay conditions (time, temperature).
-
Read the plate on a fluorescence plate reader using the excitation and emission wavelengths for your specific fluorophore.
-
Analyze the data:
-
Compare wells 7-9 to wells 1-3. A significantly higher signal indicates that this compound is autofluorescent.
-
Compare wells 10-12 to wells 4-6. A significantly lower signal suggests quenching or the inner filter effect. An increased signal could indicate fluorescence enhancement.
-
Guide 2: Advanced Strategies for Mitigating Interference
If the initial assessment confirms interference, the following strategies can be employed.
Methodology 1: Spectral Scanning
-
Prepare samples of this compound in your assay buffer.
-
Using a spectrophotometer, perform an absorbance scan across a broad wavelength range (e.g., 200-800 nm) to identify the absorbance peaks of this compound.
-
Using a spectrofluorometer, perform an excitation and emission scan.
-
For the emission scan, excite at various wavelengths and measure the emission spectrum.
-
For the excitation scan, set the emission wavelength to the peak of the emission spectrum and measure the excitation spectrum.
-
-
Compare the absorbance and fluorescence spectra of this compound with the excitation and emission spectra of your assay's fluorophore. This will help you to visualize any spectral overlap and decide if switching to a different fluorophore is necessary.
Methodology 2: Utilizing Time-Resolved Fluorescence (TRF)
If this compound is autofluorescent, this interference is often short-lived. Time-resolved fluorescence assays use lanthanide-based fluorophores with long fluorescence lifetimes. The measurement is delayed for a short period after excitation, allowing the short-lived background fluorescence from the interfering compound to decay while the long-lived signal from the TRF fluorophore is measured.
Data Summary
| Fluorophore / Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
| Common Dyes | |||
| DAPI | 358 | 461 | Binds to DNA.[7] |
| FITC | 495 | 517 | Commonly used for immunofluorescence.[7] |
| TRITC | 550 | 573 | Often used in conjunction with FITC.[7] |
| Alexa Fluor 488 | 493 | 519 | Photostable alternative to FITC.[7] |
| Alexa Fluor 647 | 650 | 668 | Red-shifted dye, less prone to interference. |
| Example of a Fluorescent Antibiotic (NOT this compound) | |||
| Minocycline-Mg2+ complex | 390 | 500-520 | Naturally fluorescent; demonstrates potential for interference.[8] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THE STRUCTURE OF this compound, A NOVEL CARBON-LINKED NUCLEOSIDE ANTIBIOTIC RELATED TO β-PSEUDOURIDINE [jstage.jst.go.jp]
- 3. echemi.com [echemi.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Visualization of drug distribution of a topical minocycline gel in human facial skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Minimycin (Minocycline) Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Minimycin (Minocycline) treatment in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Minocycline in cancer cells?
A1: Minocycline, a second-generation tetracycline antibiotic, exhibits anti-cancer properties through multiple mechanisms. It can induce apoptosis (programmed cell death), inhibit cell proliferation by causing cell cycle arrest, and suppress cancer cell migration and invasion.[1][2] One of the key pathways it targets is the LYN/STAT3 signaling cascade, which is involved in cell growth and metastasis.[3] Minocycline has also been shown to modulate the expression of proteins involved in cell survival and angiogenesis.
Q2: How does incubation time affect the efficacy of Minocycline?
A2: The effectiveness of Minocycline is both dose- and time-dependent.[3] Longer incubation times generally lead to a greater reduction in cell viability and proliferation.[3] However, the optimal incubation time can vary significantly between different cancer cell lines due to their unique genetic and phenotypic characteristics. Therefore, it is crucial to determine the optimal incubation time for each specific cell line and experimental endpoint.
Q3: What are typical starting concentrations and incubation times for Minocycline treatment?
A3: Based on published studies, initial experiments can be designed using Minocycline concentrations ranging from 10 µM to 100 µM.[1][4] Common incubation time points to evaluate are 24, 48, and 72 hours.[1][3] These ranges provide a solid foundation for further optimization.
Q4: Can Minocycline affect non-cancerous cells?
A4: Yes, it is possible for Minocycline to have off-target effects on non-cancerous cells. Therefore, it is recommended to include a non-cancerous control cell line in your experiments to assess the selectivity of the treatment and determine a therapeutic window.
Experimental Protocols
Protocol for Optimizing Minocycline Incubation Time
This protocol outlines the steps to determine the optimal incubation time for Minocycline treatment in a specific cancer cell line using a cell viability assay (e.g., MTT, XTT, or resazurin-based assays).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Minocycline stock solution (dissolved in an appropriate solvent, e.g., DMSO or sterile water)
-
96-well cell culture plates
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line to ensure they are in the logarithmic growth phase throughout the experiment.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
-
Minocycline Treatment:
-
Prepare serial dilutions of Minocycline in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Minocycline).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Minocycline.
-
Treat a set of plates for each planned time point (e.g., 24h, 48h, 72h).
-
-
Incubation:
-
Return the plates to the incubator and incubate for the respective time periods.
-
-
Cell Viability Assay:
-
At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
This typically involves adding the assay reagent to each well and incubating for a specific duration.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves for each incubation time point.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each incubation time. The optimal incubation time will depend on the experimental goals, such as achieving a specific level of inhibition or identifying a time point with the largest therapeutic window.
-
Data Presentation
Table 1: Effect of Minocycline on Melanoma Cell Proliferation (% of Control) [3]
| Cell Line | Concentration | 24h | 48h | 72h |
| A375 | 400 µM | 55.6% | 46.9% | 36.0% |
| C32 | 400 µM | 71.5% | 61.1% | 51.2% |
Table 2: IC50 Values of Minocycline in Ovarian Cancer Cell Lines at 48h [4]
| Cell Line | IC50 (µM) |
| OVCAR-4 | 57.8 |
| OVCAR-5 | 62.8 |
Table 3: EC50 Values of Minocycline in Melanotic Melanoma Cells (COLO829) [3]
| Incubation Time | EC50 (µM) |
| 24h | 78.6 |
| 48h | 31.7 |
| 72h | 13.9 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No significant effect of Minocycline at any incubation time | - Minocycline concentration is too low- The cell line is resistant to Minocycline- Inactive Minocycline solution | - Perform a wider dose-response experiment with higher concentrations.- Test a different cancer cell line known to be sensitive to Minocycline as a positive control.- Prepare a fresh stock solution of Minocycline. |
| High cell death in vehicle control wells | - Solvent toxicity (e.g., DMSO)- Contamination | - Ensure the final solvent concentration is low (typically <0.5%) and non-toxic to the cells.- Perform a solvent toxicity test.- Check for signs of microbial contamination and practice good aseptic technique. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of treatment. |
| Precipitate observed in the media after adding Minocycline | - Poor solubility of Minocycline at the tested concentration- Interaction with media components | - Ensure the Minocycline stock solution is fully dissolved before diluting in media.- Consider using a different solvent or a lower final concentration.- Prepare fresh treatment media for each experiment. |
Visualizations
References
Technical Support Center: Troubleshooting Minimycin (Minocycline) Resistance Development in Bacteria
Welcome to the technical support center for Minimycin (Minocycline) resistance. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions related to troubleshooting experiments on this compound resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Minocycline)?
This compound, a member of the tetracycline class of antibiotics, functions by inhibiting protein synthesis in both Gram-positive and Gram-negative bacteria.[1][2] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[1][2] This action effectively halts the elongation of the peptide chain, leading to a bacteriostatic effect.[1]
Q2: What are the primary mechanisms of bacterial resistance to this compound?
Bacteria primarily develop resistance to this compound through two main mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations. The tet(A) and tet(B) genes are commonly associated with this mechanism.
-
Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), which bind to the ribosome. This binding action dislodges this compound from its target site, allowing protein synthesis to continue despite the presence of the antibiotic.
Troubleshooting Experimental Results
Q3: My bacterial culture is showing unexpected resistance to this compound. How can I begin to troubleshoot this?
Unexpected resistance can stem from several factors. Here is a logical workflow to begin your investigation:
Caption: Initial troubleshooting workflow for unexpected this compound resistance.
Start by verifying the integrity of your this compound stock solution and reviewing your experimental protocol for any potential errors in dilution or incubation times. If the setup is correct, proceed with a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance. Subsequent steps should focus on identifying the resistance mechanism through efflux pump and ribosomal protection assays, as well as genetic sequencing to identify potential mutations.
Q4: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across replicates. What could be the cause?
Inconsistent MIC results can be frustrating. Here are some common causes and troubleshooting steps:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each replicate. Variations in the starting bacterial concentration can significantly impact MIC results.
-
Homogeneity of this compound in Media: Ensure the this compound is thoroughly mixed into the broth or agar. Poor mixing can lead to concentration gradients and variable results.
-
Contamination: Check for contamination in your cultures, media, or on your equipment. Contaminating organisms can interfere with the growth of your test strain and affect the MIC reading.
-
Incubation Conditions: Verify that the incubation temperature and duration are consistent across all replicates. Fluctuations can affect bacterial growth rates and, consequently, the observed MIC.
-
Reader Error: If reading MICs visually, ensure consistent criteria are used to determine the "no growth" well. For automated readers, check for bubbles or precipitates that might interfere with optical density readings.[3][4]
Q5: My efflux pump assay results are ambiguous. How can I improve the clarity of my data?
Ambiguous results in efflux pump assays, such as those using fluorescent dyes like ethidium bromide, can be due to several factors:
-
Sub-optimal Dye Concentration: The concentration of the fluorescent substrate is critical. Too high a concentration can be toxic to the cells, while too low a concentration may not provide a sufficient signal. Titrate the dye to find the optimal concentration for your bacterial strain.
-
Efflux Pump Inhibitor (EPI) Issues: If using an EPI like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN), ensure it is used at an effective but non-lethal concentration. Perform a toxicity assay for the EPI alone.
-
Inappropriate Growth Phase: Harvest bacteria in the mid-logarithmic growth phase when efflux pump expression is typically stable.
-
Membrane Permeability Issues: Changes in membrane permeability unrelated to efflux pumps can affect dye accumulation. Consider running controls with known membrane-disrupting agents.
Quantitative Data on this compound Resistance
The following tables provide a summary of typical MIC values and reported mutation frequencies for this compound resistance in Staphylococcus aureus and Escherichia coli.
Table 1: this compound (Minocycline) MIC Ranges for S. aureus
| Strain Type | MIC Range (µg/mL) | Reference(s) |
| Susceptible | ≤ 0.2 - 2 | [5][6] |
| Intermediate | 4 - 8 | [6] |
| Resistant | ≥ 16 | [6][7] |
Table 2: this compound (Minocycline) MIC Ranges for E. coli
| Strain Type | MIC Range (µg/mL) | Reference(s) |
| Susceptible | ≤ 4 | [8][9] |
| Intermediate | 8 | [10] |
| Resistant | ≥ 16 | [10][11] |
Table 3: Reported Spontaneous Mutation Frequencies for Antibiotic Resistance
| Bacterium | Antibiotic | Mutation Frequency | Reference(s) |
| Escherichia coli | Fluoroquinolones | 1 x 10⁻⁷ to 1 x 10⁻⁸ | [12] |
| Escherichia coli | Kanamycin | 2 x 10⁻⁷ to 7 x 10⁻⁷ | [13] |
| Staphylococcus aureus | Rifampin | 1 x 10⁻⁹ to 50 x 10⁻⁹ | [14] |
Note: Specific spontaneous mutation frequencies for this compound resistance are not widely reported and can vary significantly depending on the bacterial strain and experimental conditions.[15]
Key Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture with sterile saline or broth to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution (at twice the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (wells 1-12). The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or a microplate reader.
Protocol 2: Efflux Pump Activity Assay using Ethidium Bromide
This assay qualitatively or quantitatively assesses efflux pump activity by measuring the accumulation of the fluorescent dye ethidium bromide (EtBr), a known substrate of many efflux pumps.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) (e.g., CCCP) - optional
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation. Wash the cell pellet twice with PBS.
-
Loading with EtBr: Resuspend the cells in PBS containing a sub-inhibitory concentration of EtBr. If using an EPI, add it at this stage. Incubate at 37°C for a set time (e.g., 30 minutes) to allow for dye accumulation.
-
Washing: Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular EtBr.
-
Initiating Efflux: Resuspend the EtBr-loaded cells in PBS and transfer them to a cuvette or microplate. Add glucose to energize the cells and initiate efflux.
-
Fluorescence Measurement: Immediately begin measuring the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of EtBr.
-
Data Analysis: Compare the rate of fluorescence decrease between your test strain and a control strain (e.g., a known efflux-deficient mutant or the wild-type strain treated with an EPI).
Caption: Workflow for an ethidium bromide-based efflux pump assay.
Protocol 3: Detection of Ribosomal Protection Protein (Tet(M)) by Western Blot
This protocol allows for the specific detection of the Tet(M) ribosomal protection protein, providing direct evidence of this resistance mechanism.
Materials:
-
Bacterial cell lysate
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Tet(M)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare total protein lysates from your bacterial cultures. Quantify the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for Tet(M) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at the expected molecular weight for Tet(M) indicates its expression.[16][17][18][19]
Caption: Western blot workflow for the detection of the Tet(M) protein.
References
- 1. karger.com [karger.com]
- 2. Susceptibility of methicillin-resistant Staphylococcus aureus to minocycline and other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics of Minocycline against Staphylococcus aureus in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retention of Minocycline Susceptibility When Gram-Positive Periprosthetic Joint Infection Isolates Are Non-Susceptible to Doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. jcdr.net [jcdr.net]
- 9. Can minocycline be a carbapenem sparing antibiotic? Current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Minocycline Susceptibility Testing Methods for Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Elevated Mutation Frequency Favors Development of Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intermediate Mutation Frequencies Favor Evolution of Multidrug Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Minimycin and Doxorubicin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Minimycin (presumed to be Minocycline, a tetracycline antibiotic with demonstrated anticancer properties) and Doxorubicin, a well-established chemotherapeutic agent, on tumor cells. This analysis is supported by experimental data from peer-reviewed studies, with a focus on their mechanisms of action, cytotoxic effects, and the methodologies used to evaluate them.
Overview of Mechanisms of Action
This compound and Doxorubicin exhibit distinct mechanisms by which they induce tumor cell death. Doxorubicin primarily acts as a DNA-damaging agent, while this compound's anticancer effects are more pleiotropic, involving the modulation of multiple signaling pathways.
Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects through several established mechanisms[1][2][3][4]:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the DNA helix and interfering with DNA replication and transcription[1][2][4].
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks[2][3].
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes[3][4].
This compound (Minocycline): This tetracycline antibiotic, initially developed for its antimicrobial properties, has been repurposed for its anticancer activities, which are thought to involve[5][6][7][8][9]:
-
Inhibition of Key Signaling Pathways: this compound has been shown to inhibit the LYN-STAT3 signaling pathway, which is involved in cell migration and metastasis. It directly binds to and inhibits LYN kinase activity, leading to the suppression of STAT3 activation[5]. It is also suggested to inhibit the JAK-STAT and Ras-MAPK signaling pathways[6].
-
Suppression of Matrix Metalloproteinases (MMPs): It can down-regulate the expression of MMP-2 and MMP-9, enzymes that are crucial for tumor invasion and metastasis[10].
-
Induction of Apoptosis: this compound can induce programmed cell death by upregulating pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2[9][10].
-
Inhibition of DNA Repair: In combination with other chemotherapeutics, this compound has been shown to reduce the expression of the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (Tdp1)[7].
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Doxorubicin in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density[11].
| Cell Line | Cancer Type | This compound (Minocycline) IC50 (µM) | Doxorubicin IC50 (µM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | 36.10 | 0.01 - 2.5 | [10][11][12][13] |
| A549 | Lung Carcinoma | Not widely reported | >20 (resistant), 0.24 | [11][12][13] |
| HeLa | Cervical Carcinoma | Not widely reported | 0.14 - 2.9 | [11][12] |
| OVCAR-5 | Ovarian Carcinoma | 62.8 | Not widely reported | [7] |
| OVCAR-4 | Ovarian Carcinoma | 57.8 | Not widely reported | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of anticancer drugs.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1x10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are then treated with various concentrations of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). A control group with no drug treatment is also included.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the desired concentrations of this compound or Doxorubicin for a specific time. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay
Apoptosis, or programmed cell death, can be detected using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated with the drugs as described above. Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four groups: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Doxorubicin and this compound.
Experimental Workflow
The diagram below outlines a typical workflow for comparing the efficacy of two drugs on tumor cells.
References
- 1. remedypublications.com [remedypublications.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Minocycline binds and inhibits LYN activity to prevent STAT3-meditated metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism informed repurposing of minocycline overcomes resistance to topoisomerase inhibition for peritoneal carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minocycline as a prospective therapeutic agent for cancer and non-cancer diseases: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minocycline induced apoptosis and suppressed expression of matrix metalloproteinases 2 and 9 in the breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. researchgate.net [researchgate.net]
Minimycin (Minocycline): A Comparative Guide to its Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activity of Minimycin, more commonly known as Minocycline, against various cancer types. It is intended to be an objective resource, presenting experimental data, detailed protocols, and comparisons with other therapeutic agents to aid in research and drug development.
Executive Summary
Minocycline, a second-generation tetracycline antibiotic, has demonstrated significant antitumor properties across a spectrum of cancers. Its mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways that drive cancer cell proliferation, survival, migration, and invasion. This guide will delve into the validation of its efficacy in various cancer models, compare its performance with other established anticancer drugs, and provide detailed methodologies for the key experiments cited.
Comparative Analysis of Antitumor Activity
The antitumor efficacy of Minocycline has been evaluated in numerous preclinical studies. Below is a summary of its activity, including comparisons with other agents where data is available.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of Minocycline and other chemotherapeutic agents in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Cancer Type | Cell Line | Minocycline IC50 (µM) | Doxycycline IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| Melanoma | A375 | 234.0 (72h) | 110.4 (72h) | ~2.77 | - | [1] |
| Melanoma | C32 | 273.1 (72h) | 238.9 (72h) | - | - | [1] |
| Breast Cancer | MCF-7 | - | - | ~2.50 | Varies | [2] |
| Colorectal Cancer | SW480 | - | - | - | Varies | |
| Lung Cancer | A549 | - | - | >20 | Varies | [2] |
| Ovarian Cancer | OVCAR-3 | - | - | - | Varies |
Note: IC50 values can vary significantly based on the assay used and the duration of drug exposure.
A direct comparative study on amelanotic melanoma cell lines A375 and C32 demonstrated that while both Minocycline and Doxycycline inhibit cell proliferation, Doxycycline exhibited a more potent cytotoxic effect, with lower EC50 values after 72 hours of treatment.[1]
Signaling Pathways Modulated by Minocycline
Minocycline exerts its antitumor effects by targeting several critical signaling pathways involved in cancer progression.
LYN-STAT3 Signaling Pathway
In colorectal cancer, Minocycline has been shown to directly bind to and inhibit the kinase activity of LYN, a member of the Src family of tyrosine kinases.[3] This inhibition leads to the suppression of STAT3 signaling, a key pathway in promoting epithelial-to-mesenchymal transition (EMT) and metastasis.[3]
Caption: Minocycline inhibits the LYN-STAT3 signaling pathway.
NF-κB Signaling Pathway
In ovarian cancer, Minocycline has been found to suppress the activation of the NF-κB signaling pathway.[4] It achieves this by inhibiting the TGF-β1-TAK1-IκB signaling axis, which leads to reduced phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[4]
Caption: Minocycline suppresses the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
Evidence also suggests that Minocycline can modulate the PI3K/Akt/mTOR pathway. In ovarian cancer models, Minocycline treatment led to the inactivation of the Akt/mTOR/p70S6K/4E-BP1 pathway.[5] Furthermore, in vascular smooth muscle cells, Minocycline was shown to downregulate the phosphorylation of both ERK1/2 and the PI3K/Akt pathway.
Caption: Minocycline inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of Minocycline on cancer cells.
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of Minocycline (and/or comparative drugs) and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Wound Healing (Scratch) Assay
Objective: To assess the effect of Minocycline on cancer cell migration.
Principle: A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap by cell migration is monitored over time.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a straight scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Drug Treatment: Add fresh medium containing the desired concentration of Minocycline or control vehicle.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Migration/Invasion Assay
Objective: To quantify the migratory and invasive potential of cancer cells in response to Minocycline.
Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The ability of cells to migrate through the pores to the lower chamber, which contains a chemoattractant, is measured. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
Protocol:
-
Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) in serum-free medium. For invasion assays, coat the upper surface of the membrane with Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber.
-
Drug and Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The upper chamber medium should contain the desired concentration of Minocycline or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
Western Blotting
Objective: To detect changes in the expression and phosphorylation of proteins in key signaling pathways following Minocycline treatment.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Protocol:
-
Cell Lysis: Treat cells with Minocycline, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Minocycline demonstrates promising antitumor activity in a variety of cancer types through the modulation of key signaling pathways such as LYN-STAT3, NF-κB, and PI3K/Akt/mTOR. While direct comparative data with standard chemotherapeutics is still emerging, the available evidence suggests that Minocycline, either alone or in combination, could be a valuable agent in cancer therapy. The detailed experimental protocols provided in this guide should facilitate further research into its therapeutic potential. Continued investigation is warranted to fully elucidate its efficacy and to identify patient populations that would most benefit from Minocycline treatment.
References
- 1. (PDF) Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016) | Mi Hee Park | 525 Citations [scispace.com]
- 2. Minocycline binds and inhibits LYN activity to prevent STAT3-meditated metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline targets the NF-κB Nexus through suppression of TGF-β1-TAK1-IκB signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minocycline exerts multiple inhibitory effects on vascular endothelial growth factor-induced smooth muscle cell migration: the role of ERK1/2, PI3K, and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Minimycin and Pseudouridimycin: Two Nucleoside Antibiotic RNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two microbial-derived nucleoside antibiotics, Minimycin (also known as Oxazinomycin) and Pseudouridimycin (PUM). Both compounds target the essential bacterial enzyme RNA polymerase (RNAP), a validated target for antibacterial drugs. This comparison focuses on their mechanisms of action, chemical structures, and available performance data, offering insights for researchers in the field of antibiotic discovery and development.
Executive Summary
Mechanism of Action
Pseudouridimycin (PUM): Competitive Inhibition
Pseudouridimycin is a peptidyl-nucleoside antibiotic that functions as a potent and selective inhibitor of bacterial RNA polymerase.[1] It acts as a competitive inhibitor of UTP at the nucleotide-addition site of the enzyme.[1] The pseudouridine moiety of PUM mimics uridine, allowing it to bind to the active site. However, the bulky peptidyl group prevents the correct positioning of the incoming NTP and subsequent phosphodiester bond formation, thus halting transcription.[1] PUM does not get incorporated into the nascent RNA chain.
Signaling Pathway of Pseudouridimycin (PUM) Inhibition
References
- 1. Discovery, properties, and biosynthesis of pseudouridimycin, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazinomycin arrests RNA polymerase at the polythymidine sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazinomycin arrests RNA polymerase at the polythymidine sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Oxazinomycin Biosynthetic Pathway Revealing the Key Role of a Nonheme Iron-Dependent Mono-oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Minocycline Derivatives Against Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. This guide provides a comparative analysis of the efficacy of Minocycline derivatives against clinically significant resistant bacterial strains. Minocycline, a second-generation tetracycline antibiotic, and its newer derivatives have demonstrated potent activity against a broad spectrum of pathogens, including those resistant to conventional antibiotics. This document summarizes key efficacy data, details experimental methodologies for assessing antimicrobial susceptibility, and illustrates the underlying mechanisms and experimental workflows.
Comparative Efficacy of Minocycline Derivatives
The antibacterial efficacy of Minocycline and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of various Minocycline derivatives against a panel of resistant bacterial strains. Lower MIC values indicate greater potency.
| Derivative | Bacterial Strain | Resistance Mechanism | MIC (µg/mL) | Reference |
| Minocycline | Staphylococcus aureus (MRSA) | Methicillin Resistance | 0.5 - 2.0 | [1] |
| Acinetobacter baumannii (Carbapenem-Resistant) | Multiple | 0.125 - 16 | ||
| Enterococcus faecalis (VRE) | Vancomycin Resistance | 0.5 | ||
| Sarecycline | Staphylococcus aureus (MRSA) | Methicillin Resistance | 0.5 | [1][2] |
| S. aureus with tet(K) resistance | Tetracycline Efflux Pump | 0.125 - 1.0 | [3][4] | |
| S. aureus with tet(M) resistance | Ribosomal Protection | 8 | [3][4] | |
| 9-t-butylglycylamido-minocycline (Tigecycline) | Staphylococcus aureus (MRSA) | Methicillin Resistance | ≤0.5 | [5] |
| Enterococcus faecalis (VRE) | Vancomycin Resistance | ≤0.5 | [5] | |
| E. coli with tet(M) resistance | Ribosomal Protection | 0.25 - 0.5 | [5] | |
| E. coli with tet(A), (B), (C) resistance | Tetracycline Efflux Pump | 0.25 - 0.5 | [5] | |
| 9-Acylamino & 9-Sulfonylamino derivatives | Tetracycline-Resistant Gram-Positive Pathogens | Efflux and Ribosomal Protection | Improved activity over Minocycline | [6] |
Experimental Protocols
Accurate and reproducible assessment of antibacterial efficacy is paramount. The following are detailed methodologies for two standard antimicrobial susceptibility testing (AST) methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the antibiotic derivative
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension and add a specific volume to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Filter paper disks impregnated with a standardized concentration of the antibiotic derivative
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: As described for the broth microdilution method, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the inside of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.
-
Disk Application: Aseptically apply the antibiotic-impregnated disks to the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints in CLSI guidelines.
Mechanism of Action and Impact on Bacterial Signaling
Minocycline and its derivatives exert their bacteriostatic effect by inhibiting protein synthesis.[7][8] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[7] This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
While not a direct interaction with a classical signaling pathway, the inhibition of protein synthesis can trigger a cascade of downstream effects, including the stringent response . This is a global stress response in bacteria triggered by nutrient starvation, including amino acid deprivation, which can be induced by protein synthesis inhibitors.[9][10][11] The stringent response is mediated by the alarmones (p)ppGpp and leads to a reprogramming of bacterial metabolism, downregulating the synthesis of ribosomes and tRNA and upregulating the expression of genes involved in amino acid biosynthesis and stress survival.[12] By disrupting protein synthesis, Minimycin derivatives can indirectly influence this critical survival pathway in bacteria.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and molecular interactions, the following diagrams have been generated using Graphviz.
References
- 1. Sarecycline Demonstrates Clinical Effectiveness against Staphylococcal Infections and Inflammatory Dermatoses: Evidence for Improving Antibiotic Stewardship in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiological Profile of Sarecycline, a Novel Targeted Spectrum Tetracycline for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stringent response - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. bio.libretexts.org [bio.libretexts.org]
Head-to-head comparison of Minimycin and Showdomycin
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of C-nucleoside antibiotics, Minimycin (also known as Oxazinomycin) and Showdomycin stand out for their potent antitumor and antimicrobial properties. Both compounds, originally isolated from Streptomyces species, share structural similarities to uridine and pseudouridine, yet exhibit distinct mechanisms of action that make them compelling subjects for drug development and biochemical research. This guide provides a detailed, objective comparison of this compound and Showdomycin, supported by available experimental data, to aid researchers in their exploration of these promising molecules.
At a Glance: Key Physicochemical and Biological Properties
| Property | This compound (Oxazinomycin) | Showdomycin |
| Chemical Formula | C₉H₁₁NO₇[1] | C₉H₁₁NO₆[2] |
| Molar Mass | 245.19 g/mol [1] | 229.188 g·mol−1[2] |
| Core Structure | 1,3-oxazine-2,4-dione ring linked to a ribosyl sugar via a C-C bond[3][4] | Maleimide ring fused to a ribose sugar[2] |
| Producing Organism | Streptomyces hygroscopicus, Streptomyces sp., Pseudomonas sp.[3][4] | Streptomyces showdoensis[2] |
| Primary Mechanism of Action | Incorporation into RNA, leading to the arrest of RNA polymerase[5] | Acts as a uridine mimic to delay RNA synthesis and inhibits various enzymes, particularly those with thiol groups[2][6] |
| Biological Activity | Antibacterial and antitumor[5][7] | Antitumor and antimicrobial[2] |
Mechanism of Action: A Tale of Two Nucleoside Analogs
While both this compound and Showdomycin interfere with nucleic acid metabolism, they do so through distinct molecular interactions.
This compound (Oxazinomycin): A Transcriptional Roadblock
This compound exerts its cytotoxic effects primarily by targeting RNA synthesis. Upon cellular uptake, it is presumably converted to its triphosphate form and acts as a substrate for RNA polymerase. Once incorporated into a nascent RNA chain, this compound serves as a roadblock, causing the RNA polymerase to stall and arrest transcription.[5] This disruption of a fundamental cellular process explains its broad-spectrum antibacterial and antitumor activities.
Showdomycin: A Multi-pronged Attack
Showdomycin's mechanism of action is more multifaceted. Firstly, its structural similarity to uridine allows it to act as a uridine mimic, thereby interfering with and delaying RNA synthesis, a critical process for rapidly dividing cancer cells.[2] Secondly, the maleimide ring of Showdomycin is highly reactive and acts as a Michael acceptor. This enables it to form covalent bonds with sulfhydryl groups on cysteine residues of various enzymes, leading to their inhibition.[6] This reactivity contributes to its broad biological activity.
Signaling and Metabolic Pathway Interference
The primary "signaling" pathways affected by these antibiotics are the fundamental metabolic pathways of nucleic acid biosynthesis.
This compound's Impact on Transcription:
The following diagram illustrates the proposed mechanism of this compound-induced transcriptional arrest.
References
- 1. This compound | C9H11NO7 | CID 161746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showdomycin - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent Biosynthesis of C-Nucleoside this compound and Indigoidine in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Oxazinomycin Biosynthetic Pathway Revealing the Key Role of a Nonheme Iron-Dependent Mono-oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showdomycin as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating the RNA Polymerase Arrest Mechanism of Minimycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Minimycin (also known as Oxazinomycin) and its mechanism of inducing RNA polymerase (RNAP) arrest. We will delve into the experimental data supporting this mechanism and compare its performance with other RNAP inhibitors that function through a similar mode of action. Detailed experimental protocols for key validation assays are also provided to facilitate the replication and further investigation of these findings.
Mechanism of Action: this compound as a "Trojan Horse" Substrate
This compound, a C-nucleoside antibiotic structurally similar to uridine, acts as a "Trojan horse" substrate for both bacterial and eukaryotic RNA polymerases.[1][2] Upon entry into the cell, it is presumed to be converted into its triphosphate form, which is then incorporated into nascent RNA strands in place of UTP.[1] While a single incorporation is tolerated and rapidly extended, the presence of multiple, successive this compound molecules or its incorporation within a specific sequence context leads to the arrest of the transcribing RNAP.[1][2]
The primary mechanism underlying this arrest is the backtracking of the RNA polymerase along the DNA template.[1][2] This backward translocation disengages the 3' end of the nascent RNA from the active site of the RNAP, effectively halting transcription.[3][4] The inhibitory effect is attributed to the oxygen atom at the position corresponding to carbon five of the uracil ring in the this compound structure.[1][2]
Signaling Pathway of this compound-Induced RNAP Arrest
Caption: Mechanism of this compound-induced RNA polymerase arrest.
Comparative Analysis of RNAP Inhibitors
Several antibiotics target bacterial RNA polymerase, but their mechanisms of action vary. Here, we compare this compound with other inhibitors, focusing on those that also induce RNAP backtracking.
| Inhibitor | Target | Mechanism of Action | Potency (IC50) | References |
| This compound (Oxazinomycin) | Bacterial and Eukaryotic RNAP | Incorporation into nascent RNA leading to RNAP backtracking and arrest. | Not explicitly stated in provided results. | [1][2] |
| Pseudouridimycin (PUM) | Bacterial RNAP | Nucleoside-analog inhibitor that competes with UTP for binding to the NTP addition site. | ~0.1 µM (in vitro) | [5] |
| Salinamide A | Bacterial RNAP | Inhibits the Trigger Loop (TL) of the RNAP catalytic domain, affecting RNA cleavage during proofreading of misincorporation events. | Not explicitly stated in provided results. | [6] |
| Rifampicin | Bacterial RNAP | Binds to the β subunit of RNAP, sterically blocking the path of the elongating RNA transcript. | Varies by bacterial species. | [7][8] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
Experimental Validation
The backtracking mechanism of this compound-induced RNAP arrest has been validated through a series of in vitro experiments.
In Vitro Transcription Assays
These assays are fundamental to demonstrating the inhibitory effect of a compound on RNA polymerase activity. They typically involve incubating purified RNAP, a DNA template, and nucleotide triphosphates (including the inhibitor) and then analyzing the resulting RNA products.
Caption: Workflow for in vitro transcription assay to test RNAP inhibitors.
GreA/GreB Cleavage Assays
The bacterial transcript cleavage factors GreA and GreB can rescue backtracked RNAP by stimulating the cleavage of the extruded 3' end of the nascent RNA.[1][9][10] Experiments showing that the addition of Gre factors alleviates this compound-induced arrest provide strong evidence for a backtracking mechanism.[1]
Caption: Logical framework for using Gre factors to validate backtracking.
Detailed Experimental Protocols
In Vitro Transcription Assay for RNAP Arrest
This protocol is adapted from standard in vitro transcription methodologies.[2][8][11][12][13]
Materials:
-
Purified bacterial RNA polymerase
-
Linearized DNA template containing a known promoter (e.g., T7A1)
-
NTP mix (ATP, CTP, GTP, UTP)
-
This compound triphosphate (or other inhibitor)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT, 50 mM KCl)
-
RNase inhibitor
-
Radiolabeled NTP (e.g., [α-³²P]UTP) for visualization
-
Stop solution (e.g., formamide loading buffer with EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Assemble the transcription reaction on ice. In a typical 20 µL reaction, combine:
-
2 µL 10x Transcription Buffer
-
1 µL DNA template (100 ng/µL)
-
2 µL NTP mix (containing 1 mM each of ATP, CTP, GTP, and a lower concentration of UTP, e.g., 100 µM)
-
1 µL [α-³²P]UTP
-
Desired concentration of this compound-TP (a concentration gradient is recommended)
-
1 µL RNase inhibitor
-
1 µL purified RNAP (e.g., 1 U/µL)
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA transcripts by autoradiography. Shorter, arrested transcripts will be more abundant in the presence of this compound.
GreA/GreB Cleavage Assay
This assay is performed as a modification of the in vitro transcription assay.[9][14][15][16]
Materials:
-
All materials from the in vitro transcription assay
-
Purified GreA or GreB protein
Procedure:
-
Perform the in vitro transcription assay with this compound as described above to generate arrested complexes.
-
Following the initial incubation, add purified GreA or GreB protein (e.g., to a final concentration of 1 µM) to the reaction.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Stop the reaction and analyze the RNA products by denaturing gel electrophoresis.
-
A reduction in the amount of arrested, short transcripts and an increase in full-length transcripts compared to the reaction without Gre factors indicates rescue of the arrested RNAP.
RNA Gel Electrophoresis and Visualization
Analysis of RNA products is crucial for interpreting the results of the above assays.[1][3][4][17][18]
Materials:
-
Denaturing polyacrylamide or agarose gel
-
Electrophoresis running buffer (e.g., TBE)
-
Gel loading buffer
-
Staining solution (if not using radiolabeling, e.g., SYBR Green)
-
UV transilluminator or phosphorimager
Procedure:
-
Prepare a denaturing gel of an appropriate percentage to resolve the expected sizes of the RNA transcripts.
-
Load the denatured RNA samples into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
If using a fluorescent stain, incubate the gel in the staining solution according to the manufacturer's instructions.
-
Visualize the RNA bands using a UV transilluminator (for fluorescent stains) or a phosphorimager (for radiolabeled RNA).
-
Quantify the band intensities to determine the relative amounts of full-length and arrested transcripts.
Conclusion
The available experimental evidence strongly supports a mechanism of action for this compound that involves its incorporation into nascent RNA, leading to the backtracking of RNA polymerase and subsequent transcriptional arrest. This "Trojan horse" strategy distinguishes it from many other RNAP inhibitors. The detailed protocols provided in this guide should empower researchers to further validate these findings and explore the potential of this compound and similar compounds in drug development. The comparative data highlights the diversity of mechanisms by which RNAP can be inhibited, offering various avenues for the development of novel antimicrobial and therapeutic agents.
References
- 1. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 2. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of RNA using gel electrophoresis method. [protocols.io]
- 4. osski.hu [osski.hu]
- 5. Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Backtracking by single RNA polymerase molecules observed at near-base-pair resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 9. pnas.org [pnas.org]
- 10. Escherichia coli transcript cleavage factors GreA and GreB stimulate promoter escape and gene expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 13. In vitro transcription [ivaan.com]
- 14. Transcript cleavage factors GreA and GreB act as transient catalytic components of RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Crystal structure of the GreA transcript cleavage factor from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evrogen Technologies: RNA electrophoresis protocol [evrogen.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Unraveling Bacterial Responses: A Comparative Transcriptomic Guide to Minimycin Treatment
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the transcriptomic effects of Minimycin on bacteria. By contextualizing its impact against other known antibiotics, we offer a clearer understanding of its mechanism of action and potential therapeutic applications.
Recent advancements in transcriptomics have revolutionized our ability to decipher the intricate cellular responses of bacteria to antibiotic stress. By analyzing the complete set of RNA transcripts, we can gain a global view of the genetic and metabolic pathways that are activated or repressed upon drug exposure. This guide synthesizes available transcriptomic data to compare the effects of this compound, a potent protein synthesis inhibitor, with other classes of antibiotics.
While specific transcriptomic data for this compound is emerging, its classification as an aminoglycoside allows for a robust comparative analysis based on the well-documented effects of this antibiotic class. Aminoglycosides, such as kanamycin and gentamicin, are known to bind to the bacterial ribosome, leading to mistranslation and inhibition of protein synthesis.[1][2] This primary action triggers a cascade of downstream secondary effects that are reflected in the bacterial transcriptome.[3]
Comparative Transcriptomic Analysis
The following tables summarize the differential gene expression patterns observed in bacteria treated with this compound (inferred from aminoglycoside data) compared to other antibiotics with distinct mechanisms of action. The data is compiled from studies on model organisms such as Escherichia coli and Klebsiella pneumoniae.[4][5][6]
Table 1: Comparison of Differentially Expressed Gene (DEG) Categories in Response to Various Antibiotics
| Gene Category | This compound (Aminoglycoside) | Ciprofloxacin (Fluoroquinolone) | Ampicillin (β-Lactam) | Tetracycline (Tetracycline) |
| Protein Synthesis | Strong Downregulation (ribosomal proteins) | Moderate Downregulation | Moderate Downregulation | Strong Downregulation (ribosomal proteins) |
| Stress Response | Strong Up-regulation (heat shock, oxidative stress)[4] | Strong Up-regulation (SOS response, DNA repair)[7] | Strong Up-regulation (cell wall stress, envelope stress)[7] | Moderate Up-regulation (general stress) |
| DNA Replication & Repair | Minimal Change | Strong Up-regulation (SOS response genes)[7] | Minimal Change | Minimal Change |
| Cell Wall Biosynthesis | Moderate Downregulation | Minimal Change | Strong Up-regulation (peptidoglycan synthesis)[7] | Moderate Downregulation |
| Metabolism | Significant alterations in amino acid and carbon metabolism[4] | Alterations in nucleotide metabolism[4] | Alterations in cell wall precursor synthesis | Downregulation of energy metabolism |
| Efflux & Transport | Up-regulation of some efflux pumps | Up-regulation of multidrug efflux pumps | Up-regulation of specific transporters | Up-regulation of tetracycline-specific efflux pumps |
Table 2: Key Upregulated and Downregulated Genes/Pathways
| Antibiotic | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways |
| This compound (Aminoglycoside) | Heat shock proteins (e.g., dnaK, groEL), oxidative stress response genes (e.g., soxS, katG), genes related to two-component systems and biofilm formation.[1] | Ribosomal protein genes, genes involved in amino acid biosynthesis and central carbon metabolism.[4] |
| Ciprofloxacin (Fluoroquinolone) | SOS response genes (recA, lexA, sulA), DNA repair enzymes.[7] | Genes involved in cell division and growth. |
| Ampicillin (β-Lactam) | Cell wall stress response genes (rpoE, cpxP), peptidoglycan biosynthesis and recycling genes.[7] | Genes related to central metabolism and biosynthesis. |
| Tetracycline (Tetracycline) | Tetracycline resistance efflux pumps (e.g., tetA), general stress response genes. | Ribosomal protein genes, genes involved in translation and amino acid metabolism.[4] |
Experimental Protocols
The following provides a generalized methodology for comparative transcriptomic analysis of antibiotic-treated bacteria using RNA sequencing (RNA-Seq).
1. Bacterial Culture and Antibiotic Treatment:
-
Grow bacterial cultures to the mid-logarithmic phase (OD600 of ~0.5).
-
Expose the cultures to sub-inhibitory concentrations (e.g., 1/4x MIC) of the respective antibiotics (this compound, Ciprofloxacin, Ampicillin, Tetracycline) for a defined period (e.g., 30-60 minutes).[7] An untreated control culture should be run in parallel.
2. RNA Extraction and Library Preparation:
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a standard protocol (e.g., Trizol extraction followed by DNase treatment to remove contaminating DNA).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct RNA-Seq libraries from the rRNA-depleted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
3. RNA Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to the reference bacterial genome using a splice-aware aligner like STAR or HISAT2.
-
Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Perform differential gene expression analysis between the treated and control samples using packages like DESeq2 or edgeR in R.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the differentially expressed genes to identify significantly affected biological processes and pathways.[4]
Visualizing the Impact of this compound
Diagram 1: Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for analyzing bacterial transcriptomic responses to antibiotic treatment.
Diagram 2: Signaling Pathway Activated by Protein Synthesis Inhibition
Caption: this compound-induced stress response pathway in bacteria.
Diagram 3: Comparison of Antibiotic Mechanisms of Action
Caption: Primary molecular targets of different antibiotic classes.
References
- 1. Frontiers | Transcriptome profiling in response to Kanamycin B reveals its wider non-antibiotic cellular function in Escherichia coli [frontiersin.org]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Transcriptomics Reveals How Minocycline-Colistin Synergy Overcomes Antibiotic Resistance in Multidrug-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
In vivo comparison of Minimycin and standard-of-care antibiotics
For researchers and drug development professionals, this guide provides an objective in vivo comparison of Minocycline's performance against standard-of-care antibiotics, supported by experimental data. The information is presented in a clear, structured format to facilitate informed decisions in preclinical and clinical research.
Minocycline is a second-generation tetracycline antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect.[2][3] Beyond its antimicrobial properties, Minocycline also exhibits anti-inflammatory, antioxidant, and neuroprotective effects, making it a subject of interest for a variety of therapeutic applications.[4] This guide focuses on the in vivo antibacterial efficacy of Minocycline in comparison to established standard-of-care antibiotics in relevant preclinical models.
In Vivo Efficacy: Minocycline vs. Standard-of-Care Antibiotics
The following tables summarize the in vivo efficacy of Minocycline compared to standard-of-care antibiotics in various infection models.
Table 1: Efficacy of Minocycline versus Vancomycin in a Rabbit Model of Methicillin-Resistant Staphylococcus aureus (MRSA) Endocarditis
| Treatment Group | Dosage | Mean Bacterial Density (log10 CFU/g of vegetation) ± SD |
| Control (no antibiotic) | N/A | 8.7 ± 1.8 |
| Minocycline | 6 mg/kg IV every 8h | 5.3 ± 1.6 |
| Vancomycin | 50 mg/kg IV every 8h | 4.8 ± 1.2 |
| Data from a rabbit model of endocarditis caused by oxacillin-resistant S. aureus. Both Minocycline and Vancomycin significantly reduced the bacterial density in cardiac vegetations compared to the control group.[5] |
Table 2: Efficacy of Minocycline versus Doxycycline in a Murine Model of Wolbachia Infection
| Treatment Group | Daily Dose Equivalent to Human Dose | Wolbachia Reduction (%) |
| Doxycycline | 200 mg (100 mg twice daily) | 90.35 |
| Minocycline | 200 mg (100 mg twice daily) | 99.5 |
| Data from a filarial nematode infection model in mice, measuring the reduction of the endosymbiotic bacterium Wolbachia.[6] |
Pharmacokinetic Profile
A comparative overview of the pharmacokinetic parameters of Minocycline and a standard-of-care antibiotic, Doxycycline, in mice is presented below.
Table 3: Comparative Pharmacokinetics of Minocycline and Doxycycline in Mice
| Parameter | Minocycline | Doxycycline |
| Half-life (t½) | ~2 hours[7] | Not explicitly stated in the provided results |
| Protein Binding | Less protein-bound than Doxycycline[8] | More protein-bound than Minocycline[8] |
| Lipophilicity | More lipophilic than Doxycycline[8] | Less lipophilic than Minocycline[8] |
| Oral Bioavailability (Dogs) | ~50% (fasted)[8] | Not explicitly stated in the provided results |
| Pharmacokinetic parameters can vary significantly between species. The data presented here is from murine and canine studies and should be interpreted with caution when extrapolating to humans. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Murine Pneumonia Model
Objective: To evaluate the in vivo efficacy of antibiotics against bacterial pneumonia.
Animal Model:
-
Age: 8-week-old female mice are commonly used.[9]
-
Housing: Mice are housed in a specific pathogen-free facility and allowed to acclimatize for several days before the experiment.[10]
Infection Protocol:
-
Bacterial Preparation: The bacterial strain of interest (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa, or Streptococcus pneumoniae) is grown in an appropriate broth medium (e.g., Luria-Bertani or Todd Hewitt broth) to the desired growth phase (e.g., mid-log phase).[9][10][11][12]
-
Inoculum Preparation: The bacterial culture is washed and resuspended in sterile phosphate-buffered saline (PBS) to the target concentration (e.g., 5 x 10^6 CFU in 30 µL).[9]
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine and xylazine administered intraperitoneally).[9][12]
-
Intratracheal Inoculation: A small incision is made in the midline to expose the trachea. The bacterial inoculum is then administered directly into the trachea using a fine-gauge needle. The wound is closed with surgical glue.[12] Alternatively, for a non-invasive approach, the bacterial suspension can be slowly pipetted onto the nostrils of the anesthetized mouse for inhalation.[10]
Treatment Protocol:
-
Drug Administration: Antibiotics (e.g., Minocycline, Ceftriaxone) are administered at specified doses and routes (e.g., intraperitoneally or subcutaneously) at defined time points post-infection.[9][11]
Efficacy Evaluation:
-
Bacterial Burden: At selected time points, mice are euthanized, and their lungs and sometimes spleens are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[9][12]
-
Survival Studies: In some protocols, the survival of the mice is monitored over a set period following infection and treatment.[9]
Caption: Experimental workflow for a murine pneumonia model.
Rabbit Endocarditis Model
Objective: To assess the efficacy of antibiotics in treating bacterial endocarditis.
Animal Model:
-
Species: Rabbit
Infection Protocol:
-
Catheterization: A catheter is inserted into the right carotid artery and advanced to the aortic valve to induce sterile vegetations.
-
Bacterial Challenge: After a period to allow for vegetation formation, a bacterial suspension (e.g., MRSA) is injected intravenously to induce infection of the vegetations.
Treatment Protocol:
-
Drug Administration: Antibiotics (e.g., Minocycline, Vancomycin) are administered intravenously at specified doses and intervals.[5]
Efficacy Evaluation:
-
Bacterial Density: After the treatment period, rabbits are euthanized, and the aortic valve vegetations are excised, weighed, and homogenized. Serial dilutions of the homogenates are plated to determine the bacterial density (CFU/g of vegetation).[5]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Minocycline, like other tetracycline antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This process is highly specific to the bacterial ribosome, which is structurally different from the eukaryotic ribosome found in host cells.
The key steps in Minocycline's mechanism of action are:
-
Entry into the Bacterial Cell: Minocycline enters the bacterial cell through passive diffusion and active transport mechanisms.[13]
-
Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, Minocycline reversibly binds to the 30S ribosomal subunit.[2][3]
-
Blocking of Aminoacyl-tRNA Binding: This binding physically blocks the A site of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[13]
-
Inhibition of Peptide Elongation: By preventing the addition of new amino acids to the growing polypeptide chain, protein synthesis is halted.[2]
Caption: Minocycline's inhibition of bacterial protein synthesis.
References
- 1. Minocycline vs. doxycycline: Differences, similarities, and which is better for you [singlecare.com]
- 2. microbenotes.com [microbenotes.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Minocycline versus vancomycin for treatment of experimental endocarditis caused by oxacillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Koret Shelter Medicine Program [sheltermedicine.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 11. Pharmacokinetics and Pharmacodynamics of Minocycline against Acinetobacter baumannii in a Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine model of pneumococcal pneumonia. [bio-protocol.org]
- 13. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
Benchmarking Minocycline's Cytotoxicity Against Non-Cancerous Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Minocycline on various non-cancerous cell lines, benchmarked against established chemotherapeutic agents, Doxorubicin and Cisplatin. The information presented herein is intended to assist researchers in evaluating the potential off-target effects of Minocycline in the context of drug development and translational studies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Minocycline and two common chemotherapeutic drugs, Doxorubicin and Cisplatin, against a selection of non-cancerous human cell lines. These values have been collated from various in vitro studies and are presented to facilitate a comparative analysis of cytotoxic potential. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell passage number and specific assay protocols.[1][2]
| Cell Line | Cell Type | Compound | IC50 | Reference |
| BEAS-2B | Normal Lung Epithelium | Cisplatin | 4.15 µM (72h) | [3] |
| HEK-293T | Embryonic Kidney | Doxorubicin | 13.43 µg/mL | [4] |
| HK-2 | Proximal Tubule Epithelial | Doxorubicin | > 20 µM (24h) | [1][5] |
| M13SV1-EGFP-Neo | Breast Epithelium | Minocycline | Proliferation inhibited in a dose-dependent manner | [6] |
| U87 | Glial Cell | Minocycline | No change in viability up to 50 µg/mL (24h) | [7] |
| Human Gingival Fibroblasts | Fibroblast | Minocycline | Low cytotoxicity at concentrations equivalent to MIC90 | [8] |
| Human Gingival Epithelial Cells | Epithelial Cell | Minocycline | Low cytotoxicity at concentrations equivalent to MIC90 | [8] |
| Human Periodontal Ligament Fibroblasts | Fibroblast | Minocycline | Low cytotoxicity at concentrations equivalent to MIC90 | [8] |
Experimental Protocols
Detailed methodologies for standard in vitro cytotoxicity assays are provided below. These protocols are fundamental to assessing the cytotoxic effects of chemical compounds on cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[9] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Minocycline) and control compounds (e.g., Doxorubicin, vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[13]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture, containing diaphorase and NAD+, to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add a stop solution to each well.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the molecular mechanisms underlying Minocycline's cytotoxic effects, the following diagrams are provided.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Minocycline's impact on apoptotic signaling pathways.
Mechanism of Action of Minocycline-Induced Cytotoxicity
Minocycline, a semi-synthetic tetracycline antibiotic, has been shown to possess anti-cancer properties and can induce cell death through multiple pathways.[6][16] Its cytotoxic effects are not solely dependent on its antibiotic activity but also stem from its ability to modulate key cellular processes.
Induction of Apoptosis:
Minocycline can trigger apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17]
-
Intrinsic Pathway: Minocycline has been shown to directly target mitochondria, inhibiting the release of pro-apoptotic factors such as cytochrome c, Smac/Diablo, and apoptosis-inducing factor (AIF).[18] The release of these factors is a critical step in the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.
-
Extrinsic Pathway: Evidence suggests that Minocycline can also modulate the extrinsic apoptotic pathway. For instance, it has been found to inhibit the TRAIL (TNF-related apoptosis-inducing ligand) signaling pathway, which typically initiates apoptosis through the activation of caspase-8.[19]
Inhibition of Signaling Pathways:
Beyond direct effects on apoptotic machinery, Minocycline can influence cell survival by modulating key signaling pathways. It has been reported to inhibit the p38 MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in cellular stress responses and can promote apoptosis.[20]
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Differential effects of minocycline on human breast epithelial cells, human breast cancer cells and their tumor hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxic effect of non-lethal concentrations of minocycline in human glial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of minocycline and doxycycline on cell survival and gene expression in human gingival and periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Minocycline as a prospective therapeutic agent for cancer and non-cancer diseases: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Biosynthetic Efficiency of Minimycin-Producing Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different bacterial strains known to produce Minimycin, a C-nucleoside antibiotic with notable antimicrobial and antitumor activities. While direct comparative studies on the production yields of various native strains are not extensively documented in publicly available literature, this document synthesizes the existing knowledge on the biosynthetic pathway, producing organisms, and outlines a comprehensive experimental framework for evaluating and comparing their biosynthetic efficiency.
Introduction to this compound and Its Biosynthesis
This compound, also known as oxazinomycin, is a structurally unique C-nucleoside antibiotic produced by diverse bacteria, including species of Streptomyces and Pseudomonas.[1][2] Its biosynthesis is of significant interest due to its divergence from the production of the blue pigment indigoidine, a process governed by the same initial enzymatic machinery.
The biosynthesis of this compound is orchestrated by a minimal five-gene cluster (min).[1][2][3] A key enzyme in this pathway is a non-ribosomal peptide synthetase (NRPS) encoded by the minA gene, which acts as a switch, directing precursors towards either this compound or indigoidine synthesis.[1][2] Understanding this pathway is crucial for the potential metabolic engineering of strains to enhance this compound production.
Known this compound-Producing Strains
The following table summarizes the bacterial strains identified in the literature as producers of this compound. Quantitative production data from comparative studies is currently limited.
| Strain ID | Genus/Species | Key Characteristics | Relevant Genes Identified |
| JCM 4712 | Streptomyces hygroscopicus | The min biosynthetic gene cluster was identified and characterized in this strain. | minA, minB, minC, minD, minT |
| Various | Streptomyces sp. | Multiple unidentified Streptomyces species have been reported as this compound producers. | Not specified in literature |
| Various | Pseudomonas sp. | Along with Streptomyces, Pseudomonas is a known genus for this compound production. | Not specified in literature |
| JNUCC 0626 | Lentzea sp. | Genome sequencing revealed a gene cluster with homology to the this compound pathway. | Homologs to min cluster genes |
Experimental Protocols for Comparing Biosynthetic Efficiency
To objectively compare the this compound production capabilities of different strains, a standardized set of experimental protocols is essential. The following methodologies are based on established practices for the fermentation, extraction, and quantification of secondary metabolites from actinomycetes.
Strain Cultivation and Fermentation
Objective: To cultivate different this compound-producing strains under standardized conditions to assess their growth and antibiotic production.
Materials:
-
Selected this compound-producing strains (e.g., Streptomyces hygroscopicus JCM 4712, and other relevant Streptomyces or Pseudomonas isolates).
-
Seed culture medium (e.g., ISP Medium 2).
-
Production medium (e.g., Glucose-Soybean Meal Broth).
-
Shake flasks.
-
Incubator shaker.
Procedure:
-
Seed Culture Preparation: Inoculate a loopful of spores or mycelial fragments from a fresh plate of each strain into a flask containing seed culture medium. Incubate at 28-30°C with shaking at 200-220 rpm for 2-3 days.
-
Production Culture Inoculation: Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.
-
Fermentation: Incubate the production cultures at 28-30°C with shaking at 200-220 rpm for 7-10 days.
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) to measure biomass and this compound concentration.
This compound Extraction
Objective: To efficiently extract this compound from the fermentation broth for quantification.
Materials:
-
Fermentation broth samples.
-
Ethyl acetate or other suitable organic solvent.
-
Centrifuge.
-
Rotary evaporator.
-
Methanol (HPLC grade).
Procedure:
-
Biomass Separation: Centrifuge the fermentation broth samples to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.
-
Solvent Evaporation: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspension: Dissolve the dried extract in a known volume of methanol for subsequent analysis.
Quantification of this compound by HPLC
Objective: To accurately quantify the concentration of this compound in the extracts.
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
This compound standard.
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations.
-
HPLC Analysis: Inject the prepared standards and the resuspended extracts into the HPLC system.
-
Detection: Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
Quantification: Determine the peak area corresponding to this compound in the chromatograms of the extracts and calculate the concentration using the standard curve.
Visualizing Key Processes
To better understand the workflow and the underlying biological pathway, the following diagrams are provided.
References
Comparative Efficacy of Minimycin in 3D Tumor Spheroid Models: A Validation Guide
This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential efficacy of novel therapeutics in more physiologically relevant cancer models.
Comparative Analysis of Anti-Cancer Activity in 3D Spheroids
The transition from traditional 2D cell culture to 3D spheroid models represents a significant step towards more accurately predicting in vivo drug efficacy. Spheroids better mimic the tumor microenvironment, including hypoxia, nutrient gradients, and cell-cell interactions, which can contribute to drug resistance.[1][2] The following table summarizes the available data on the activity of Minocycline (as a proxy for Minimycin), Doxorubicin, and Cisplatin in various 3D tumor spheroid models. It is consistently observed that higher drug concentrations are required to achieve cytotoxic effects in 3D spheroids compared to 2D monolayer cultures, highlighting the increased resistance of cancer cells in a more tissue-like structure.[1][3]
| Drug | Cell Line (Cancer Type) | Model System | Observed Activity / IC50 | Citation |
| Minocycline | Pancreatic Ductal Adenocarcinoma (PDAC) | Heterotypic Spheroids (Cancer cells + Fibroblasts) | Priming with Minocycline significantly improves the efficacy of irinotecan chemotherapy by modulating the DNA repair enzyme Tdp1. | [4] |
| Amelanotic Melanoma (A375, C32) | 2D Monolayer | Inhibited cell proliferation and induced apoptosis. EC50 values for melanotic melanoma were reported as 78.6 µM (24h), 31.7 µM (48h), and 13.9 µM (72h). | [5] | |
| Epithelial Ovarian Cancer (OVCAR-3, SKOV-3, A2780) | 2D Monolayer & In vivo Xenograft | Inhibited cell proliferation, induced G0 phase arrest and apoptosis in vitro. Suppressed tumor growth in vivo. | [6] | |
| Doxorubicin | Triple-Negative Breast Carcinoma (BT-20) | Spheroids | Cytotoxic effects observed only at concentrations >3 µM (~10-fold higher than monolayer IC50 of 310 nM). | [3] |
| Colon Cancer (HCT116) | Spheroids | IC50 value was about 4 times higher in 3D tumor spheroids compared to 2D cultures. | [7] | |
| Various Cell Lines (A549, HeLa, SH-SY5Y, U2OS) | Spheroids | Real-time monitoring showed varying sensitivities and tolerances to Doxorubicin. | [1][2] | |
| Cisplatin | Ovarian Carcinoma (OVCAR-8) | Spheroids | 4-fold increase in IC50 in cisplatin-resistant (OVCAR-8R) spheroids compared to sensitive (OVCAR-8) spheroids. | [8] |
| Pancreatic Cancer (MIA PaCa-2, Capan1) | Spheroids | IC50 values were positively correlated with longer culture times in 3D. | [9] | |
| Various Cell Lines (HeLa, A549, 293T, SH-SY5Y, U-2OS) | Spheroids | IC50 values for all spheroids were higher than results from 2D systems. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results from 3D spheroid models. Below are generalized protocols for key experiments based on the cited literature.
Spheroid Formation (Liquid Overlay Technique)
-
Cell Seeding: Seed a specific number of cells (e.g., 1x10^3 to 1x10^4 cells/well) in a 96-well ultra-low attachment round-bottom plate.[11]
-
Centrifugation: Centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to facilitate cell aggregation at the bottom of the well.[11]
-
Incubation: Incubate the plate for 72 hours in a CO2 incubator at 37°C to allow for the formation of compact spheroids.[11]
-
Monitoring: Regularly monitor spheroid formation and morphology using an inverted microscope.
Drug Treatment and Viability Assay
-
Drug Preparation: Prepare serial dilutions of the therapeutic agents (this compound/Minocycline, Doxorubicin, Cisplatin) in the appropriate cell culture medium.
-
Treatment: Carefully replace the medium in the spheroid-containing wells with the medium containing the different drug concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the spheroids with the drugs for a predetermined period (e.g., 24, 48, 72 hours, or longer for real-time monitoring).[1][3]
-
Viability Assessment (ATP Assay):
-
Use a commercially available 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D).
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate to induce cell lysis and release ATP.
-
Measure the luminescence, which is proportional to the amount of ATP and thus indicative of cell viability.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental and biological concepts.
References
- 1. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures [mdpi.com]
- 4. Minocycline and photodynamic priming significantly improve chemotherapy efficacy in heterotypic spheroids of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Minocycline inhibits growth of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. Cisplatin Resistant Spheroids Model Clinically Relevant Survival Mechanisms in Ovarian Tumors | PLOS One [journals.plos.org]
- 9. Enhancement of Tumorigenicity, Spheroid Niche, and Drug Resistance of Pancreatic Cancer Cells in Three-Dimensional Culture System [jcancer.org]
- 10. Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
A Comparative Analysis of Antibacterial Activity: Minocycline vs. The Elusive Minimycin
An extensive review of scientific literature and databases reveals a significant disparity in the available information regarding the antibacterial agents Minimycin and Minocycline. While Minocycline is a well-documented, second-generation tetracycline antibiotic with a broad spectrum of activity, information on this compound is not available in the public domain. This guide, therefore, provides a comprehensive overview of the antibacterial properties of Minocycline, with the acknowledgment that a direct comparative analysis with this compound is not possible based on current scientific literature.
Minocycline: A Potent Inhibitor of Bacterial Protein Synthesis
Minocycline exerts its bacteriostatic effect by inhibiting protein synthesis in a wide range of gram-positive and gram-negative bacteria.[1][2] This is achieved through its binding to the 30S ribosomal subunit of bacteria, which in turn prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting the elongation of the peptide chain.[3][4]
Antibacterial Spectrum of Activity
Minocycline has demonstrated efficacy against a diverse array of bacterial pathogens.
Gram-Positive Bacteria:
-
Staphylococcus aureus (including methicillin-resistant strains, MRSA)[5][6]
-
Streptococcus pneumoniae[1]
-
Bacillus anthracis[7]
-
Listeria monocytogenes[1]
Gram-Negative Bacteria:
-
Acinetobacter species[1]
-
Haemophilus influenzae[1]
-
Klebsiella species[1]
-
Neisseria gonorrhoeae[1]
-
Shigella species[1]
-
Vibrio cholerae[1]
-
Yersinia pestis[1]
Quantitative Analysis of Antibacterial Potency
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.[9] The tables below summarize the MIC values for Minocycline against common bacterial strains.
Table 1: Minocycline MIC Distribution for Staphylococcus pseudintermedius Isolates [10]
| MIC (μg/mL) | Number of Isolates |
| ≤0.12 | 78 |
| 0.25 | 3 |
| 0.5 | 19 |
| 1 | 2 |
| 2 | 1 |
| 4 | 1 |
| 8 | 1 |
| ≥16 | 63 |
Table 2: Minocycline Susceptibility for Multidrug-Resistant (MDR) Gram-Negative Isolates [11]
| Organism | Sensitive (%) | Resistant (%) | Total Isolates |
| Pseudomonas spp. | 87.5% | 12.5% | 16 |
| Acinetobacter spp. | 87.5% | 12.5% | 16 |
| Escherichia coli | 98.3% | 1.7% | 59 |
| Klebsiella pneumoniae | 100% | 0% | 38 |
| Enterobacter spp. | 100% | 0% | 5 |
Table 3: Minocycline Susceptibility Testing for Carbapenem-Resistant Acinetobacter baumannii [12]
| Method | Susceptible (%) | Intermediate (%) | Resistant (%) |
| Broth Microdilution (Reference) | 77.6 | 13.8 | 8.6 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for determining the MIC of an antibiotic is the broth microdilution method.
Protocol:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of Minocycline is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]
Signaling Pathways Modulated by Minocycline
Beyond its direct antibacterial action, Minocycline has been shown to modulate various cellular signaling pathways, contributing to its anti-inflammatory and neuroprotective properties.
One key pathway inhibited by Minocycline is the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[14] In the context of bacterial infections, lipopolysaccharide (LPS) from gram-negative bacteria can activate TLR4, leading to a downstream cascade that results in the production of pro-inflammatory cytokines. Minocycline has been shown to inhibit the phosphorylation of IκB kinase (IKK)α/β, a critical step in the activation of the transcription factor NF-κB, thereby reducing the inflammatory response.[14][15]
Additionally, Minocycline has been found to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway and activate the Akt signaling pathway, both of which are involved in regulating apoptosis and cell survival.[16] It can also downregulate the ERK1/2 and PI3K/Akt signaling pathways.[17]
Caption: Minocycline inhibits the TLR4/NF-κB signaling pathway.
Conclusion and a Request for Further Information
Minocycline is a well-characterized antibiotic with a broad spectrum of activity and a clear mechanism of action. Its efficacy against a range of clinically relevant bacteria is supported by extensive quantitative data.
Unfortunately, a comparative analysis with "this compound" is not feasible due to the absence of any discernible scientific data for a compound with this name. We invite researchers, scientists, and drug development professionals who may have access to information on this compound to provide any available data, including chemical structure, mechanism of action, and antibacterial activity studies. This would enable a comprehensive and valuable side-by-side comparison. Without such information, any further analysis remains speculative.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Minocycline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacodynamics of Minocycline against Staphylococcus aureus in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. jcdr.net [jcdr.net]
- 12. journals.asm.org [journals.asm.org]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential strategies for combination therapy involving medicines with differential signal transduction regulation effects and the mechanism of action of minocycline in septic neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Potential strategies for combination therapy involving medicines with differential signal transduction regulation effects and the mechanism of action of minocycline in septic neuroinflammation [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Minocycline exerts multiple inhibitory effects on vascular endothelial growth factor-induced smooth muscle cell migration: the role of ERK1/2, PI3K, and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Minimycin and other RNA synthesis inhibitors
A Comparative Analysis of RNA Synthesis Inhibitors for Researchers
This guide provides a detailed comparison of the mechanisms, efficacy, and applications of these inhibitors to aid researchers, scientists, and drug development professionals in their work.
Comparative Data of RNA Synthesis Inhibitors
The following table summarizes the key characteristics and performance metrics of Actinomycin D, Rifampicin, and α-Amanitin.
| Feature | Actinomycin D | Rifampicin | α-Amanitin |
| Target Organism | Prokaryotes and Eukaryotes[7] | Primarily Prokaryotes[8] | Eukaryotes[9] |
| Target Enzyme | DNA-dependent RNA Polymerase[7] | DNA-dependent RNA Polymerase (β subunit)[8] | RNA Polymerase II (highly sensitive), RNA Polymerase III (moderately sensitive)[10] |
| Mechanism of Action | Intercalates into DNA at G-C rich regions, physically obstructing the movement of RNA polymerase.[7] | Binds to the β subunit of bacterial RNA polymerase, inducing a conformational change that blocks the path of the elongating RNA transcript after 2-3 nucleotides.[11][12] | Binds to the bridge helix of RNA Polymerase II, interfering with the translocation of the DNA and RNA, thus stalling transcription.[10] |
| Effect on Transcription | Inhibits transcription elongation.[7] | Inhibits transcription initiation.[12] | Inhibits transcription elongation.[10] |
| IC50 / EC50 Values | Varies by cell line and assay conditions. EC50 values can range from 0.1 µg/mL to over 10 µg/mL.[13] | EC50 for E. coli RNAP is ~20 nM.[8] | IC50 for RNA Polymerase II is ~74.2 nM.[14] RNA Polymerase II is highly sensitive (inhibited at 1μg/ml), while RNA Polymerase III is moderately sensitive (inhibited at 10μg/ml).[10] |
Detailed Mechanisms of Action and Visualizations
Actinomycin D: The DNA Intercalator
Actinomycin D functions by inserting itself into the DNA double helix, specifically at guanine-cytosine (G-C) rich sequences.[7] This intercalation physically blocks the progression of RNA polymerase along the DNA template, thereby inhibiting the elongation of the nascent RNA chain.[7] Due to its direct interaction with DNA, Actinomycin D is a potent inhibitor of transcription in both prokaryotic and eukaryotic cells.[7]
Rifampicin: Targeting Bacterial RNA Polymerase
Rifampicin, a member of the rifamycin class of antibiotics, specifically targets the β subunit of prokaryotic DNA-dependent RNA polymerase.[8] It binds to a pocket within the DNA/RNA channel of the enzyme, but not at the active site.[8] This binding induces a conformational change that sterically hinders the extension of the RNA transcript beyond a length of 2-3 nucleotides, thus effectively blocking the initiation of transcription.[11][12] Its high specificity for bacterial RNA polymerase makes it a clinically important antibiotic with minimal effects on eukaryotic cells.[8]
α-Amanitin: A Selective Eukaryotic Inhibitor
α-Amanitin is a cyclic peptide toxin produced by certain species of Amanita mushrooms. It is a highly specific and potent inhibitor of eukaryotic RNA polymerase II, and to a lesser extent, RNA polymerase III.[10] It binds to the "bridge helix" of the polymerase, a flexible domain that is crucial for the translocation of the DNA template and the nascent RNA chain through the enzyme.[10] By binding to this helix, α-Amanitin locks it in place, thereby preventing the movement of the polymerase along the DNA and halting transcription elongation.[10]
Experimental Protocols
The following is a generalized protocol for an in vitro RNA synthesis inhibition assay. This can be adapted for specific cell types and inhibitors.
In Vitro RNA Synthesis Inhibition Assay using Metabolic Labeling
This protocol describes a method to measure the inhibition of RNA synthesis by monitoring the incorporation of a labeled uridine analog, 5-ethynyluridine (5-EU), into newly synthesized RNA.[15][16]
Materials:
-
Cell culture medium and supplements
-
Cells of interest (e.g., HeLa, HEK293)
-
RNA synthesis inhibitor (e.g., Actinomycin D, Rifampicin, α-Amanitin)
-
5-ethynyluridine (5-EU)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the RNA synthesis inhibitor for a predetermined amount of time. Include a vehicle-only control.
-
Metabolic Labeling: Add 5-EU to the cell culture medium at a final concentration of 0.1-1 mM and incubate for 1-2 hours.[15][16] This allows the 5-EU to be incorporated into newly synthesized RNA.
-
Cell Fixation: Remove the culture medium and wash the cells with PBS. Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10-15 minutes at room temperature.
-
Click Reaction: Wash the cells with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light. This will attach the fluorescent azide to the incorporated 5-EU.
-
Nuclear Staining: Wash the cells with PBS. If desired, counterstain the nuclei with a nuclear stain like DAPI for 5-10 minutes.
-
Analysis: Wash the cells with PBS. The cells are now ready for analysis by fluorescence microscopy or flow cytometry to quantify the amount of newly synthesized RNA. A decrease in fluorescence intensity in inhibitor-treated cells compared to the control indicates inhibition of RNA synthesis.
References
- 1. escholarship.org [escholarship.org]
- 2. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 3. Minocycline - Wikipedia [en.wikipedia.org]
- 4. Minocycline (Minocin, Minolira, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitepress.org [scitepress.org]
- 10. α-Amanitin - Wikipedia [en.wikipedia.org]
- 11. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the mechanism of rifampicin inhibition of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. RNA Synthesis Assay Kit (ab228561) | Abcam [abcam.com]
- 16. abcam.com [abcam.com]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Minimycin Disposal Procedures
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount to ensuring laboratory safety and environmental protection. Minimycin, an antibiotic, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information for the safe management of this compound waste in a laboratory setting.
Hazard Profile of this compound
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment. Improper disposal, such as discarding it down the drain, can contribute to the development of antibiotic-resistant bacteria and harm aquatic ecosystems. All this compound waste is to be treated as hazardous chemical waste.
Disposal Workflow for this compound Waste
The following procedure outlines the recommended steps for managing different forms of this compound waste in the laboratory.
Step-by-Step Disposal Procedures
1. Segregation and Collection:
-
Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh boats, pipette tips) that have come into direct contact with solid this compound.
-
All solid waste must be collected in a designated, clearly labeled, and sealed hazardous waste container. The label should read "Hazardous Waste: this compound" and include the date.
-
-
Concentrated and Stock Solutions: All concentrated solutions of this compound are to be considered hazardous chemical waste.
-
Collect these solutions in a dedicated, leak-proof, and sealed hazardous waste container. The container must be compatible with the solvent used.
-
Label the container clearly with "Hazardous Waste: this compound," the solvent used, and the approximate concentration.
-
-
Dilute Liquid Waste: This includes used cell culture media containing this compound or buffer solutions from experiments.
-
While direct disposal via an approved waste disposal plant is the primary recommendation, for large volumes of dilute aqueous waste, in-lab inactivation can be considered to reduce the hazard level before collection.
-
2. In-Lab Inactivation of Dilute Aqueous this compound Waste (Optional Pre-treatment):
For laboratories generating significant quantities of dilute aqueous this compound waste, chemical inactivation through hydrolysis can be an effective pre-treatment step. This process degrades the antibiotic before it is collected for final disposal. The following protocol is based on studies of tetracycline-class antibiotics, to which this compound is related. It is strongly recommended to validate this procedure for this compound under your specific laboratory conditions.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: Work in a fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
pH Adjustment: For each liter of dilute this compound waste, slowly add a 1 M sodium hydroxide (NaOH) solution to raise the pH to a range of 9-11. Monitor the pH using a calibrated pH meter.
-
Heating: Gently heat the solution to 85°C while stirring. Maintain this temperature for a minimum of 6 hours. This combination of alkaline pH and elevated temperature significantly accelerates the hydrolysis of tetracycline-class antibiotics.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.
-
Collection: Transfer the treated and neutralized solution to a designated hazardous waste container for collection by your institution's Environmental Health & Safety (EHS) department.
Table 1: Parameters for Chemical Inactivation of Tetracycline-Class Antibiotics
| Parameter | Recommended Value/Range | Rationale |
| pH | 9 - 11 | Base-catalyzed hydrolysis is significantly faster than at neutral or acidic pH.[1][2] |
| Temperature | 85°C | Increased temperature accelerates the rate of hydrolysis.[3] |
| Time | ≥ 6 hours | Sufficient time to achieve significant degradation of the antibiotic. |
Note: This data is derived from studies on tetracycline and may need to be optimized for this compound.
3. Final Disposal:
-
All this compound waste, whether pre-treated or not, must be disposed of through your institution's EHS program.
-
Store the sealed and labeled hazardous waste containers in a designated and secure area until they are collected.
-
The recommended final disposal method for this type of waste is high-temperature incineration by a licensed waste disposal facility.
Important Considerations:
-
Never dispose of this compound waste, in any form, down the sink or in the regular trash.
-
Consult your institution's specific EHS guidelines for hazardous waste management, as they may have additional requirements.
-
This compound is known to be unstable at elevated temperatures. One study on the related compound Minocycline showed a loss of antimicrobial activity after 48 hours at elevated temperatures, supporting the use of heat in decontamination protocols.[4]
-
Autoclaving may not be fully effective for the destruction of all antibiotics and is not recommended as the sole method of disposal for concentrated this compound waste.[1] For dilute media, its effectiveness on this compound would need to be specifically validated.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis and photolysis of oxytetracycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Stability and in Vitro Elution Kinetics of Alternative Antibiotics in Polymethylmethacrylate (PMMA) Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
